Bms 182874
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(dimethylamino)-N-(3,4-dimethyl-1,2-oxazol-5-yl)naphthalene-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-11-12(2)18-23-17(11)19-24(21,22)16-10-6-7-13-14(16)8-5-9-15(13)20(3)4/h5-10,19H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJRGSRRZKSJHOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(ON=C1C)NS(=O)(=O)C2=CC=CC3=C2C=CC=C3N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60165205 | |
| Record name | BMS 182874 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60165205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153042-42-3 | |
| Record name | BMS 182874 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153042423 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BMS 182874 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60165205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
BMS-182874: A Technical Guide to its Mechanism of Action as a Selective Endothelin ETA Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-182874 is a potent and selective, non-peptide antagonist of the endothelin A (ETA) receptor.[1][2][3][4] As an orally active compound, it has been instrumental in elucidating the physiological and pathological roles of the endothelin system, particularly in the context of cardiovascular diseases. This technical guide provides an in-depth overview of the mechanism of action of BMS-182874, complete with quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.
Core Mechanism of Action: Competitive Antagonism of the ETA Receptor
The primary mechanism of action of BMS-182874 is its competitive and selective blockade of the endothelin A (ETA) receptor.[1] The endothelin system comprises three peptide ligands (ET-1, ET-2, and ET-3) and two G protein-coupled receptors (GPCRs), the ETA and ETB receptors. ET-1, a potent vasoconstrictor, exhibits a high affinity for the ETA receptor, which is predominantly expressed on vascular smooth muscle cells.
By competitively binding to the ETA receptor, BMS-182874 prevents the binding of endothelin-1 (ET-1) and subsequently inhibits its downstream effects. This antagonism has been demonstrated to be highly selective for the ETA receptor, with a more than 1000-fold lower affinity for the ETB receptor.
Signaling Pathway
The ETA receptor is primarily coupled to the Gq/11 family of G proteins. Upon activation by ET-1, the Gαq subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.
-
DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca2+, activates protein kinase C (PKC).
The increase in intracellular calcium is a critical event leading to the contraction of vascular smooth muscle cells and also plays a role in cellular proliferation. BMS-182874, by blocking the initial binding of ET-1 to the ETA receptor, effectively inhibits this entire signaling cascade.
Caption: ETA receptor signaling pathway and the inhibitory action of BMS-182874.
Quantitative Pharmacological Data
The potency and selectivity of BMS-182874 have been quantified in various in vitro and in vivo experimental systems. The following tables summarize the key pharmacological parameters.
Table 1: In Vitro Binding Affinities and Inhibitory Constants
| Parameter | Species | Cell/Tissue Type | Value | Reference |
| Ki | Rat | Vascular Smooth Muscle A10 (VSM-A10) cell membranes | 61 nM | |
| Ki | Human | CHO cells expressing human ETA receptor | 48 nM | |
| Ki | - | ETB receptors | > 50 µM | |
| IC50 | - | vsm-A10 cells | 0.150 µM | |
| KB | - | VSM-A10 cells (Inositol phosphate accumulation) | 75 nM | |
| KB | - | VSM-A10 cells (Calcium mobilization) | 140 nM | |
| KB | Rabbit | Isolated carotid artery | 520 nM |
Table 2: In Vivo Efficacy
| Parameter | Species | Model | Route of Administration | Value | Reference |
| ED50 | Rat | Conscious, normotensive (inhibition of ET-1 pressor response) | Oral | 30 µmol/kg | |
| ED50 | Rat | Conscious, normotensive (inhibition of ET-1 pressor response) | Intravenous | 24 µmol/kg |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the mechanism of action of BMS-182874.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of BMS-182874 for the ETA receptor.
Objective: To measure the competitive inhibition of [125I]-ET-1 binding to ETA receptors by BMS-182874.
Materials:
-
Cell membranes from VSM-A10 cells or CHO cells expressing the human ETA receptor.
-
[125I]-Endothelin-1 (Radioligand).
-
BMS-182874 (Test compound).
-
Non-labeled Endothelin-1 (for non-specific binding determination).
-
Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 0.1% BSA).
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells in lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in binding buffer.
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of [125I]-ET-1 (typically near its Kd value), and varying concentrations of BMS-182874.
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific [125I]-ET-1 binding against the concentration of BMS-182874. Determine the IC50 value (the concentration of BMS-182874 that inhibits 50% of specific binding) and calculate the Ki value using the Cheng-Prusoff equation.
Caption: Workflow for a competitive radioligand binding assay.
Inositol Phosphate Accumulation Assay
This functional assay measures the ability of BMS-182874 to inhibit ET-1-stimulated production of inositol phosphates, a downstream signaling event of ETA receptor activation.
Objective: To quantify the effect of BMS-182874 on ET-1-induced inositol phosphate (IP) accumulation in cultured cells.
Materials:
-
Cultured cells expressing the ETA receptor (e.g., VSM-A10 cells).
-
[3H]-myo-inositol.
-
Cell culture medium.
-
Stimulation buffer containing LiCl (to inhibit inositol monophosphatase).
-
Endothelin-1 (Agonist).
-
BMS-182874 (Antagonist).
-
Perchloric acid or other quenching solution.
-
Anion exchange chromatography columns (e.g., Dowex).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Cell Labeling: Incubate cells with [3H]-myo-inositol for 24-48 hours to allow for its incorporation into cellular phosphoinositides.
-
Pre-incubation: Wash the cells and pre-incubate with varying concentrations of BMS-182874 in stimulation buffer containing LiCl.
-
Stimulation: Add ET-1 to the cells and incubate for a defined period (e.g., 30-60 minutes) to stimulate IP production.
-
Extraction: Terminate the reaction by adding a quenching solution (e.g., ice-cold perchloric acid).
-
Separation: Separate the inositol phosphates from other cellular components using anion exchange chromatography.
-
Quantification: Elute the [3H]-inositol phosphates and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the amount of [3H]-inositol phosphate accumulation against the concentration of BMS-182874 to determine its inhibitory potency (KB).
Calcium Mobilization Assay
This assay measures the transient increase in intracellular calcium concentration following ETA receptor activation and its inhibition by BMS-182874.
Objective: To measure the effect of BMS-182874 on ET-1-induced intracellular calcium release.
Materials:
-
Cultured cells expressing the ETA receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Physiological salt solution (e.g., Hanks' Balanced Salt Solution, HBSS).
-
Endothelin-1 (Agonist).
-
BMS-182874 (Antagonist).
-
A fluorescence microplate reader or a fluorescence microscope equipped for ratiometric imaging.
Procedure:
-
Cell Loading: Incubate cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) to allow for its de-esterification and trapping within the cells.
-
Pre-incubation: Wash the cells and pre-incubate with varying concentrations of BMS-182874.
-
Stimulation: Add ET-1 to the cells while continuously monitoring the fluorescence signal.
-
Data Acquisition: Measure the change in fluorescence intensity over time. For ratiometric dyes like Fura-2, measure the ratio of fluorescence at two different excitation wavelengths.
-
Data Analysis: Quantify the peak increase in intracellular calcium concentration in the presence of different concentrations of BMS-182874 to determine its inhibitory constant (KB).
Vascular Smooth Muscle Contraction Assay
This ex vivo assay directly measures the physiological response of vasoconstriction and its inhibition by BMS-182874.
Objective: To assess the ability of BMS-182874 to inhibit ET-1-induced contraction of isolated blood vessels.
Materials:
-
Isolated arterial rings (e.g., from rabbit carotid artery or rat aorta).
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Organ bath system with an isometric force transducer.
-
Krebs-Henseleit solution, aerated with 95% O2 / 5% CO2 and maintained at 37°C.
-
Endothelin-1 (Vasoconstrictor).
-
BMS-182874 (Antagonist).
-
Potassium chloride (KCl) solution (for viability testing).
Procedure:
-
Tissue Preparation: Dissect and mount arterial rings in the organ bath system.
-
Equilibration: Allow the tissues to equilibrate under a resting tension.
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Viability Check: Contract the tissues with a high concentration of KCl to ensure their viability.
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Pre-incubation: Wash the tissues and pre-incubate with varying concentrations of BMS-182874.
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Contraction: Add cumulative concentrations of ET-1 to generate a concentration-response curve for contraction.
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Data Recording: Record the isometric tension developed by the arterial rings.
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Data Analysis: Compare the ET-1 concentration-response curves in the absence and presence of BMS-182874. A rightward shift in the concentration-response curve is indicative of competitive antagonism. The Schild regression analysis can be used to determine the pA2 value, which is a measure of the antagonist's potency.
Conclusion
BMS-182874 is a well-characterized, potent, and selective competitive antagonist of the endothelin ETA receptor. Its mechanism of action involves the direct blockade of ET-1 binding, leading to the inhibition of the Gq/11-PLC-IP3/DAG signaling cascade and subsequent physiological responses such as vasoconstriction and smooth muscle cell proliferation. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working with this important pharmacological tool.
References
- 1. A rapid bead-based radioligand binding assay for the determination of target-binding fraction and quality control of radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. brainvta.tech [brainvta.tech]
- 3. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 4. A Simple Method for Normalization of Aortic Contractility - PMC [pmc.ncbi.nlm.nih.gov]
BMS-182874: A Technical Guide to a Selective ETA Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-182874, chemically identified as 5-(dimethylamino)-N-(3,4-dimethyl-5-isoxazolyl)-1-naphthalenesulfonamide, is a potent, orally active, and highly selective nonpeptide antagonist of the endothelin-A (ETA) receptor.[1][2][3] Endothelin-1 (ET-1) is a powerful vasoconstrictor peptide that plays a significant role in various physiological and pathophysiological processes, including cardiovascular diseases.[4][5] The biological effects of ET-1 are mediated through two receptor subtypes, ETA and ETB. ETA receptors are predominantly located on vascular smooth muscle cells and mediate vasoconstriction and cell proliferation, while ETB receptors, found on endothelial cells, are involved in vasodilation through the release of nitric oxide and prostacyclin. The selectivity of BMS-182874 for the ETA receptor makes it a valuable tool for investigating the physiological roles of the ETA receptor and a potential therapeutic agent for conditions characterized by ETA receptor overactivation, such as hypertension and other cardiovascular disorders.
Quantitative Data Summary
The following tables summarize the key quantitative data for BMS-182874, providing insights into its binding affinity and functional antagonism at endothelin receptors.
Table 1: In Vitro Binding Affinity of BMS-182874
| Target Receptor | Cell Line/Tissue | Radioligand | Kᵢ (nM) | Selectivity (over ETB) | Reference |
| ETA | Rat Vascular Smooth Muscle A10 (VSM-A10) cells | [¹²⁵I]ET-1 | 61 | >820-fold | |
| ETA | CHO cells expressing human ETA receptor | [¹²⁵I]ET-1 | 48 | >1000-fold | |
| ETB | Various | [¹²⁵I]ET-1 | >50,000 | - |
Table 2: In Vitro Functional Antagonism of BMS-182874
| Assay | Cell Line/Tissue | Agonist | Parameter | Value (nM) | Reference |
| Inositol Phosphate Accumulation | Rat VSM-A10 cells | ET-1 | K₋B | 75 | |
| Calcium Mobilization | Rat VSM-A10 cells | ET-1 | K₋B | 140 | |
| Force Development (Contraction) | Rabbit Carotid Artery | ET-1 | K₋B | 520 | |
| Inhibition of ET-1 response | vsm-A10 cells | ET-1 | IC₅₀ | 150 |
Table 3: In Vivo Efficacy of BMS-182874
| Animal Model | Administration Route | Dose | Effect | ED₅₀ (µmol/kg) | Reference |
| Conscious, normotensive rats | Oral (p.o.) | - | Blunted pressor response to exogenous ET-1 | 30 | |
| Conscious, normotensive rats | Intravenous (i.v.) | - | Blunted pressor response to exogenous ET-1 | 24 | |
| DOCA-salt hypertensive rats | Intravenous (i.v.) | 100 µmol/kg | ~45 mm Hg decrease in blood pressure | - | |
| Spontaneously Hypertensive Rats (SHR) | Oral (p.o.) | 75, 150, 450 µmol/kg | ~30 mm Hg decrease in blood pressure | - | |
| Balloon-injured rat carotid arteries | Oral (p.o.) | 100 mg/kg daily | 35% decrease in lesion area | - |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of BMS-182874.
Radioligand Binding Assays
This protocol is a synthesis of standard methods for determining the binding affinity of a compound to its receptor.
-
Membrane Preparation:
-
Cells (e.g., CHO cells stably expressing the human ETA receptor or rat VSM-A10 cells) are cultured to confluence.
-
Cells are harvested, washed with a suitable buffer (e.g., phosphate-buffered saline), and then homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Dounce homogenizer or similar device.
-
The homogenate is centrifuged at a low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
The supernatant is then subjected to high-speed centrifugation (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.2% BSA, pH 7.4). Protein concentration is determined using a standard method like the Bradford assay.
-
-
Binding Assay:
-
The assay is performed in a final volume of 250 µL in 96-well plates.
-
To each well, add:
-
50 µL of radioligand (e.g., [¹²⁵I]ET-1 at a final concentration of ~25 pM).
-
50 µL of binding buffer with or without competing ligand (BMS-182874 at various concentrations).
-
150 µL of the prepared cell membrane suspension (containing 10-50 µg of protein).
-
-
Non-specific binding is determined in the presence of a high concentration of unlabeled ET-1 (e.g., 1 µM).
-
The plates are incubated for a defined period (e.g., 60-90 minutes) at a specific temperature (e.g., 25°C or 37°C) to reach equilibrium.
-
-
Separation and Detection:
-
The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C) pre-soaked in a wash buffer (e.g., cold 50 mM Tris-HCl, pH 7.4).
-
The filters are washed rapidly with several volumes of the cold wash buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using a gamma counter.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The inhibition constant (Kᵢ) is calculated from the IC₅₀ value (the concentration of BMS-182874 that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋d), where [L] is the concentration of the radioligand and K₋d is its dissociation constant.
-
In Vitro Functional Assays
These protocols are based on common methods to assess the functional antagonism of a compound.
-
Cell Preparation:
-
Rat VSM-A10 cells are seeded in 96-well black-walled, clear-bottom plates and grown to confluence.
-
The growth medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for approximately 60 minutes at 37°C.
-
The cells are then washed to remove excess dye.
-
-
Assay Performance:
-
The plate is placed in a fluorescence plate reader capable of kinetic reads.
-
A baseline fluorescence reading is established.
-
BMS-182874 at various concentrations is added to the wells and incubated for a short period (e.g., 10-20 minutes).
-
ET-1 is then added to stimulate an increase in intracellular calcium.
-
The change in fluorescence intensity is monitored over time.
-
-
Data Analysis:
-
The peak fluorescence response is measured for each well.
-
The antagonist constant (K₋B) is determined by analyzing the dose-dependent rightward shift of the ET-1 concentration-response curve in the presence of different concentrations of BMS-182874, using the Schild equation.
-
-
Tissue Preparation:
-
A rabbit is euthanized, and the carotid arteries are carefully dissected and placed in cold, oxygenated Krebs-Henseleit solution.
-
The arteries are cleaned of adhering connective tissue and cut into rings (e.g., 3-4 mm in width).
-
The rings are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and continuously bubbled with 95% O₂ / 5% CO₂.
-
-
Assay Performance:
-
The tissue rings are allowed to equilibrate under a resting tension (e.g., 2 grams) for at least 60 minutes, with periodic washes.
-
A cumulative concentration-response curve to ET-1 is generated to establish a baseline contractile response.
-
The tissues are then washed, and after a recovery period, they are incubated with various concentrations of BMS-182874 for a defined period (e.g., 30-60 minutes).
-
A second cumulative concentration-response curve to ET-1 is then generated in the presence of the antagonist.
-
-
Data Analysis:
-
The contractile force is measured using an isometric force transducer.
-
The antagonist constant (K₋B) is calculated from the parallel rightward shift of the ET-1 concentration-response curves using Schild analysis.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Endothelin-1 signaling pathway and the antagonistic action of BMS-182874.
Caption: Workflow for a competitive radioligand binding assay.
Caption: Workflow for an in vivo study of BMS-182874 in a hypertension model.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BMS-182874 is a selective, nonpeptide endothelin ETA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. rpsg.org.uk [rpsg.org.uk]
- 5. Selective endothelin A receptor antagonism in chronic kidney disease: improving clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
BMS-182874: A Technical Guide to a Selective Endothelin-A Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-182874 is a potent and selective, non-peptide antagonist of the endothelin-A (ETA) receptor. Its development has been pivotal in understanding the physiological and pathological roles of the endothelin system, particularly in cardiovascular diseases. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological profile of BMS-182874. Detailed methodologies for key in vitro assays are presented, along with a visualization of the ETA receptor signaling pathway and a general experimental workflow for the characterization of similar compounds.
Chemical Structure and Properties
BMS-182874, with the IUPAC name 5-(dimethylamino)-N-(3,4-dimethyl-5-isoxazolyl)-1-naphthalenesulfonamide, is a synthetic molecule belonging to the sulfonamide class of compounds. Its chemical structure is characterized by a naphthalenesulfonamide core linked to a dimethylaminoisoxazole moiety.
Table 1: Chemical and Physical Properties of BMS-182874
| Property | Value | Reference |
| IUPAC Name | 5-(dimethylamino)-N-(3,4-dimethyl-5-isoxazolyl)-1-naphthalenesulfonamide | MedKoo Biosciences |
| Synonyms | BMS 182874, BMS182874 | MedKoo Biosciences |
| CAS Number | 153042-42-3 (free base) | MedKoo Biosciences |
| Chemical Formula | C17H19N3O3S | MedKoo Biosciences |
| Molecular Weight | 345.42 g/mol | MedKoo Biosciences |
| Appearance | White crystalline solid | APExBIO[1] |
| Solubility | Soluble in DMSO | MedKoo Biosciences |
| Purity | ≥98% (by HPLC) | Tocris Bioscience[2] |
| Storage | Store at room temperature (hydrochloride salt). Short term at 0-4°C, long term at -20°C (free base). | Tocris Bioscience, MedKoo Biosciences[2] |
Biological Activity and Pharmacology
BMS-182874 functions as a competitive antagonist of the endothelin-A (ETA) receptor, displaying high selectivity over the ETB receptor subtype. Endothelin-1 (ET-1), a potent vasoconstrictor peptide, exerts its effects through these receptors. By blocking the ETA receptor, BMS-182874 inhibits the physiological actions of ET-1, such as vasoconstriction and cell proliferation.
Table 2: In Vitro and In Vivo Activity of BMS-182874
| Assay | System | Parameter | Value | Reference |
| ETA Receptor Binding | Rat vascular smooth muscle A10 (VSM-A10) cell membranes | Ki | 61 nM | Webb et al. (1995)[3] |
| ETA Receptor Binding | CHO cells expressing human ETA receptor | Ki | 48 nM | Webb et al. (1995)[3] |
| ETB Receptor Binding | Various | Ki | > 50 µM | Webb et al. (1995) |
| Inositol Phosphate Accumulation | VSM-A10 cells | KB | 75 nM | Webb et al. (1995) |
| Calcium Mobilization | VSM-A10 cells | KB | 140 nM | Webb et al. (1995) |
| ET-1 Induced Vasoconstriction | Rabbit carotid artery | KB | 520 nM | Webb et al. (1995) |
| Inhibition of ET-1 Pressor Response | Conscious, normotensive rats (intravenous) | ED50 | 24 µmol/kg | Webb et al. (1995) |
| Inhibition of ET-1 Pressor Response | Conscious, normotensive rats (oral) | ED50 | 30 µmol/kg | Webb et al. (1995) |
Mechanism of Action and Signaling Pathway
The endothelin-A (ETA) receptor is a G-protein coupled receptor (GPCR). Upon binding of its endogenous ligand, endothelin-1 (ET-1), the receptor undergoes a conformational change, activating intracellular G-proteins, primarily of the Gq/11 family. This activation initiates a signaling cascade involving phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These signaling events ultimately lead to cellular responses such as smooth muscle contraction, proliferation, and hypertrophy. BMS-182874 competitively binds to the ETA receptor, preventing ET-1 from binding and thereby inhibiting this downstream signaling cascade.
Caption: ETA Receptor Signaling Pathway inhibited by BMS-182874.
Experimental Protocols
The following are generalized methodologies for key experiments used to characterize BMS-182874. Specific parameters may require optimization depending on the cell line and experimental conditions.
ETA Receptor Binding Assay ([¹²⁵I]ET-1 Displacement)
This assay measures the ability of a test compound to displace the radiolabeled ligand [¹²⁵I]ET-1 from the ETA receptor.
Methodology:
-
Membrane Preparation:
-
Culture cells expressing the ETA receptor (e.g., rat aortic smooth muscle A10 cells) to confluency.
-
Harvest cells and homogenize in ice-cold lysis buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.
-
-
Binding Reaction:
-
In a 96-well plate, add the cell membrane preparation, [¹²⁵I]ET-1 (at a concentration near its Kd), and varying concentrations of BMS-182874 or other test compounds.
-
For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled ET-1.
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Wash the filters several times with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Inositol Phosphate (IP) Accumulation Assay
This functional assay measures the ability of an antagonist to block agonist-induced activation of phospholipase C.
Methodology:
-
Cell Culture and Labeling:
-
Plate ETA receptor-expressing cells in a multi-well plate and grow to near confluency.
-
Label the cells by incubating them overnight with myo-[³H]inositol in an inositol-free medium.
-
-
Assay Procedure:
-
Wash the cells to remove unincorporated [³H]inositol.
-
Pre-incubate the cells with a buffer containing LiCl (to inhibit inositol monophosphatase and allow IP accumulation) and the desired concentrations of BMS-182874.
-
Stimulate the cells with a fixed concentration of ET-1 (e.g., EC₈₀) for a defined period (e.g., 30-60 minutes).
-
-
Extraction and Quantification:
-
Stop the reaction by adding a cold acid solution (e.g., perchloric acid).
-
Extract the soluble inositol phosphates.
-
Separate the total inositol phosphates from free [³H]inositol using anion-exchange chromatography.
-
Quantify the amount of [³H]inositol phosphates using liquid scintillation counting.
-
-
Data Analysis:
-
Determine the concentration-response curve for the antagonist's inhibition of agonist-stimulated IP accumulation.
-
Calculate the KB (equilibrium dissociation constant for the antagonist) using the Schild equation or by fitting the data to an appropriate pharmacological model.
-
Intracellular Calcium Mobilization Assay
This assay measures the ability of an antagonist to block the agonist-induced increase in intracellular calcium concentration.
Methodology:
-
Cell Preparation and Dye Loading:
-
Plate ETA receptor-expressing cells on black-walled, clear-bottom microplates.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological buffer.
-
Incubate the cells to allow for de-esterification of the dye.
-
-
Assay Measurement:
-
Wash the cells to remove excess dye.
-
Place the plate in a fluorescence plate reader equipped with an automated injection system.
-
Measure the baseline fluorescence.
-
Inject a solution containing BMS-182874 and incubate for a short period.
-
Inject a solution of ET-1 to stimulate the cells and immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Quantify the peak fluorescence response or the area under the curve.
-
Determine the inhibitory effect of different concentrations of BMS-182874 on the ET-1-induced calcium response.
-
Calculate the IC₅₀ or KB value for the antagonist.
-
Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical in vitro characterization of a novel ETA receptor antagonist.
References
In Vitro Characterization of BMS-182874: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-182874 is a potent, selective, and orally active non-peptide antagonist of the endothelin-A (ETA) receptor. This document provides a comprehensive technical overview of the in vitro characterization of BMS-182874, summarizing key quantitative data, detailing experimental methodologies for pivotal assays, and illustrating the associated signaling pathways and experimental workflows. This guide is intended to serve as a resource for researchers and professionals in drug development investigating the pharmacological profile of ETA receptor antagonists.
Quantitative Pharmacological Data
The in vitro activity of BMS-182874 has been quantified through various binding and functional assays. The following tables summarize the key parameters, providing a comparative view of its affinity and functional antagonism at endothelin receptors.
Table 1: Receptor Binding Affinity of BMS-182874
| Radioligand | Preparation | Receptor Type | Ki (nM) | Reference |
| [125I]ET-1 | Rat Vascular Smooth Muscle A10 (VSM-A10) cell membranes | ETA | 61 | [1] |
| [125I]ET-1 | CHO cells expressing human ETA receptor | ETA | 48 | [1][2] |
| [125I]ET-1 | - | ETB | > 50,000 | [1] |
Ki: Inhibition constant, a measure of the binding affinity of a ligand to a receptor.
Table 2: Functional Antagonism of BMS-182874
| Assay | Cell Line/Tissue | Stimulus | Parameter | Value (nM) | Reference |
| Inositol Phosphate Accumulation | VSM-A10 cells | ET-1 | KB | 75 | [1] |
| Calcium Mobilization | VSM-A10 cells | ET-1 | KB | 140 | |
| Force Development (Contraction) | Rabbit carotid artery | ET-1 | KB | 520 | |
| Inhibition of [3H]thymidine incorporation | Cultured rat aortic smooth muscle cells | ET-1 | - | - |
KB: Equilibrium dissociation constant for a competitive antagonist, indicating the concentration of antagonist that requires a doubling of the agonist concentration to produce the same response.
Endothelin-A (ETA) Receptor Signaling Pathway
Endothelin-1 (ET-1) binding to the G-protein coupled ETA receptor, primarily coupled to Gαq/11, initiates a signaling cascade leading to various cellular responses, including vasoconstriction and cell proliferation. BMS-182874 acts as a competitive antagonist at this receptor, blocking the binding of ET-1 and thereby inhibiting these downstream effects.
References
An In-depth Technical Guide to the Discovery and Development of BMS-182874
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-182874, chemically identified as 5-(dimethylamino)-N-(3,4-dimethyl-5-isoxazolyl)-1-naphthalenesulfonamide, is a potent and selective nonpeptide antagonist of the endothelin A (ETA) receptor.[1][2] Developed by Bristol-Myers Squibb, this compound has been a valuable pharmacological tool for investigating the physiological and pathological roles of the endothelin system.[1][2] This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of BMS-182874, with a focus on its pharmacological properties and the experimental methodologies used in its evaluation.
Introduction: The Endothelin System and the Rationale for ETA Receptor Antagonism
The endothelin (ET) system comprises a family of three 21-amino acid peptides (ET-1, ET-2, and ET-3) and two G protein-coupled receptor subtypes, the endothelin A (ETA) and endothelin B (ETB) receptors. ET-1, the predominant isoform, is a potent vasoconstrictor and mitogen, exerting its effects primarily through the ETA receptor located on vascular smooth muscle cells. Activation of the ETA receptor is implicated in the pathophysiology of various cardiovascular diseases, including hypertension, heart failure, and atherosclerosis. Consequently, the development of ETA receptor antagonists emerged as a promising therapeutic strategy.
Discovery and Development of BMS-182874
BMS-182874 was discovered and developed by scientists at the Bristol-Myers Squibb Pharmaceutical Research Institute. It belongs to a class of sulfonamide-based endothelin receptor antagonists. The development of BMS-182874 was part of a broader effort to identify non-peptide, orally active ETA receptor antagonists with high selectivity over the ETB receptor. Structure-activity relationship (SAR) studies of naphthalenesulfonamide derivatives led to the identification of BMS-182874 as a lead compound with a favorable pharmacological profile.
Pharmacological Profile of BMS-182874
In Vitro Pharmacology
BMS-182874 is a competitive antagonist of the ETA receptor. Its high affinity and selectivity for the ETA receptor have been demonstrated in various in vitro assays.
Table 1: In Vitro Binding Affinity and Functional Antagonism of BMS-182874
| Assay | Cell Line/Tissue | Receptor Subtype | Parameter | Value | Reference |
| Radioligand Binding | Rat Vascular Smooth Muscle A10 (VSM-A10) cell membranes | ETA | Ki | 61 nM | |
| Radioligand Binding | CHO cells expressing human ETA receptor | ETA | Ki | 48 nM | |
| Radioligand Binding | Various | ETB | Ki | > 50 µM | |
| Inositol Phosphate Accumulation | VSM-A10 cells | ETA | KB | 75 nM | |
| Calcium Mobilization | VSM-A10 cells | ETA | KB | 140 nM | |
| Force Development | Rabbit carotid artery | ETA | KB | 520 nM |
In Vivo Pharmacology
BMS-182874 is orally active and effectively antagonizes the physiological effects of ET-1 in vivo.
Table 2: In Vivo Efficacy of BMS-182874 in Rats
| Animal Model | Administration Route | Parameter | Value | Reference |
| Conscious, normotensive rats | Oral | ED50 (inhibition of ET-1 pressor response) | 30 µmol/kg | |
| Conscious, normotensive rats | Intravenous | ED50 (inhibition of ET-1 pressor response) | 24 µmol/kg | |
| DOCA-salt hypertensive rats | Intravenous | Maximal decrease in Mean Arterial Pressure | ~45 mm Hg (at 100 µmol/kg) | |
| Balloon-injured rat carotid arteries | Oral | Reduction in lesion area (at 100 mg/kg daily for 3 weeks) | 35% |
Mechanism of Action: ETA Receptor Signaling Pathway
BMS-182874 exerts its pharmacological effects by competitively inhibiting the binding of endothelin-1 to the ETA receptor. This receptor is primarily coupled to the Gq/11 family of G proteins. Activation of the ETA receptor by ET-1 initiates a signaling cascade that leads to vasoconstriction and cell proliferation. BMS-182874 blocks these downstream effects.
Caption: ETA receptor signaling pathway and the inhibitory action of BMS-182874.
Experimental Protocols
The following are detailed methodologies for key experiments used in the evaluation of BMS-182874.
Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of BMS-182874 for the ETA receptor.
Caption: Workflow for the radioligand binding assay.
Protocol:
-
Membrane Preparation:
-
Culture rat vascular smooth muscle A10 (VSM-A10) cells or CHO cells stably expressing the human ETA receptor.
-
Harvest cells and homogenize in ice-cold lysis buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.
-
-
Assay:
-
In a 96-well plate, add the cell membrane preparation, a fixed concentration of [¹²⁵I]ET-1 (the radioligand), and varying concentrations of BMS-182874.
-
For determining non-specific binding, a parallel set of wells should contain a high concentration of unlabeled ET-1.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Separation and Counting:
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters, which trap the membranes with bound radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding at each concentration of BMS-182874.
-
Plot the specific binding as a function of the logarithm of the BMS-182874 concentration to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of BMS-182874 that inhibits 50% of specific [¹²⁵I]ET-1 binding) from the curve.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.
-
Inositol Phosphate Accumulation Assay
This functional assay measures the ability of BMS-182874 to inhibit ET-1-stimulated inositol phosphate production.
Protocol:
-
Cell Culture and Labeling:
-
Plate VSM-A10 cells in multi-well plates and grow to near confluence.
-
Label the cells by incubating them overnight with myo-[³H]inositol in an inositol-free medium.
-
-
Assay:
-
Wash the cells to remove unincorporated [³H]inositol.
-
Pre-incubate the cells with varying concentrations of BMS-182874 in a buffer containing LiCl (to inhibit inositol monophosphatase).
-
Stimulate the cells with a fixed concentration of ET-1.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
-
Extraction and Quantification:
-
Terminate the reaction by adding a stopping solution (e.g., perchloric acid).
-
Extract the inositol phosphates from the cells.
-
Separate the total inositol phosphates using anion-exchange chromatography.
-
Quantify the amount of [³H]inositol phosphates using liquid scintillation counting.
-
-
Data Analysis:
-
Plot the amount of [³H]inositol phosphates produced against the logarithm of the BMS-182874 concentration.
-
Determine the concentration of BMS-182874 that produces a half-maximal inhibition of the ET-1 response to calculate the KB value.
-
In Vivo Pressor Response Assay
This in vivo assay assesses the ability of BMS-182874 to block the vasoconstrictor effect of exogenously administered ET-1 in rats.
Protocol:
-
Animal Preparation:
-
Use conscious, normotensive rats instrumented with arterial and venous catheters for blood pressure monitoring and drug administration, respectively.
-
Allow the animals to recover from surgery before the experiment.
-
-
Assay:
-
Administer BMS-182874 either orally (p.o.) or intravenously (i.v.) at various doses.
-
After a specified time, challenge the animals with an intravenous bolus of ET-1.
-
Continuously monitor and record the mean arterial pressure (MAP).
-
-
Data Analysis:
-
Measure the peak increase in MAP following the ET-1 challenge in both vehicle- and BMS-182874-treated animals.
-
Calculate the percent inhibition of the ET-1 pressor response for each dose of BMS-182874.
-
Plot the percent inhibition against the dose of BMS-182874 to determine the ED₅₀ value (the dose that causes 50% inhibition of the pressor response).
-
Conclusion
BMS-182874 is a well-characterized, potent, and selective ETA receptor antagonist that has been instrumental in elucidating the role of the endothelin system in health and disease. Its oral bioavailability and robust in vivo activity have made it a valuable research tool. The data and protocols presented in this guide provide a comprehensive resource for researchers in the fields of pharmacology and drug development.
References
The Role of the Endothelin-A (ETA) Receptor in the Pathophysiology and Treatment of Hypertension: A Technical Guide
Introduction
The endothelin (ET) system, particularly the potent vasoconstrictor peptide endothelin-1 (ET-1) and its cognate receptors, plays a pivotal role in cardiovascular homeostasis and disease.[1][2] ET-1 exerts its diverse biological effects by binding to two distinct G protein-coupled receptors: the endothelin type A (ETA) and endothelin type B (ETB) receptors.[1][3] While both receptors are implicated in blood pressure regulation, the ETA receptor is predominantly responsible for the powerful and sustained vasoconstriction, vascular smooth muscle cell proliferation, and inflammatory responses that are hallmarks of hypertension.[4] This technical guide provides an in-depth examination of the ETA receptor's role in hypertension, detailing its signaling pathways, the experimental evidence supporting its involvement, and its emergence as a critical target for antihypertensive drug development.
ETA Receptor Signaling Pathways in Vascular Smooth Muscle
The binding of ET-1 to ETA receptors, located primarily on vascular smooth muscle cells (VSMCs), initiates a cascade of intracellular signaling events that culminate in vasoconstriction, cellular hypertrophy, and proliferation. These processes are central to the increased peripheral vascular resistance and structural remodeling of arteries seen in hypertension.
Upon activation by ET-1, the ETA receptor couples to G proteins of the Gq/11 family. This triggers the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
IP3-Mediated Calcium Mobilization: IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytosol. This rapid increase in intracellular Ca2+ concentration is a primary trigger for smooth muscle contraction.
-
DAG-Mediated Protein Kinase C (PKC) Activation: DAG, along with Ca2+, activates protein kinase C (PKC). PKC contributes to the sustained phase of vasoconstriction and is heavily involved in mediating the mitogenic and hypertrophic effects of ET-1.
-
Downstream Kinase Cascades: The activation of the ETA receptor also engages other critical signaling pathways, including the RhoA/Rho-kinase pathway and the mitogen-activated protein kinase (MAPK) cascade. These pathways are crucial for the long-term effects of ET-1, such as gene expression changes that lead to VSMC hypertrophy, proliferation, and extracellular matrix deposition—key components of vascular remodeling in chronic hypertension.
The following diagram illustrates the primary signaling cascade initiated by ET-1 binding to the ETA receptor in vascular smooth muscle cells.
Caption: ETA receptor signaling cascade in vascular smooth muscle cells.
Evidence for ETA Receptor Involvement in Hypertension
Compelling evidence from numerous preclinical and clinical studies underscores the critical role of the ET-1/ETA receptor axis in the pathogenesis of hypertension.
Experimental Animal Models
The endothelin system is activated in several experimental models of hypertension, particularly those that are salt-sensitive or severe. In these models, ETA receptor antagonists have been shown to lower blood pressure and regress vascular and cardiac hypertrophy.
| Experimental Hypertension Model | Role of ET-1 / ETA Receptor | Effect of ETA Antagonism | References |
| Deoxycorticosterone Acetate (DOCA)-Salt Rat | Increased vascular ET-1 expression and production. | Lowers blood pressure, reduces vascular hypertrophy. | |
| Dahl Salt-Sensitive (DS) Rat | Increased vascular ET-1 content on a high-salt diet. | Prevents vascular dysfunction and hypertrophy. | |
| Angiotensin II (Ang II)-Infused Rat | Ang II stimulates ET-1 production; ET-1 mediates part of Ang II's pressor effect. | Blunts the rise in blood pressure, reduces cardiac remodeling. | |
| Stroke-Prone Spontaneously Hypertensive Rat (SHRSP) | Overexpression of ET-1 in blood vessels. | Lowers blood pressure, protects from stroke. | |
| Endothelial Cell-Specific ET-1 Knockout Mice | Mice have significantly lower baseline blood pressure (10-12 mmHg lower). | Demonstrates a key role for endothelial-derived ET-1 in maintaining basal vascular tone. | |
| Spontaneously Hypertensive Rat (SHR) | The endothelin system does not appear to play a major role. | Minimal effect on blood pressure. |
Human Hypertension
In humans, the evidence also points to an activated endothelin system, especially in more severe or resistant forms of hypertension. Moderately to severely hypertensive patients show enhanced expression of prepro-ET-1 mRNA in the endothelium of resistance arteries. Furthermore, clinical trials have demonstrated the efficacy of ETA receptor antagonists in lowering blood pressure.
| ETA Receptor Antagonist | Type | Key Clinical Trial Findings in Hypertension | References |
| Bosentan | Dual ETA/ETB Antagonist | In mild-to-moderate hypertension, lowered blood pressure to a similar extent as the ACE inhibitor enalapril. | |
| Darusentan | Selective ETA Antagonist | Showed significant blood pressure reduction in patients with resistant hypertension. | |
| Aprocitentan | Dual ETA/ETB Antagonist | The PRECISION trial demonstrated a significant and sustained blood pressure lowering effect in patients with resistant hypertension. It was recently approved for this indication. |
Experimental Protocols for Studying the ETA Receptor
The evaluation of ETA receptor function and the efficacy of its antagonists involves a multi-tiered approach, from molecular binding assays to in vivo physiological measurements.
Radioligand Binding Assays
These assays are used to determine the affinity and density of ETA receptors in a given tissue or cell line and to assess the binding properties of new antagonists.
-
Objective: To quantify receptor density (Bmax) and ligand affinity (Kd).
-
Methodology:
-
Membrane Preparation: Tissues (e.g., vascular smooth muscle, heart) are homogenized and centrifuged to isolate a membrane fraction rich in receptors.
-
Incubation: The membrane preparation is incubated with a radiolabeled ligand (e.g., ¹²⁵I-ET-1) at various concentrations.
-
Competition: To determine the affinity of an unlabeled antagonist, a fixed concentration of radioligand is co-incubated with increasing concentrations of the antagonist.
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Quantification: The radioactivity of the filters (representing bound ligand) is measured using a gamma counter.
-
Analysis: Data are analyzed using Scatchard plots or non-linear regression to calculate Bmax and Kd (for saturation binding) or IC50 and Ki (for competition binding).
-
In Vitro Isolated Vessel Functional Assays
This technique assesses the physiological response of blood vessels to ET-1 and the functional potency of ETA receptor antagonists.
-
Objective: To measure ET-1-induced vasoconstriction and its inhibition by antagonists.
-
Methodology:
-
Vessel Preparation: A blood vessel (e.g., rat aorta, rabbit carotid artery) is dissected, cleaned of connective tissue, and cut into rings (2-4 mm).
-
Mounting: The rings are mounted between two hooks in an organ bath filled with a physiological salt solution, aerated with 95% O₂/5% CO₂, and maintained at 37°C. One hook is fixed, and the other is connected to an isometric force transducer.
-
Equilibration: The vessel rings are equilibrated under a resting tension for 60-90 minutes.
-
Concentration-Response Curve: Cumulative concentrations of ET-1 are added to the bath, and the resulting contractile force is recorded.
-
Antagonist Evaluation: The protocol is repeated after pre-incubating the vessel rings with a specific concentration of an ETA antagonist for 30-60 minutes. A rightward shift in the ET-1 concentration-response curve indicates competitive antagonism.
-
Analysis: The potency of ET-1 (EC50) and the affinity of the antagonist (pA2 value) are calculated from the response curves.
-
In Vivo Blood Pressure Measurement in Animal Models
Telemetry is the gold standard for continuously monitoring blood pressure in conscious, freely moving animals, providing robust data on the antihypertensive effects of ETA antagonists.
-
Objective: To determine the effect of chronic ETA receptor blockade on blood pressure in normotensive or hypertensive animal models.
-
Methodology:
-
Transmitter Implantation: A radio-telemetry transmitter with a pressure-sensing catheter is surgically implanted, with the catheter typically placed in the abdominal or thoracic aorta. Animals are allowed to recover for 1-2 weeks.
-
Baseline Recording: Mean arterial pressure (MAP), systolic pressure, diastolic pressure, and heart rate are continuously recorded for a baseline period (e.g., 5-7 days).
-
Drug Administration: The ETA antagonist is administered to the animals, often via oral gavage, in drinking water, or through osmotic minipumps for a defined treatment period (e.g., 4-8 weeks).
-
Continuous Monitoring: Cardiovascular parameters are continuously monitored throughout the treatment and recovery periods.
-
Analysis: The changes in blood pressure and heart rate from baseline are calculated and compared between treated and vehicle control groups.
-
The following diagram outlines a typical workflow for the preclinical evaluation of a novel ETA receptor antagonist.
Caption: Preclinical evaluation workflow for an ETA receptor antagonist.
Therapeutic Rationale and Clinical Implications
The extensive preclinical and clinical data confirm that the ET-1/ETA receptor pathway is a key driver of hypertension, particularly in severe and resistant cases. The mechanisms extend beyond simple vasoconstriction to include profound effects on vascular structure, inflammation, and renal function.
Activation of the ETA receptor contributes to:
-
Increased Peripheral Resistance: Through direct, potent, and sustained vasoconstriction.
-
Vascular Remodeling: By promoting the proliferation and hypertrophy of vascular smooth muscle cells and increasing extracellular matrix deposition.
-
Endothelial Dysfunction: By contributing to an imbalance between vasoconstrictor and vasodilator signals.
-
Renal Effects: By promoting sodium and water retention.
This multifaceted role makes the ETA receptor an attractive therapeutic target. Blockade of this receptor offers a mechanism of action that is distinct from and potentially complementary to existing antihypertensive drug classes that target the renin-angiotensin-aldosterone system or calcium channels. The recent success and approval of aprocitentan for resistant hypertension validates this therapeutic strategy, offering a new option for a patient population with high cardiovascular risk and unmet medical needs.
The diagram below illustrates the logical relationship between the pathophysiology driven by ETA receptor activation and the therapeutic intervention with antagonists.
Caption: Rationale for ETA receptor antagonism in hypertension.
Conclusion
The ETA receptor is a central mediator in the pathophysiology of hypertension. Its activation by endothelin-1 drives a potent combination of vasoconstriction and adverse vascular remodeling, contributing significantly to the elevation and maintenance of high blood pressure. Decades of research, substantiated by a wealth of data from experimental models and human clinical trials, have solidified the ETA receptor's importance. The development and recent approval of endothelin receptor antagonists for resistant hypertension mark a significant advancement in cardiovascular medicine, providing a targeted therapeutic approach for a condition that remains a major global health challenge. Further research will continue to refine the role of this pathway and optimize the application of its antagonists in various cardiovascular disease states.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Role of endothelin-1 in hypertension and vascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Endothelin Receptor Antagonists for the Treatment of Hypertension: Recent Data from Clinical Trials and Implementation Approach - PMC [pmc.ncbi.nlm.nih.gov]
The Role of BMS-182874 in Modulating the Endothelin-1 Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of BMS-182874, a potent and selective endothelin-1 (ET-1) receptor antagonist. It details the compound's mechanism of action, its interaction with the ET-1 signaling pathway, and comprehensive data from in vitro and in vivo studies. This document also includes detailed experimental protocols for key assays and visual representations of signaling pathways and experimental workflows to support further research and development in this area.
Introduction to Endothelin-1 and its Receptors
Endothelin-1 is a potent vasoconstrictor peptide that plays a crucial role in vascular homeostasis.[1] Its physiological effects are mediated through the activation of two G-protein coupled receptor subtypes: ET-A and ET-B. The ET-A receptor is predominantly found on vascular smooth muscle cells, and its activation leads to vasoconstriction and cell proliferation.[1][2] The ET-B receptor, located on endothelial cells, mediates vasodilation via the release of nitric oxide and prostacyclin. However, ET-B receptors are also present on smooth muscle cells, where their activation can also contribute to vasoconstriction. The ET-1 signaling pathway is implicated in a variety of cardiovascular diseases, including hypertension, atherosclerosis, and restenosis following angioplasty.[2]
BMS-182874: A Selective ET-A Receptor Antagonist
BMS-182874, with the chemical name 5-(dimethylamino)-N-(3,4-dimethyl-5-isoxazolyl)-1-naphthalenesulfonamide, is a nonpeptide, orally active, and highly selective antagonist of the ET-A receptor. Its selectivity for the ET-A receptor over the ET-B receptor makes it a valuable tool for elucidating the specific roles of ET-A receptor activation in various physiological and pathological processes.
Mechanism of Action
BMS-182874 acts as a competitive antagonist at the ET-A receptor. It competitively inhibits the binding of [¹²⁵I]ET-1 to ET-A receptors, thereby blocking the downstream signaling cascades initiated by ET-1. This inhibition prevents ET-1-induced physiological responses such as vasoconstriction and smooth muscle cell proliferation.
Quantitative Data
The following tables summarize the quantitative data for BMS-182874 from various in vitro and in vivo studies.
In Vitro Binding Affinity
| Cell Line/Tissue | Receptor Subtype | Assay | Parameter | Value | Reference |
| Rat Vascular Smooth Muscle A10 Cells | ET-A | [¹²⁵I]ET-1 Competition | Kᵢ | 61 nM | |
| CHO cells expressing human ET-A | ET-A | [¹²⁵I]ET-1 Competition | Kᵢ | 48 nM | |
| Various | ET-B | [¹²⁵I]ET-1 Competition | Kᵢ | > 50 µM | |
| vsm-A10 cells | ET-A | IC₅₀ | 0.150 µM |
In Vitro Functional Activity
| Cell Line/Tissue | Assay | Parameter | Value | Reference |
| VSM-A10 cells | Inositol Phosphate Accumulation | Kₒ | 75 nM | |
| VSM-A10 cells | Calcium Mobilization | Kₒ | 140 nM | |
| Rabbit Carotid Artery Rings | Force Development | Kₒ | 520 nM |
In Vivo Efficacy
| Animal Model | Administration | Effect | Parameter | Value | Reference |
| Conscious, normotensive rats | Intravenous | Blunted pressor response to ET-1 | ED₅₀ | 24 µmol/kg | |
| Conscious, normotensive rats | Oral | Blunted pressor response to ET-1 | ED₅₀ | 30 µmol/kg | |
| Balloon-injured rat carotid arteries | Oral (100 mg/kg daily) | Decreased lesion area | 35% | ||
| Balloon-injured rat carotid arteries | Oral (100 mg/kg daily) | Decreased lesion/media ratio | 34% | ||
| Deoxycorticosterone acetate-induced hypertensive rats | Oral (100 µM/kg) | Reduction in arterial pressure | 25% |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Endothelin Receptor Competitive Binding Assay
Objective: To determine the binding affinity (Kᵢ) of BMS-182874 for the ET-A receptor.
Materials:
-
Cells or tissues expressing ET-A receptors (e.g., rat aortic smooth muscle A10 cells, CHO cells stably expressing the human ET-A receptor).
-
[¹²⁵I]ET-1 (radioligand).
-
BMS-182874.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mM CaCl₂, and 0.2% BSA).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Filtration apparatus.
-
Gamma counter.
Procedure:
-
Membrane Preparation:
-
Culture cells to confluency.
-
Harvest cells and homogenize them in ice-cold homogenization buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet and resuspend it in binding buffer. Determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add a constant amount of membrane preparation to each well.
-
Add a constant concentration of [¹²⁵I]ET-1 (typically at or below its K₋).
-
Add increasing concentrations of BMS-182874. For total binding, add vehicle. For non-specific binding, add a high concentration of unlabeled ET-1.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 2 hours).
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester or filtration manifold.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Data Analysis:
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor (BMS-182874) concentration.
-
Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific binding) from the resulting sigmoidal curve.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is its dissociation constant.
-
Intracellular Calcium Mobilization Assay
Objective: To assess the inhibitory effect of BMS-182874 on ET-1-induced intracellular calcium release.
Materials:
-
Cells expressing ET-A receptors (e.g., VSM-A10 cells).
-
Black-walled, clear-bottom 96-well plates.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Pluronic F-127.
-
Probenecid (optional, to prevent dye extrusion).
-
HEPES-buffered saline (HBS).
-
ET-1.
-
BMS-182874.
-
Fluorescence plate reader with injection capabilities.
Procedure:
-
Cell Seeding:
-
Seed cells into black-walled, clear-bottom 96-well plates and culture until they form a confluent monolayer.
-
-
Dye Loading:
-
Prepare a loading solution containing the fluorescent calcium indicator (e.g., 2-5 µM Fura-2 AM or Fluo-4 AM) and Pluronic F-127 (to aid in dye solubilization) in HBS.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate the plate at 37°C for 30-60 minutes in the dark to allow for dye uptake and de-esterification.
-
-
Assay:
-
Wash the cells with HBS to remove extracellular dye. Add fresh HBS (containing probenecid, if used) to each well.
-
Place the plate in the fluorescence plate reader and allow it to equilibrate.
-
Establish a baseline fluorescence reading.
-
Add varying concentrations of BMS-182874 to the wells and incubate for a specified period.
-
Inject a fixed concentration of ET-1 into the wells to stimulate calcium release.
-
Record the fluorescence intensity over time. For Fura-2, record emissions at 510 nm with excitation alternating between 340 nm and 380 nm. For Fluo-4, use excitation around 490 nm and emission around 520 nm.
-
-
Data Analysis:
-
For Fura-2, calculate the ratio of fluorescence intensities at the two excitation wavelengths (340/380).
-
For Fluo-4, calculate the change in fluorescence intensity from baseline (ΔF/F₀).
-
Plot the peak response against the concentration of BMS-182874 to determine its inhibitory potency (IC₅₀).
-
Calculate the Kₒ value using the Schild equation for competitive antagonism.
-
Phosphoinositide Hydrolysis Assay
Objective: To measure the effect of BMS-182874 on ET-1-stimulated phosphoinositide turnover.
Materials:
-
Cells expressing ET-A receptors (e.g., VSM-A10 cells).
-
myo-[³H]inositol.
-
Culture medium deficient in inositol.
-
Lithium chloride (LiCl) solution.
-
ET-1.
-
BMS-182874.
-
Trichloroacetic acid (TCA).
-
Dowex anion-exchange resin.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Cell Labeling:
-
Culture cells in inositol-free medium supplemented with myo-[³H]inositol for 24-48 hours to label the cellular phosphoinositide pools.
-
-
Assay:
-
Wash the labeled cells to remove unincorporated [³H]inositol.
-
Pre-incubate the cells with LiCl solution. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.
-
Add varying concentrations of BMS-182874 and incubate for a defined period.
-
Stimulate the cells with ET-1.
-
Terminate the reaction by adding ice-cold TCA.
-
-
Separation of Inositol Phosphates:
-
Extract the soluble inositol phosphates.
-
Apply the extracts to a Dowex anion-exchange column.
-
Elute different inositol phosphate species (IP₁, IP₂, IP₃) with increasing concentrations of ammonium formate/formic acid.
-
-
Data Analysis:
-
Measure the radioactivity in each eluted fraction using a scintillation counter.
-
Plot the amount of [³H]inositol phosphates produced against the concentration of BMS-182874 to determine its inhibitory effect.
-
Calculate the Kₒ value from the dose-response curve.
-
In Vivo Models
Objective: To evaluate the effect of BMS-182874 on neointimal formation following vascular injury.
Procedure:
-
Anesthetize male Sprague-Dawley rats.
-
Expose the left common carotid artery.
-
Introduce a balloon catheter through an arteriotomy in the external carotid artery and advance it to the common carotid artery.
-
Inflate the balloon and pass it through the artery multiple times to denude the endothelium and induce injury.
-
Remove the catheter and ligate the external carotid artery.
-
Administer BMS-182874 (e.g., 100 mg/kg, p.o.) or vehicle daily, starting before the injury and continuing for a specified period (e.g., 2 weeks).
-
At the end of the treatment period, euthanize the animals and perfuse-fix the carotid arteries.
-
Excise the arteries, process them for histology, and stain sections (e.g., with hematoxylin and eosin).
-
Perform morphometric analysis to measure the areas of the intima, media, and lumen. Calculate the intima-to-media ratio.
Objective: To assess the in vivo efficacy of BMS-182874 in antagonizing the vasoconstrictor effect of ET-1.
Procedure:
-
Anesthetize and cannulate the femoral artery and vein of a conscious, normotensive rat for blood pressure monitoring and drug administration, respectively.
-
Allow the animal to stabilize.
-
Administer BMS-182874 either intravenously or orally.
-
After a suitable period for drug absorption and distribution, administer a bolus injection of ET-1.
-
Record the mean arterial pressure continuously.
-
Compare the pressor response to ET-1 in BMS-182874-treated animals to that in vehicle-treated controls.
-
Determine the ED₅₀, the dose of BMS-182874 that causes a 50% reduction in the maximum pressor response to ET-1.
Conclusion
BMS-182874 is a highly selective and orally active ET-A receptor antagonist that has been instrumental in defining the role of the ET-A receptor in cardiovascular pathophysiology. Its ability to competitively block ET-1-induced vasoconstriction and smooth muscle cell proliferation, as demonstrated in a range of in vitro and in vivo models, highlights its therapeutic potential in conditions characterized by excessive ET-A receptor activation. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further understand the endothelin system and develop novel therapeutics targeting this pathway.
References
The Pharmacological Profile of BMS-182874: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-182874 is a potent, selective, and orally active non-peptide antagonist of the endothelin-A (ETA) receptor. This document provides a comprehensive overview of the pharmacological profile of BMS-182874, synthesizing available data on its binding affinity, functional antagonism, and in vivo activity. Detailed experimental methodologies are provided for key assays, and signaling pathways are visualized to offer a complete technical resource for professionals in the field of drug discovery and development.
Introduction
Endothelin-1 (ET-1) is a potent vasoconstrictor peptide that mediates its effects through two main receptor subtypes: ETA and ETB. The ETA receptor, predominantly located on vascular smooth muscle cells, is primarily responsible for vasoconstriction and cell proliferation.[1] Consequently, antagonism of the ETA receptor has been a key therapeutic target for cardiovascular diseases. BMS-182874, chemically identified as 5-(dimethylamino)-N-(3,4-dimethyl-5-isoxazolyl)-1-naphthalenesulfonamide, emerged from research efforts to develop non-peptide ETA receptor antagonists with good oral bioavailability.[1] This guide details its pharmacological characteristics.
Quantitative Pharmacology
The pharmacological activity of BMS-182874 has been quantified through a series of in vitro and in vivo experiments. The following tables summarize the key quantitative data.
Table 1: In Vitro Binding Affinity and Functional Antagonism of BMS-182874
| Parameter | Cell Line / Tissue | Value | Reference(s) |
| Ki (Binding Affinity) | CHO cells expressing human ETA receptor | 48 nM | [1] |
| Rat vascular smooth muscle A10 (VSM-A10) cell membranes | 61 nM | [1] | |
| ETB receptors | > 50 µM | [1] | |
| KB (Functional Antagonism) | ET-1-stimulated inositol phosphate accumulation (VSM-A10 cells) | 75 nM | |
| ET-1-stimulated calcium mobilization (VSM-A10 cells) | 140 nM | ||
| ET-1-induced force development (isolated rabbit carotid artery) | 520 nM |
Table 2: In Vivo Efficacy of BMS-182874
| Parameter | Animal Model | Administration Route | ED50 / Effect | Reference(s) |
| ED50 (Pressor Response to ET-1) | Conscious, normotensive rats | Oral | 30 µmol/kg | |
| Conscious, normotensive rats | Intravenous | 24 µmol/kg | ||
| Neointimal Formation | Balloon-injured rat carotid artery | Oral (100 mg/kg daily) | 35% decrease in lesion area |
Mechanism of Action and Signaling Pathway
BMS-182874 acts as a competitive antagonist at the ETA receptor. The binding of endothelin-1 to the ETA receptor, a G-protein coupled receptor (GPCR), primarily activates the Gq alpha subunit. This initiates a signaling cascade involving phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium, while DAG activates protein kinase C (PKC). This cascade ultimately results in smooth muscle contraction and proliferation. BMS-182874 competitively blocks the initial binding of ET-1 to the ETA receptor, thereby inhibiting these downstream effects.
Experimental Protocols
This section details the methodologies for the key experiments cited in this guide.
Radioligand Binding Assay
This assay determines the binding affinity (Ki) of BMS-182874 for the ETA receptor.
Protocol Details:
-
Membrane Preparation: Membranes from CHO cells stably expressing the human ETA receptor or from rat aortic smooth muscle A10 cells are prepared by homogenization and centrifugation.
-
Incubation: The cell membranes are incubated with a fixed concentration of [125I]ET-1 and varying concentrations of BMS-182874 in a suitable buffer.
-
Separation: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The concentration of BMS-182874 that inhibits 50% of the specific binding of [125I]ET-1 (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation. Non-specific binding is determined in the presence of a high concentration of unlabeled ET-1.
Inositol Phosphate Accumulation Assay
This functional assay measures the ability of BMS-182874 to inhibit ET-1-stimulated second messenger production.
Protocol Details:
-
Cell Culture: Rat aortic smooth muscle A10 cells are cultured to near confluence.
-
Labeling: The cells are labeled by incubation with [3H]myo-inositol.
-
Stimulation: The labeled cells are pre-incubated with varying concentrations of BMS-182874, followed by stimulation with ET-1.
-
Extraction: The reaction is stopped, and the inositol phosphates are extracted.
-
Quantification: The different inositol phosphate isomers are separated by ion-exchange chromatography and the radioactivity of each is quantified by liquid scintillation counting.
-
Data Analysis: The concentration of BMS-182874 that produces a 50% inhibition of the ET-1-stimulated inositol phosphate accumulation is determined to calculate the KB value.
Intracellular Calcium Mobilization Assay
This assay assesses the effect of BMS-182874 on ET-1-induced increases in intracellular calcium.
Protocol Details:
-
Cell Culture and Dye Loading: Rat aortic smooth muscle A10 cells are grown on coverslips and loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM.
-
Measurement: The coverslips are placed in a fluorometer, and baseline fluorescence is recorded.
-
Antagonist and Agonist Addition: Varying concentrations of BMS-182874 are added, followed by the addition of ET-1 to stimulate calcium release.
-
Data Acquisition: Changes in fluorescence, corresponding to changes in intracellular calcium concentration, are monitored over time.
-
Data Analysis: The inhibitory effect of BMS-182874 on the ET-1-induced calcium transient is quantified to determine the KB value.
In Vivo Pressor Response to ET-1
This in vivo assay evaluates the ability of orally or intravenously administered BMS-182874 to block the vasoconstrictor effects of ET-1.
Protocol Details:
-
Animal Model: Conscious, normotensive rats are used. The animals are instrumented with arterial catheters for direct blood pressure measurement.
-
Drug Administration: BMS-182874 is administered either orally via gavage or intravenously. The vehicle for oral administration is not specified in the available literature.
-
ET-1 Challenge: After a predetermined time following BMS-182874 administration, a bolus of ET-1 is injected intravenously to induce a pressor response.
-
Blood Pressure Monitoring: Arterial blood pressure is continuously monitored before and after the ET-1 challenge.
-
Data Analysis: The magnitude of the pressor response to ET-1 in animals treated with BMS-182874 is compared to that in vehicle-treated control animals. The dose of BMS-182874 that causes a 50% reduction in the pressor response (ED50) is calculated.
Rat Carotid Artery Balloon Injury Model
This model is used to assess the effect of BMS-182874 on neointimal formation, a key process in restenosis.
Protocol Details:
-
Animal Model: Male Sprague-Dawley rats are used.
-
Surgical Procedure: The rats are anesthetized, and the common carotid artery is exposed. A balloon catheter is inserted and inflated to denude the endothelium and cause injury to the vessel wall.
-
Drug Treatment: BMS-182874 (100 mg/kg) or vehicle is administered orally once daily, starting before the balloon injury and continuing for a specified period.
-
Tissue Harvesting and Analysis: After the treatment period, the carotid arteries are harvested, fixed, and sectioned. The sections are stained, and the areas of the intima and media are measured to determine the intima-to-media ratio, a measure of neointimal hyperplasia.
Conclusion
BMS-182874 is a well-characterized, potent, and selective ETA receptor antagonist with demonstrated oral activity. Its ability to competitively block the binding of ET-1 to the ETA receptor translates into the inhibition of downstream signaling events, such as inositol phosphate production and calcium mobilization, and ultimately to the attenuation of ET-1-induced vasoconstriction and smooth muscle cell proliferation. The in vivo efficacy of BMS-182874 in reducing the pressor response to ET-1 and inhibiting neointimal formation in a model of vascular injury highlights its potential therapeutic utility in cardiovascular diseases. This technical guide provides a comprehensive summary of the pharmacological profile of BMS-182874, along with detailed experimental methodologies, to serve as a valuable resource for the scientific community.
References
BMS-182874: A Technical Guide to Ki and IC50 Values for the Selective ETA Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-182874 is a potent, selective, and orally active non-peptide antagonist of the endothelin-A (ETA) receptor.[1][2] Endothelin-1 (ET-1) is a powerful vasoconstrictor, and its effects are mediated through two receptor subtypes, ETA and ETB. The selective blockade of the ETA receptor has been a significant area of research for cardiovascular diseases. This document provides a comprehensive overview of the binding affinity (Ki) and functional potency (IC50) of BMS-182874, detailed experimental protocols for their determination, and a visualization of the relevant signaling pathway.
Data Presentation: Ki and IC50 Values
The inhibitory activity of BMS-182874 has been characterized across various in vitro systems. The following tables summarize the key quantitative data for its binding affinity and functional potency.
Table 1: BMS-182874 Binding Affinity (Ki) for Endothelin Receptors
| Receptor Subtype | Cell Line/Tissue | Radioligand | Ki (nM) | Reference |
| ETA | Rat A10 VSM Cells | [¹²⁵I]ET-1 | 61 | [1] |
| Human ETA | CHO Cells | [¹²⁵I]ET-1 | 48 | [1][3] |
| ETB | Various | [¹²⁵I]ET-1 | >50,000 |
Table 2: BMS-182874 Functional Inhibitory Potency (IC50/Kb)
| Assay Type | Cell Line/Tissue | Measured Effect | IC50/Kb (nM) | Reference |
| Inositol Phosphate Accumulation | Rat A10 VSM Cells | Inhibition of ET-1 stimulation | 75 (Kb) | |
| Calcium Mobilization | Rat A10 VSM Cells | Inhibition of ET-1 stimulation | 140 (Kb) | |
| Force Development | Rabbit Carotid Artery | Antagonism of ET-1 contraction | 520 (Kb) | |
| General ETA Antagonism | VSM-A10 Cells | Not Specified | 150 (IC50) |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the determination of BMS-182874's Ki and IC50 values, based on established pharmacological assays.
Radioligand Binding Assay for Ki Determination
This protocol is a standard method for determining the binding affinity of a compound to a receptor.
1. Membrane Preparation:
-
Cells (e.g., Rat A10 Vascular Smooth Muscle cells or CHO cells expressing human ETA receptors) are cultured to confluency.
-
The cells are harvested, washed with a buffered saline solution, and then homogenized in a cold lysis buffer.
-
The homogenate is centrifuged to pellet the cell membranes. The resulting pellet is washed and resuspended in a binding buffer.
2. Competitive Binding Assay:
-
A fixed concentration of the radioligand, [¹²⁵I]ET-1, is incubated with the prepared cell membranes.
-
Increasing concentrations of the unlabeled competitor, BMS-182874, are added to the incubation mixture.
-
The reaction is incubated to allow binding to reach equilibrium.
-
The bound radioligand is separated from the unbound radioligand by rapid filtration through a glass fiber filter.
-
The radioactivity retained on the filter, representing the bound [¹²⁵I]ET-1, is quantified using a gamma counter.
3. Data Analysis:
-
The data are plotted as the percentage of specific binding of [¹²⁵I]ET-1 versus the concentration of BMS-182874.
-
The IC50 value, the concentration of BMS-182874 that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Inositol Phosphate Accumulation Assay for Functional Antagonism (Kb)
This assay measures the ability of an antagonist to block the agonist-induced production of inositol phosphates, a downstream signaling event of Gq-coupled receptors like ETA.
1. Cell Culture and Labeling:
-
Rat A10 VSM cells are plated and grown to near confluency.
-
The cells are then incubated with myo-[³H]inositol in a serum-free medium to label the cellular phosphoinositide pools.
2. Antagonist and Agonist Treatment:
-
After labeling, the cells are washed and pre-incubated with various concentrations of BMS-182874 or vehicle.
-
The cells are then stimulated with a fixed concentration of ET-1 to induce the production of inositol phosphates.
3. Measurement of Inositol Phosphates:
-
The reaction is stopped, and the cells are lysed.
-
The total inositol phosphates are separated from free myo-[³H]inositol using anion-exchange chromatography.
-
The amount of radioactivity in the inositol phosphate fraction is determined by liquid scintillation counting.
4. Data Analysis:
-
The concentration-response curves for ET-1 in the presence of different concentrations of BMS-182874 are plotted.
-
A Schild analysis is performed to determine the Kb value, which represents the dissociation constant of the antagonist.
Calcium Mobilization Assay for Functional Antagonism (Kb)
This assay measures the antagonist's ability to block the agonist-induced increase in intracellular calcium concentration.
1. Cell Culture and Dye Loading:
-
Rat A10 VSM cells are grown on coverslips or in microplates.
-
The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
2. Antagonist and Agonist Addition:
-
The dye-loaded cells are washed and incubated with different concentrations of BMS-182874 or vehicle.
-
The baseline fluorescence is measured, and then the cells are stimulated with ET-1.
3. Fluorescence Measurement:
-
The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is monitored over time using a fluorescence microscope or a plate reader.
4. Data Analysis:
-
The peak increase in fluorescence in response to ET-1 is measured at each concentration of BMS-182874.
-
The data are used to construct concentration-response curves, and the Kb value is determined using Schild analysis.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the Endothelin-A receptor signaling pathway and a typical experimental workflow for determining antagonist potency.
Caption: Endothelin-A Receptor Signaling Pathway
Caption: Experimental Workflow for Antagonist Characterization
References
Methodological & Application
Application Notes and Protocols for In Vivo Studies with BMS-182874
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols for in vivo studies using BMS-182874, a potent and selective endothelin-A (ET-A) receptor antagonist. The provided information is based on preclinical studies in various animal models of cardiovascular diseases.
Mechanism of Action
BMS-182874 is a non-peptide antagonist that selectively binds to the ET-A receptor, thereby inhibiting the physiological effects of endothelin-1 (ET-1).[1][2][3][4] ET-1 is a potent vasoconstrictor and mitogen, and its binding to the ET-A receptor on vascular smooth muscle cells initiates a signaling cascade that leads to vasoconstriction, cell proliferation, and inflammation. By blocking this interaction, BMS-182874 can attenuate these pathological processes, making it a valuable tool for studying and potentially treating conditions such as hypertension, pulmonary hypertension, and restenosis.[5]
Endothelin-1 Signaling Pathway
The binding of ET-1 to the G-protein coupled ET-A receptor on vascular smooth muscle cells activates Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, while DAG activates Protein Kinase C (PKC). The increase in intracellular Ca2+ leads to the activation of Calmodulin (CaM), which in turn activates Myosin Light Chain Kinase (MLCK), resulting in smooth muscle contraction. Furthermore, the ET-A receptor signaling pathway can also activate the RhoA/Rho-kinase pathway, which inhibits Myosin Light Chain Phosphatase (MLCP), leading to sustained contraction and cell proliferation.
Caption: Simplified signaling pathway of Endothelin-1 (ET-1) via the ET-A receptor.
Quantitative Data from In Vivo Studies
The following tables summarize the quantitative data from key in vivo studies investigating the efficacy of BMS-182874 in various animal models.
Table 1: Effect of BMS-182874 on Neointimal Formation in a Rat Model of Restenosis
| Treatment Group | Dose and Route | Treatment Duration | Change in Lesion Area | Change in Lesion/Media Ratio | Reference |
| Vehicle | N/A | 3 weeks | N/A | N/A | |
| BMS-182874 | 100 mg/kg, oral | 3 weeks | 35% decrease | 34% decrease |
Table 2: Effect of BMS-182874 in a Pig Model of Hypoxic Pulmonary Hypertension
| Treatment Group | Dose and Route | Change in Mean Pulmonary Artery Pressure (mmHg) | Change in Pulmonary Vascular Resistance (mmHg·min·L⁻¹) | Reference |
| Vehicle | N/A | N/A | N/A | |
| BMS-182874 | 10 mg/kg, IV | From 42 ± 8 to 34 ± 4 | Not reported | |
| BMS-182874 | 30 mg/kg, IV | From 38 ± 4 to 30 ± 5 | From 7.4 ± 1.5 to 5.3 ± 1.1 |
Table 3: Antihypertensive Effects of BMS-182874 in Rat Models of Hypertension
| Animal Model | Treatment Group | Dose and Route | Change in Mean Arterial Pressure | Reference |
| DOCA-salt Hypertensive Rats | BMS-182874 | 100 µmol/kg, IV | Sustained decrease | |
| Spontaneously Hypertensive Rats (SHR) | BMS-182874 | 75, 150, and 450 µmol/kg, oral | Approx. 30 mmHg decrease |
Experimental Protocols
Protocol 1: Evaluation of BMS-182874 in a Rat Model of Restenosis
This protocol is based on a study investigating the effect of BMS-182874 on neointimal formation following balloon injury of the carotid artery in rats.
1. Animal Model:
-
Species: Male Sprague-Dawley rats.
-
Housing: Standard laboratory conditions with ad libitum access to food and water.
-
Acclimatization: Minimum of one week before the start of the experiment.
2. Materials:
-
BMS-182874.
-
Vehicle for oral administration (e.g., 0.5% methylcellulose in sterile water).
-
Anesthesia (e.g., isoflurane).
-
Surgical instruments for balloon angioplasty.
-
2F Fogarty balloon catheter.
3. Experimental Procedure:
-
Drug Administration:
-
Randomly assign animals to two groups: Vehicle control and BMS-182874 treatment.
-
Administer BMS-182874 (100 mg/kg) or vehicle orally via gavage once daily.
-
Begin treatment one week prior to the balloon injury and continue for a total of three weeks.
-
-
Balloon Injury:
-
One week after the start of treatment, anesthetize the rats.
-
Perform a surgical cut-down to expose the common carotid artery.
-
Introduce a 2F Fogarty balloon catheter and induce endothelial denudation by inflating and rotating the balloon.
-
Suture the incision and allow the animals to recover.
-
-
Endpoint Analysis:
-
Two weeks after the balloon injury, euthanize the animals.
-
Perfuse-fix the carotid arteries.
-
Excise the arteries and process for histological analysis (e.g., hematoxylin and eosin staining).
-
Quantify the neointimal area and the ratio of the neointimal area to the medial area using image analysis software.
-
Caption: Experimental workflow for the rat restenosis model.
Protocol 2: Assessment of BMS-182874 in a Pig Model of Acute Hypoxic Pulmonary Hypertension
This protocol is adapted from a study evaluating the effects of BMS-182874 on pulmonary hemodynamics in pigs subjected to acute hypoxia.
1. Animal Model:
-
Species: Domestic pigs.
-
Anesthesia: Maintained throughout the experiment.
-
Instrumentation: Catheterization for monitoring pulmonary artery pressure, cardiac output, and other hemodynamic parameters.
2. Materials:
-
BMS-182874.
-
Vehicle for intravenous administration (e.g., sterile saline).
-
Anesthetic agents.
-
Gas mixture for inducing hypoxia (e.g., FiO2 0.1).
-
Hemodynamic monitoring equipment.
3. Experimental Procedure:
-
Baseline Measurements:
-
Anesthetize and instrument the pigs.
-
Establish a baseline period of normoxia and record all hemodynamic parameters.
-
-
Hypoxic Challenge:
-
Induce a 15-minute period of hypoxia by administering a gas mixture with a low fraction of inspired oxygen (FiO2 0.1).
-
Record hemodynamic measurements at the end of the hypoxic period.
-
Return the animals to normoxic conditions.
-
-
Drug Administration:
-
Administer a single intravenous bolus of BMS-182874 (10 or 30 mg/kg) or vehicle.
-
-
Second Hypoxic Challenge:
-
After a suitable interval for drug distribution, repeat the 15-minute hypoxic challenge.
-
Record hemodynamic parameters.
-
-
Data Analysis:
-
Compare the hemodynamic responses to hypoxia before and after the administration of BMS-182874 or vehicle.
-
Protocol 3: Investigation of the Antihypertensive Effects of BMS-182874 in Hypertensive Rats
This protocol is based on studies that assessed the blood pressure-lowering effects of BMS-182874 in DOCA-salt and spontaneously hypertensive rat (SHR) models.
1. Animal Model:
-
Species: Deoxycorticosterone acetate (DOCA)-salt hypertensive rats or Spontaneously Hypertensive Rats (SHR).
-
Housing and Acclimatization: As described in Protocol 1.
-
Blood Pressure Monitoring: Telemetry or tail-cuff method for conscious, unrestrained animals.
2. Materials:
-
BMS-182874.
-
Vehicle for intravenous administration (e.g., 5% Sodium Bicarbonate).
-
Vehicle for oral administration (e.g., 0.5% methylcellulose).
-
DOCA pellets and saline drinking water for the DOCA-salt model.
3. Experimental Procedure (DOCA-salt model):
-
Induction of Hypertension:
-
Surgically implant DOCA pellets and provide saline drinking water to induce hypertension.
-
-
Drug Administration:
-
Once hypertension is established, administer a single intravenous dose of BMS-182874 (100 µmol/kg) or vehicle.
-
-
Blood Pressure Monitoring:
-
Continuously monitor mean arterial pressure before and after drug administration.
-
4. Experimental Procedure (SHR model):
-
Drug Administration:
-
Administer single oral doses of BMS-182874 (75, 150, or 450 µmol/kg) or vehicle to conscious SHRs.
-
-
Blood Pressure Monitoring:
-
Measure blood pressure at various time points post-administration to determine the magnitude and duration of the antihypertensive effect.
-
These protocols provide a framework for conducting in vivo studies with BMS-182874. Researchers should adapt these methodologies to their specific research questions and ensure compliance with all relevant animal welfare regulations.
References
Application Notes and Protocols: BMS-182874 in DOCA-Salt Hypertensive Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of BMS-182874, a selective endothelin-A (ET-A) receptor antagonist, in the deoxycorticosterone acetate (DOCA)-salt hypertensive rat model. This model is a widely used experimental paradigm for studying mineralocorticoid-induced, low-renin hypertension.[1] The following sections detail the dosage, experimental protocols, and the underlying signaling pathway.
Data Presentation
The antihypertensive effects of BMS-182874 in conscious DOCA-salt hypertensive rats have been quantified in dose-response studies. The data below summarizes the effects of intravenous and oral administration of BMS-182874 on mean arterial pressure (MAP) and systolic blood pressure (SBP).
Table 1: Effect of Intravenous Bolus Injection of BMS-182874 on Mean Arterial Pressure (MAP) in DOCA-Salt Hypertensive Rats [1]
| Dosage (μmol/kg IV) | Baseline MAP (mm Hg) | Maximal Decrease in MAP (mm Hg) |
| 30 | 185 ± 7.2 | 25 ± 14 |
| 100 | 179 ± 7.7 | 44 ± 3 |
| 300 | 157 ± 6.2 | 45 ± 10 |
Table 2: Effect of Repeated Dosing of BMS-182874 on Blood Pressure in DOCA-Salt Hypertensive Rats [1]
| Administration Route | Dosage (μmol/kg) | Duration | Effect |
| Intravenous | 100 | 3 days | Sustained decrease in MAP, with an overall reduction of 65 mm Hg by day 3. |
| Oral | 100 | 3 days | Significantly lowered systolic BP on each day of treatment compared to vehicle. |
Experimental Protocols
Induction of DOCA-Salt Hypertension in Rats
This protocol describes the method for inducing hypertension in rats, a prerequisite for studying the effects of BMS-182874.[1] This model is characterized by low renin levels and is relevant for studying volume-dependent hypertension.[1]
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Deoxycorticosterone acetate (DOCA)
-
1% NaCl drinking water
-
Standard rat chow
Procedure:
-
Uninephrectomy: Anesthetize the rats and perform a left unilateral nephrectomy.
-
Recovery: Allow the rats to recover for one week.
-
DOCA Administration: Administer DOCA (e.g., 25 mg/rat s.c. twice weekly or via a sustained-release pellet).
-
Salt Loading: Replace normal drinking water with 1% NaCl solution.
-
Monitoring: Monitor blood pressure regularly. Hypertension typically develops over a period of 4-6 weeks.
Administration of BMS-182874
Vehicle:
-
For intravenous administration, BMS-182874 can be dissolved in 5% sodium bicarbonate (NaHCO₃).
Intravenous Administration Protocol:
-
Administer a bolus injection of BMS-182874 at doses of 30, 100, or 300 μmol/kg intravenously to conscious, catheterized DOCA-salt hypertensive rats.
-
Monitor mean arterial pressure (MAP) continuously for at least 24 hours to observe the dose-response relationship.
Oral Administration Protocol:
-
Administer BMS-182874 orally at a dose of 100 μmol/kg daily for a period of 3 days.
-
Measure systolic blood pressure daily to assess the sustained antihypertensive effect.
Signaling Pathways and Experimental Workflow
Signaling Pathway of Endothelin-1 in Vascular Smooth Muscle
Endothelin-1 (ET-1) is a potent vasoconstrictor that plays a role in the pathogenesis of DOCA-salt hypertension. It exerts its effects primarily through the ET-A receptor on vascular smooth muscle cells, leading to vasoconstriction and an increase in blood pressure. BMS-182874 is a selective antagonist of the ET-A receptor, thereby blocking the downstream effects of ET-1.
Caption: Signaling pathway of ET-1 leading to vasoconstriction and the antagonistic action of BMS-182874.
Experimental Workflow for Evaluating BMS-182874 in DOCA-Salt Hypertensive Rats
The following diagram illustrates the logical flow of the experimental procedure to assess the efficacy of BMS-182874.
Caption: Workflow for inducing DOCA-salt hypertension and testing the effects of BMS-182874.
References
Application Notes and Protocols: BMS-182874 Administration in Spontaneously Hypertensive Rats (SHR)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of BMS-182874, a selective endothelin-A (ET-A) receptor antagonist, in spontaneously hypertensive rats (SHR), a widely used model of human essential hypertension. This document includes detailed experimental protocols, quantitative data summaries, and visualizations of the relevant signaling pathway and experimental workflow.
Introduction
BMS-182874 is a potent and selective non-peptide antagonist of the endothelin-A (ET-A) receptor.[1][2][3] Endothelin-1 (ET-1) is a powerful vasoconstrictor, and its effects are primarily mediated through the ET-A receptor on vascular smooth muscle cells.[1] In spontaneously hypertensive rats (SHR), the endothelin system is implicated in the pathophysiology of high blood pressure. BMS-182874 serves as a valuable tool to investigate the role of the ET-A receptor in hypertension and to evaluate the therapeutic potential of ET-A receptor antagonism.
Mechanism of Action
BMS-182874 competitively inhibits the binding of endothelin-1 (ET-1) to the ET-A receptor. This antagonism blocks the downstream signaling cascade that leads to vasoconstriction. The binding of ET-1 to the Gq/11 protein-coupled ET-A receptor typically activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, leading to smooth muscle contraction and an increase in blood pressure. By blocking this initial step, BMS-182874 effectively prevents these downstream events, resulting in vasodilation and a reduction in blood pressure.
Signaling Pathway of ET-A Receptor-Mediated Vasoconstriction and its Inhibition by BMS-182874
Caption: ET-A receptor signaling and BMS-182874 inhibition.
Quantitative Data Summary
The administration of BMS-182874 has been shown to acutely reduce blood pressure in spontaneously hypertensive rats. The following tables summarize the key quantitative findings from published studies.
Table 1: Effect of Oral Administration of BMS-182874 on Mean Arterial Pressure (MAP) in Conscious SHR
| Dose (μmol/kg) | Route | Maximal Decrease in MAP (mm Hg) | Control MAP (mm Hg) | Time Point | Reference |
| 75 | Oral | ~30 | 162 ± 2 | 24 hours | |
| 150 | Oral | 32 ± 4 | 170 ± 4 | 24 hours | |
| 450 | Oral | ~30 | 167 ± 3 | 24 hours |
Note: Repeated daily oral administration of BMS-182874 in SHR did not produce sustained or consistent reductions in blood pressure.
Table 2: Effect of Intravenous Administration of BMS-182874 in Hypertensive Rat Models (for reference)
| Dose (μmol/kg) | Route | Maximal Decrease in MAP (mm Hg) | Animal Model | Reference |
| 30 | IV | - | DOCA-salt hypertensive rats | |
| 100 | IV | ~45 | DOCA-salt hypertensive rats | |
| 300 | IV | - | DOCA-salt hypertensive rats |
Experimental Protocols
The following are detailed protocols for the administration of BMS-182874 to SHR and subsequent measurement of cardiovascular parameters.
Experimental Workflow
Caption: Workflow for antihypertensive drug testing in SHR.
Protocol 1: Oral Administration and Blood Pressure Monitoring
1. Animal Model:
-
Male Spontaneously Hypertensive Rats (SHR), age 12-16 weeks.
-
House animals individually in a temperature and light-controlled environment with ad libitum access to food and water.
2. Surgical Preparation (Telemetry):
-
Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane).
-
Implant a telemetry transmitter for continuous blood pressure monitoring. The catheter of the telemetry device should be inserted into the abdominal aorta.
-
The body of the transmitter is placed in the abdominal cavity and sutured to the abdominal wall.
-
Allow a recovery period of at least 7-10 days post-surgery.
3. Drug Preparation:
-
BMS-182874 is a sulfonamide derivative. For oral administration, it can be suspended in a vehicle such as 0.5% methylcellulose or a mixture of DMSO and saline.
-
Prepare the desired concentration of BMS-182874 (e.g., for doses of 75, 150, 450 μmol/kg) in the chosen vehicle.
4. Experimental Procedure:
-
Record baseline blood pressure and heart rate for at least 24 hours before drug administration.
-
Administer BMS-182874 or vehicle via oral gavage.
-
Continuously monitor and record blood pressure, heart rate, and activity for at least 24 hours post-administration.
5. Data Analysis:
-
Analyze the telemetry data to determine the change in mean arterial pressure (MAP), systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate from baseline.
-
Compare the effects of different doses of BMS-182874 with the vehicle control group using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).
Protocol 2: Intravenous Administration and Blood Pressure Monitoring
1. Animal Model and Surgical Preparation:
-
Follow the same procedure for animal model and telemetry implantation as in Protocol 1.
-
In addition to the arterial catheter for blood pressure measurement, a catheter should be implanted in the jugular or femoral vein for intravenous drug administration.
2. Drug Preparation:
-
For intravenous injection, BMS-182874 should be dissolved in a suitable vehicle, such as a mixture of DMSO and sterile saline. The final concentration of DMSO should be minimized. The solution must be sterile-filtered.
3. Experimental Procedure:
-
Record baseline cardiovascular parameters.
-
Administer a bolus of BMS-182874 or vehicle through the venous catheter.
-
Continuously monitor cardiovascular parameters.
4. Data Analysis:
-
As described in Protocol 1.
Conclusion
BMS-182874 is an effective tool for studying the role of the ET-A receptor in the pathophysiology of hypertension in SHR. The provided protocols and data serve as a guide for researchers designing and conducting experiments to evaluate the cardiovascular effects of this and similar compounds. While BMS-182874 demonstrates a clear acute antihypertensive effect in SHR, its lack of sustained efficacy with repeated dosing suggests a complex role for the endothelin system in this model of hypertension. Further research is warranted to fully elucidate the long-term effects and therapeutic potential of ET-A receptor antagonism in chronic hypertension.
References
Application Notes and Protocols for Utilizing BMS-182874 in Vascular Smooth Muscle Cell Proliferation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vascular smooth muscle cell (VSMC) proliferation is a critical pathological event in the development of various cardiovascular diseases, including atherosclerosis, restenosis following angioplasty, and hypertension. Endothelin-1 (ET-1), a potent vasoconstrictor peptide, has been identified as a significant mitogen for VSMCs, promoting their proliferation and contributing to vascular remodeling.[1] ET-1 exerts its effects primarily through the endothelin A (ETA) receptor, a G-protein coupled receptor expressed on VSMCs.[2] Activation of the ETA receptor by ET-1 initiates a cascade of intracellular signaling pathways, including the activation of mitogen-activated protein kinases (MAPKs) and phosphatidylinositol 3-kinase (PI3-K), ultimately leading to cell cycle progression and proliferation.[2]
BMS-182874 is a potent and selective non-peptide antagonist of the ETA receptor.[3] By competitively inhibiting the binding of ET-1 to the ETA receptor, BMS-182874 effectively blocks the downstream signaling pathways responsible for VSMC proliferation.[1] This makes BMS-182874 a valuable pharmacological tool for in vitro and in vivo studies aimed at understanding the role of the ET-1/ETA receptor system in VSMC biology and for the preclinical evaluation of potential therapeutic agents targeting vascular proliferative disorders.
These application notes provide detailed protocols for assessing the inhibitory effect of BMS-182874 on ET-1-induced VSMC proliferation using standard cell-based assays.
Data Presentation
The following table summarizes the available quantitative data for BMS-182874's activity. While a direct IC50 value for the inhibition of VSMC proliferation was not explicitly found in the reviewed literature, the provided data on receptor binding, downstream signaling inhibition, and in vivo efficacy demonstrate its potent antagonist activity.
| Parameter | Cell Type/Model | Value | Reference |
| Ki (ETA Receptor Binding) | Rat Vascular Smooth Muscle A10 (VSM-A10) cell membranes | 61 nM | |
| CHO cells expressing human ETA receptor | 48 nM | ||
| KB (Inhibition of ET-1-stimulated Inositol Phosphate Accumulation) | VSM-A10 cells | 75 nM | |
| KB (Inhibition of ET-1-stimulated Calcium Mobilization) | VSM-A10 cells | 140 nM | |
| Inhibition of [3H]thymidine incorporation | Cultured rat aortic SMCs | Blocked ET-1-stimulated increases | |
| In Vivo Efficacy (Balloon-injured rat carotid arteries) | Reduction in lesion area | 35% decrease | |
| Reduction in lesion/media ratio | 34% decrease |
Signaling Pathways and Experimental Workflow
Endothelin-1 Signaling Pathway in VSMC Proliferation and Inhibition by BMS-182874
Caption: ET-1 signaling pathway in VSMC proliferation and its inhibition by BMS-182874.
Experimental Workflow for VSMC Proliferation Assay
References
- 1. Orally active endothelin receptor antagonist BMS-182874 suppresses neointimal development in balloon-injured rat carotid arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Endothelin-1 signalling in vascular smooth muscle: pathways controlling cellular functions associated with atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BMS-182874 is a selective, nonpeptide endothelin ETA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Bms 182874 for studying neointimal development in balloon-injured arteries
Application Notes: BMS-182874 for Studying Neointimal Development
Introduction
BMS-182874 is a potent, selective, and orally active nonpeptide antagonist of the endothelin-A (ETA) receptor.[1][2] Endothelin-1 (ET-1) is a powerful vasoconstrictor and a mitogen for vascular smooth muscle cells (SMCs).[3] Following vascular injury, such as balloon angioplasty, the local expression of ET-1 and its ETA receptor increases, contributing significantly to the pathological processes of SMC proliferation and migration.[3][4] This leads to the formation of a neointima, a primary factor in restenosis (the re-narrowing of an artery). BMS-182874 serves as a critical research tool to investigate the role of the ET-1/ETA receptor axis in neointimal hyperplasia and to evaluate the therapeutic potential of ETA receptor antagonism in preventing restenosis.
Mechanism of Action
BMS-182874 competitively binds to the ETA receptor, effectively blocking the downstream signaling cascade initiated by ET-1. In vascular smooth muscle cells, ET-1 binding to the ETA receptor activates G-proteins (Gq/11), which in turn stimulate Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). This cascade ultimately promotes SMC proliferation and migration, key events in neointimal development. By inhibiting the initial receptor activation, BMS-182874 blocks these cellular responses.
Quantitative Data Summary
The efficacy of BMS-182874 has been quantified in both in vitro and in vivo models.
Table 1: In Vitro Efficacy and Binding Affinity of BMS-182874
| Parameter | Model System | Value | Reference |
|---|---|---|---|
| Ki | Rat Vascular Smooth Muscle (A10) Cell Membranes | 61 nM | |
| Ki | CHO Cells (expressing human ETA receptor) | 48 nM | |
| Ki | ETB Receptors | > 50 µM | |
| IC50 | VSM-A10 Cells | 150 nM | |
| KB (Inhibition) | ET-1-stimulated Inositol Phosphate Accumulation | 75 nM | |
| KB (Inhibition) | ET-1-stimulated Calcium Mobilization | 140 nM |
| KB (Antagonism) | ET-1-stimulated Force Development (Rabbit Artery) | 520 nM | |
Table 2: In Vivo Effects of BMS-182874 on Neointimal Development in Balloon-Injured Rat Carotid Arteries
| Parameter | Dosing Regimen | Result | Reference |
|---|---|---|---|
| Neointimal Lesion Area | 100 mg/kg/day (p.o.) for 3 weeks | 35% decrease vs. vehicle | |
| Lesion/Media Ratio | 100 mg/kg/day (p.o.) for 3 weeks | 34% decrease vs. vehicle |
| [3H]Thymidine Incorporation | N/A (terminated 3 days post-injury) | 55% reduction | |
Visualized Signaling Pathway and Workflows
Caption: ET-1/ETA receptor signaling cascade leading to neointima and its inhibition by BMS-182874.
Caption: Workflow for studying BMS-182874 effects on neointimal development in a rat model.
Experimental Protocols
Protocol 1: Rat Carotid Artery Balloon Injury Model
This protocol describes the surgical procedure to induce neointimal hyperplasia in a rat carotid artery, a widely used model to study restenosis.
-
1. Animal Preparation:
-
Use male Sprague-Dawley rats (400-450 g).
-
Administer BMS-182874 (100 mg/kg) or vehicle orally (p.o.) via gavage once daily, beginning one week before the surgical procedure and continuing for two weeks after.
-
Anesthetize the rat using isoflurane (3.5-4.0% for induction, 1.5-2.0% for maintenance).
-
Place the animal in a supine position on a heated surgical platform. Apply ophthalmic ointment to prevent eye dryness.
-
-
2. Surgical Procedure:
-
Make a midline cervical incision to expose the left common, internal, and external carotid arteries.
-
Isolate a segment of the carotid artery vasculature and place temporary ligatures around the common, internal, and external carotid arteries to control blood flow.
-
Make a small incision (arteriotomy) in the external carotid artery.
-
Introduce a 2F Fogarty balloon catheter through the arteriotomy into the common carotid artery.
-
Inflate the balloon with saline to a consistent pressure and withdraw it with rotation three times to denude the endothelium and cause vessel distension.
-
Remove the catheter, ligate the external carotid artery permanently, and remove the temporary ligatures from the common and internal carotid arteries to restore blood flow.
-
Close the incision in layers.
-
-
3. Post-Operative Care:
-
Administer an analgesic (e.g., buprenorphine, 0.03 mg/kg) intramuscularly.
-
Provide subcutaneous sterile saline to compensate for fluid loss.
-
Monitor the animal until it fully recovers from anesthesia. Continue daily oral administration of BMS-182874 or vehicle for 14 days.
-
Protocol 2: In Vitro VSMC Proliferation Assay ([3H]Thymidine Incorporation)
This assay measures DNA synthesis as an index of cell proliferation, which is inhibited by BMS-182874 in the presence of ET-1.
-
1. Cell Culture:
-
Culture rat aortic smooth muscle cells in appropriate media (e.g., DMEM with 10% FBS).
-
Plate cells in 24-well plates and grow to sub-confluence.
-
Make cells quiescent by serum-starving them for 24-48 hours.
-
-
2. Treatment:
-
Pre-incubate quiescent cells with various concentrations of BMS-182874 or vehicle for 30-60 minutes.
-
Stimulate the cells with a mitogen, such as ET-1.
-
After approximately 18-20 hours of stimulation, add [3H]thymidine (1 µCi/mL) to each well.
-
-
3. Measurement:
-
Incubate for an additional 4-6 hours to allow for thymidine incorporation into newly synthesized DNA.
-
Wash the cells twice with ice-cold PBS to remove unincorporated thymidine.
-
Precipitate the DNA by adding ice-cold 10% trichloroacetic acid (TCA).
-
Wash the precipitate with ethanol.
-
Solubilize the DNA with a lysis buffer (e.g., 0.1 N NaOH).
-
Measure the incorporated radioactivity using a liquid scintillation counter. Results are expressed as counts per minute (CPM) or as a percentage of the ET-1 stimulated control.
-
Protocol 3: Histomorphological Analysis of Neointima
This protocol is for the quantitative assessment of neointimal formation in arterial cross-sections.
-
1. Tissue Harvest and Preparation:
-
Two weeks post-injury, euthanize the animals and perfuse the vascular system with saline followed by a 4% paraformaldehyde (PFA) fixative at physiological pressure.
-
Excise the balloon-injured carotid artery segment.
-
Fix the vessel in 4% PFA overnight, then process for paraffin embedding.
-
-
2. Sectioning and Staining:
-
Cut 5 µm thick serial cross-sections from the middle of the injured arterial segment.
-
Mount sections on slides and stain with Hematoxylin and Eosin (H&E) or Verhoeff-Van Gieson (VVG) stain to visualize the vessel layers and elastic laminae.
-
-
3. Morphometric Analysis:
-
Use a microscope equipped with a digital camera and image analysis software (e.g., ImageJ).
-
Measure the luminal area, the area circumscribed by the internal elastic lamina (IEL), and the area circumscribed by the external elastic lamina (EEL).
-
Calculate the key parameters:
-
Intimal Area (Neointima): IEL Area - Luminal Area
-
Medial Area: EEL Area - IEL Area
-
Intima/Media (I/M) Ratio: Intimal Area / Medial Area. This ratio is the primary endpoint for assessing neointimal hyperplasia.
-
-
References
- 1. BMS-182874 is a selective, nonpeptide endothelin ETA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Orally active endothelin receptor antagonist BMS-182874 suppresses neointimal development in balloon-injured rat carotid arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vascular Smooth Muscle Cell Signaling Mechanisms for Contraction to Angiotensin II and Endothelin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Interrogating Endothelin A Receptor Antagonism with a Calcium Mobilization Assay Featuring BMS-182874
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Endothelin-1 (ET-1) is a potent vasoconstrictor peptide that plays a crucial role in various physiological and pathophysiological processes, including cardiovascular diseases.[1] It exerts its effects through two G-protein coupled receptor subtypes: endothelin A (ETA) and endothelin B (ETB) receptors.[1] Activation of the ETA receptor on vascular smooth muscle cells leads to a rapid increase in intracellular calcium concentration, resulting in vasoconstriction.[2] Consequently, antagonists of the ETA receptor are of significant interest for therapeutic intervention in conditions such as pulmonary arterial hypertension.[3][4]
BMS-182874 is a potent, selective, and competitive non-peptide antagonist of the ETA receptor, with a reported Ki of 48 nM. It exhibits over 1000-fold selectivity for the ETA receptor compared to the ETB receptor. This application note provides a detailed protocol for a calcium mobilization assay using BMS-182874 to inhibit ET-1-induced calcium influx in cultured cells. The assay utilizes the fluorescent calcium indicator Fluo-4 AM, a widely used dye for monitoring intracellular calcium changes.
Signaling Pathway of ETA Receptor Activation
The binding of ET-1 to the ETA receptor initiates a signaling cascade that results in the mobilization of intracellular calcium. This process is fundamental to the physiological response mediated by this receptor.
References
Application Notes and Protocols: Inositol Phosphate Accumulation Assay with Bms 182874
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bms 182874 is a potent and selective non-peptide antagonist of the endothelin-A (ETA) receptor.[1][2][3] The ETA receptor, a G-protein coupled receptor (GPCR), plays a crucial role in vasoconstriction and cell proliferation. Its activation by endothelin-1 (ET-1) initiates a signaling cascade that includes the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, a key event in many cellular responses. The inositol phosphate (IP) accumulation assay is a functional method used to quantify the activity of compounds that modulate Gq-coupled receptors like the ETA receptor. This document provides detailed protocols and application notes for utilizing an inositol phosphate accumulation assay to characterize the inhibitory activity of this compound on ET-1-stimulated signaling.
Mechanism of Action
This compound acts as a competitive antagonist at the ETA receptor.[1][2] This means that it binds to the same site as the endogenous ligand, ET-1, but does not activate the receptor. By occupying the binding site, this compound prevents ET-1 from binding and initiating the downstream signaling cascade, thereby inhibiting the production of inositol phosphates.
Data Presentation
The following table summarizes the quantitative data for this compound's activity at the ETA receptor, as determined by various in vitro assays.
| Parameter | Value | Cell Line/Tissue | Assay Type | Reference |
| Ki | 61 nM | Rat Vascular Smooth Muscle A10 (VSM-A10) cell membranes | Radioligand Binding ([125I]ET-1) | |
| Ki | 48 nM | CHO cells expressing human ETA receptor | Radioligand Binding ([125I]ET-1) | |
| KB | 75 nM | VSM-A10 cells | ET-1-stimulated Inositol Phosphate Accumulation | |
| KB | 140 nM | VSM-A10 cells | ET-1-stimulated Calcium Mobilization | |
| IC50 | 0.150 µM | vsm-A10 cells | Not specified | |
| KB | 520 nM | Rabbit carotid artery rings | Force Development |
Signaling Pathway
The activation of the ETA receptor by ET-1 leads to the production of inositol phosphates via the Gq signaling pathway. This compound blocks this pathway by competitively inhibiting the receptor.
Experimental Protocols
Protocol 1: Inositol Phosphate Accumulation Assay using [³H]myo-inositol Labeling
This protocol describes a classic method for measuring the accumulation of inositol phosphates in response to receptor activation and its inhibition by an antagonist.
Materials:
-
Rat Vascular Smooth Muscle A10 (VSM-A10) cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Inositol-free DMEM
-
[³H]myo-inositol
-
Hanks' Balanced Salt Solution (HBSS) buffered with HEPES
-
Lithium Chloride (LiCl)
-
Endothelin-1 (ET-1)
-
This compound
-
Perchloric Acid (PCA) or Trichloroacetic Acid (TCA)
-
Dowex AG1-X8 resin (formate form)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Culture and Labeling:
-
Culture VSM-A10 cells in DMEM supplemented with 10% FBS.
-
For the assay, seed cells in 24-well plates and grow to near confluency.
-
Replace the growth medium with inositol-free DMEM containing 1% dialyzed FBS and 1-2 µCi/mL [³H]myo-inositol.
-
Incubate the cells for 24-48 hours to allow for the incorporation of the radiolabel into the cellular phosphoinositide pool.
-
-
Assay Performance:
-
Wash the labeled cells twice with warm HBSS.
-
Pre-incubate the cells in HBSS containing 10 mM LiCl for 15-30 minutes at 37°C. LiCl inhibits inositol monophosphatases, leading to the accumulation of inositol phosphates.
-
To determine the antagonist activity of this compound, add varying concentrations of the compound to the wells and incubate for a further 15-30 minutes.
-
Stimulate the cells by adding a submaximal concentration (e.g., EC80) of ET-1. For a full dose-response curve of this compound, a fixed concentration of ET-1 is used.
-
Incubate for 30-60 minutes at 37°C.
-
-
Extraction of Inositol Phosphates:
-
Terminate the stimulation by aspirating the medium and adding ice-cold 0.5 M PCA or 10% TCA.
-
Incubate on ice for 30 minutes.
-
Scrape the cells and transfer the lysate to microcentrifuge tubes.
-
Centrifuge to pellet the precipitated protein and nucleic acids.
-
-
Isolation and Quantification of Inositol Phosphates:
-
Neutralize the supernatant containing the inositol phosphates.
-
Apply the neutralized supernatant to Dowex AG1-X8 anion-exchange columns.
-
Wash the columns to remove unincorporated [³H]myo-inositol.
-
Elute the total inositol phosphates with a high salt buffer (e.g., 1 M ammonium formate/0.1 M formic acid).
-
Add the eluate to a scintillation cocktail and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of the ET-1-stimulated IP accumulation for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to generate an inhibition curve.
-
Determine the IC50 value from the curve. The KB value can be calculated using the Cheng-Prusoff equation if the experiment is performed under competitive equilibrium conditions.
-
Experimental Workflow Diagram
Conclusion
The inositol phosphate accumulation assay is a robust and reliable method for characterizing the pharmacology of ETA receptor antagonists like this compound. The provided protocols and data serve as a comprehensive guide for researchers in academic and industrial settings to investigate the functional consequences of ETA receptor modulation. The competitive nature of this compound's antagonism can be effectively quantified, providing valuable insights for drug discovery and development programs targeting the endothelin system.
References
Application Notes and Protocols: BMS-182874 in Cultured Rat Aortic Smooth Muscle Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the effects of BMS-182874, a selective endothelin-1 (ET-1) type A (ETA) receptor antagonist, on cultured rat aortic smooth muscle cells (RASMCs). This document includes a summary of its inhibitory activities, detailed experimental protocols for key assays, and diagrams of the relevant signaling pathways and workflows.
Introduction
Vascular smooth muscle cell (VSMC) proliferation is a critical component in the pathophysiology of various vascular diseases, including atherosclerosis and restenosis. Endothelin-1 is a potent mitogen for VSMCs, acting primarily through the ETA receptor. BMS-182874 has been identified as a competitive and selective antagonist of the ETA receptor, making it a valuable tool for studying the role of the ET-1 signaling pathway in VSMC function and a potential therapeutic agent.
Data Presentation
The following table summarizes the quantitative data on the inhibitory effects of BMS-182874 on various ET-1-stimulated responses in cultured rat aortic smooth muscle cells.
| Parameter | Cell Line | Stimulus | Inhibitory Effect of BMS-182874 | Reference |
| [125I]ET-1 Binding | Rat Vascular Smooth Muscle A10 Cells | - | Ki = 61 nM | [1] |
| Inositol Phosphate Accumulation | Rat Vascular Smooth Muscle A10 Cells | ET-1 | KB = 75 nM | [1] |
| Calcium Mobilization | Rat Vascular Smooth Muscle A10 Cells | ET-1 | KB = 140 nM | [1] |
| [3H]Thymidine Incorporation | Cultured Rat Aortic SMCs | ET-1 | Blocked ET-1-stimulated increases | [2] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of BMS-182874 and a general experimental workflow for its evaluation in cultured rat aortic smooth muscle cells.
Caption: Mechanism of action of BMS-182874 in inhibiting ET-1-induced signaling.
Caption: General experimental workflow for evaluating BMS-182874.
Experimental Protocols
Culture of Rat Aortic Smooth Muscle Cells (RASMCs)
This protocol is adapted from enzymatic digestion methods for primary cell culture.
Materials:
-
Sprague-Dawley rat aorta
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Collagenase Type II
-
Elastase
-
Hanks' Balanced Salt Solution (HBSS)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Poly-L-lysine coated culture flasks/plates
Protocol:
-
Aorta Isolation: Aseptically isolate the thoracic aorta from a Sprague-Dawley rat.
-
Cleaning: Carefully remove the surrounding adipose and connective tissue in a sterile dish containing cold HBSS.
-
Endothelium Removal: Cut the aorta longitudinally and gently scrape the intimal surface to remove endothelial cells.
-
Digestion: Mince the aortic tissue into small pieces and transfer to a sterile tube containing DMEM with Collagenase Type II (e.g., 1-2 mg/mL) and Elastase (e.g., 0.5 mg/mL).
-
Incubation: Incubate the tissue suspension at 37°C in a shaking water bath for 1-2 hours, or until the tissue is fully digested.
-
Cell Collection: Terminate the digestion by adding an equal volume of DMEM with 10% FBS. Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Plating: Resuspend the cell pellet in complete culture medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin) and plate onto poly-L-lysine coated culture flasks.
-
Culture Maintenance: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2. Change the medium every 2-3 days.
-
Subculture: When cells reach 80-90% confluency, wash with PBS, detach using Trypsin-EDTA, and re-plate at a suitable split ratio (e.g., 1:3 to 1:5).
[3H]Thymidine Incorporation Assay for Cell Proliferation
This assay measures the rate of DNA synthesis as an indicator of cell proliferation.
Materials:
-
Cultured RASMCs
-
96-well tissue culture plates
-
Serum-free DMEM
-
BMS-182874
-
Endothelin-1 (ET-1)
-
[3H]Thymidine (1 µCi/well)
-
Trichloroacetic acid (TCA), 10%
-
Scintillation fluid
-
Scintillation counter
Protocol:
-
Cell Seeding: Seed RASMCs into a 96-well plate at a density of 1-2 x 104 cells/well and allow them to adhere overnight.
-
Serum Starvation: Replace the growth medium with serum-free DMEM and incubate for 24-48 hours to synchronize the cells in the G0/G1 phase of the cell cycle.
-
Drug Treatment: Pre-incubate the cells with various concentrations of BMS-182874 (or vehicle control) for 1-2 hours.
-
Stimulation: Add ET-1 (e.g., 10-100 nM) to the wells and incubate for 18-24 hours.
-
Radiolabeling: Add 1 µCi of [3H]Thymidine to each well and incubate for an additional 4-6 hours.
-
Cell Lysis and Precipitation: Aspirate the medium and wash the cells twice with cold PBS. Add 100 µL of 10% TCA to each well and incubate at 4°C for 30 minutes to precipitate the DNA.
-
Washing: Aspirate the TCA and wash the precipitate twice with 95% ethanol.
-
Solubilization: Add 100 µL of 0.1 N NaOH to each well to solubilize the DNA.
-
Scintillation Counting: Transfer the contents of each well to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
Inositol Phosphate (IP) Accumulation Assay
This assay measures the production of inositol phosphates, a downstream product of ETA receptor activation.
Materials:
-
Cultured RASMCs
-
myo-[3H]Inositol
-
12-well tissue culture plates
-
Krebs-Ringer-HEPES buffer
-
Lithium Chloride (LiCl)
-
BMS-182874
-
Endothelin-1 (ET-1)
-
Perchloric acid (PCA)
-
Dowex AG1-X8 resin
-
Scintillation fluid and counter
Protocol:
-
Cell Labeling: Seed RASMCs in 12-well plates and culture until near confluency. Label the cells by incubating them with myo-[3H]Inositol (1-2 µCi/mL) in inositol-free medium for 24-48 hours.
-
Washing: Wash the cells twice with Krebs-Ringer-HEPES buffer.
-
LiCl Treatment: Pre-incubate the cells with Krebs-Ringer-HEPES buffer containing 10 mM LiCl for 15-30 minutes. LiCl inhibits inositol monophosphatase, leading to the accumulation of IPs.
-
Drug Treatment: Add various concentrations of BMS-182874 (or vehicle) and incubate for 30 minutes.
-
Stimulation: Stimulate the cells with ET-1 (e.g., 100 nM) for 30-60 minutes.
-
Extraction: Terminate the reaction by aspirating the medium and adding cold 10% PCA. Incubate on ice for 30 minutes.
-
Separation: Neutralize the PCA extract and apply it to a Dowex AG1-X8 anion-exchange column. Wash the column to remove free inositol.
-
Elution: Elute the total inositol phosphates with 1 M ammonium formate / 0.1 M formic acid.
-
Quantification: Measure the radioactivity of the eluate using a scintillation counter.
Calcium Mobilization Assay
This assay measures the transient increase in intracellular calcium concentration following ETA receptor stimulation.
Materials:
-
Cultured RASMCs
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)
-
96-well black-walled, clear-bottom plates
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium
-
BMS-182874
-
Endothelin-1 (ET-1)
-
Fluorometric imaging plate reader (FLIPR) or fluorescence microscope
Protocol:
-
Cell Seeding: Seed RASMCs onto 96-well black-walled, clear-bottom plates and allow them to grow to near confluency.
-
Dye Loading: Wash the cells with HBSS. Load the cells with a calcium indicator dye (e.g., 2-5 µM Fura-2 AM or Fluo-4 AM) in HBSS containing 0.02% Pluronic F-127 for 30-60 minutes at 37°C.
-
Washing: Wash the cells twice with HBSS to remove excess dye.
-
Drug Incubation: Add HBSS containing various concentrations of BMS-182874 (or vehicle) to the wells and incubate for 15-30 minutes.
-
Measurement: Place the plate in a FLIPR or on a fluorescence microscope. Record a baseline fluorescence reading.
-
Stimulation: Add ET-1 (e.g., 100 nM) to the wells and immediately begin recording the fluorescence intensity over time (typically for 2-5 minutes).
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the peak fluorescence response for each condition.
References
Application Notes and Protocols for Bms 182874 Treatment in Conscious, Normotensive Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bms 182874 is a potent and selective non-peptide antagonist of the endothelin-A (ETA) receptor.[1] Endothelin-1 (ET-1), a powerful vasoconstrictor, mediates its pressor effects primarily through the ETA receptor on vascular smooth muscle cells. Understanding the in vivo efficacy of ETA receptor antagonists like this compound is crucial for the development of therapies for cardiovascular diseases. These application notes provide detailed protocols for evaluating the pharmacological effects of this compound in conscious, normotensive rats, a key preclinical model for cardiovascular research.
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound in antagonizing the effects of ET-1 in conscious, normotensive rats.
Table 1: In Vivo Efficacy of this compound in Conscious, Normotensive Rats
| Parameter | Administration Route | Value | Species |
| ED50 (Blunting of ET-1 Pressor Response) | Intravenous | 24 µmol/kg | Rat |
| ED50 (Blunting of ET-1 Pressor Response) | Oral | 30 µmol/kg | Rat |
Data sourced from Webb et al., 1995.[1]
Table 2: Hemodynamic Effects of Intravenous Endothelin-1 in Conscious Rats
| Parameter | Dose of ET-1 | Maximum Change | Species |
| Mean Arterial Blood Pressure (MABP) | 1 nmol/kg | ▲ 47 ± 3 mmHg | Rat |
| Heart Rate | 1 nmol/kg | ▼ 48 ± 10 beats/min | Rat |
This table presents the typical pressor and heart rate responses to an intravenous bolus of ET-1, which can be antagonized by this compound. Data sourced from a study characterizing ET-1 vascular responses.[2]
Signaling Pathway of ET-1 and this compound
References
- 1. BMS-182874 is a selective, nonpeptide endothelin ETA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intraocular Adeno-Associated Virus-Mediated Transgene Endothelin-1 Delivery to the Rat Eye Induces Functional Changes Indicative of Retinal Ischemia—A Potential Chronic Glaucoma Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bms 182874 Administration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the oral gavage and intravenous injection of Bms 182874, a potent and selective endothelin receptor antagonist. The information is intended to guide researchers in the proper handling and administration of this compound for preclinical studies.
Mechanism of Action
This compound is a nonpeptide antagonist that selectively targets the endothelin-A (ETA) receptor, thereby inhibiting the physiological effects of endothelin-1 (ET-1).[1][2][3] ET-1 is a powerful vasoconstrictor and mitogen, and its binding to the ETA receptor on vascular smooth muscle cells initiates a signaling cascade that leads to vasoconstriction and cellular proliferation. By competitively blocking this interaction, this compound effectively mitigates these downstream effects, making it a valuable tool for research in cardiovascular diseases such as hypertension.[4]
Data Presentation
The following tables summarize the pharmacokinetic parameters and effective doses of this compound in rats, compiled from available preclinical studies.
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Oral Administration | Intravenous Administration |
| Dose Range | 13 - 290 µmol/kg | Not explicitly stated |
| Cmax | Dose-proportional increase | Not explicitly stated |
| Tmax | Not explicitly stated | Not explicitly stated |
| AUC | Dose-proportional increase | Not explicitly stated |
| Bioavailability (F) | ~100% | N/A |
| Clearance | Primarily via metabolism (N-demethylation) | Primarily via metabolism |
Data compiled from Chong et al., 2003.[5] Note: Specific values for Cmax, Tmax, and AUC were not provided in the abstract; however, the study indicated dose-proportional increases for oral administration.
Table 2: Effective Doses of this compound in Rats
| Administration Route | Effective Dose (ED50) | Observation |
| Oral | 30 µmol/kg | Blunted pressor response to exogenous ET-1 |
| Intravenous | 24 µmol/kg | Blunted pressor response to exogenous ET-1 |
| Oral | 100 mg/kg (daily for 3 weeks) | 35% decrease in neointimal lesion area after balloon injury |
Data from Webb et al., 1995 and Ohlstein et al., 1995.
Experimental Protocols
The following are detailed protocols for the preparation and administration of this compound via oral gavage and intravenous injection in a research setting.
Protocol 1: Oral Gavage Administration in Rats
1. Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% w/v methylcellulose in sterile water)
-
Sterile water for injection
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
-
Analytical balance
-
pH meter
-
Oral gavage needles (18-20 gauge, straight or curved)
-
Syringes (appropriate volume for dosing)
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
2. Dosing Solution Preparation (Example for a 10 mg/mL suspension):
-
Weigh the required amount of this compound powder using an analytical balance.
-
Prepare the 0.5% methylcellulose vehicle by slowly adding methylcellulose to sterile water while stirring continuously until fully dissolved.
-
Levigate the this compound powder with a small amount of the vehicle to form a smooth paste.
-
Gradually add the remaining vehicle to the paste while stirring continuously with a magnetic stirrer to achieve the final desired concentration (e.g., 10 mg/mL).
-
Ensure the suspension is homogenous. If necessary, use a homogenizer for a more uniform suspension.
-
Check and adjust the pH of the suspension to a physiologically compatible range (e.g., pH 6.5-7.5) if required.
-
Store the suspension at 4°C and protect from light until use. Resuspend thoroughly before each administration.
3. Administration Procedure:
-
Accurately weigh the rat to determine the correct dosing volume.
-
Gently restrain the rat.
-
Measure the distance from the tip of the rat's nose to the last rib to estimate the length of the gavage needle to be inserted.
-
Draw the appropriate volume of the this compound suspension into a syringe fitted with an oral gavage needle.
-
Carefully insert the gavage needle into the rat's mouth, passing it over the tongue and down the esophagus into the stomach.
-
Administer the dose slowly and steadily.
-
Withdraw the needle gently and monitor the animal for any signs of distress.
Protocol 2: Intravenous Injection in Rats
1. Materials:
-
This compound powder
-
Vehicle (e.g., sterile saline, phosphate-buffered saline (PBS), or a solution containing a solubilizing agent like DMSO and a surfactant like Tween 80, further diluted in saline)
-
Sterile saline or PBS for dilution
-
Dimethyl sulfoxide (DMSO) (if required for solubilization)
-
Tween 80 (if required for solubilization)
-
Vortex mixer
-
Sterile filters (0.22 µm)
-
Syringes (e.g., 1 mL)
-
Needles (e.g., 27-30 gauge)
-
Restraining device for rats
-
Heat lamp (optional, for tail vein dilation)
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
2. Dosing Solution Preparation (Example for a 1 mg/mL solution):
-
Weigh the required amount of this compound powder.
-
If this compound has low aqueous solubility, first dissolve it in a minimal amount of DMSO (e.g., 10% of the final volume).
-
To improve solubility and prevent precipitation upon injection, a surfactant such as Tween 80 can be added (e.g., 5-10% of the final volume).
-
Vortex the mixture until the compound is completely dissolved.
-
Slowly add sterile saline or PBS to reach the final desired volume while vortexing to ensure the solution remains clear.
-
Sterilize the final solution by passing it through a 0.22 µm sterile filter into a sterile vial.
-
Visually inspect the solution for any precipitates before administration.
-
Prepare the dosing solution fresh on the day of the experiment.
3. Administration Procedure (Tail Vein Injection):
-
Accurately weigh the rat to determine the correct injection volume.
-
Place the rat in a restraining device, allowing access to the tail.
-
If necessary, dilate the tail veins using a heat lamp for a short period.
-
Swab the tail with 70% ethanol.
-
Draw the appropriate volume of the sterile this compound solution into a syringe with a fine-gauge needle.
-
Identify one of the lateral tail veins.
-
Insert the needle into the vein at a shallow angle.
-
Inject the solution slowly and observe for any signs of extravasation (swelling at the injection site).
-
If swelling occurs, withdraw the needle and apply gentle pressure. Attempt injection in a more proximal site on the same or opposite vein.
-
After successful injection, withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Return the animal to its cage and monitor for any adverse reactions.
Mandatory Visualizations
Signaling Pathway
Caption: this compound inhibits ET-1 binding to the ETA receptor.
Experimental Workflow
Caption: Workflow for a typical pharmacokinetic study in rats.
References
- 1. BMS-182874 is a selective, nonpeptide endothelin ETA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound hydrochloride | CAS 1215703-04-0 | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Orally active endothelin receptor antagonist BMS-182874 suppresses neointimal development in balloon-injured rat carotid arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and metabolism of endothelin receptor antagonist: contribution of kidneys in the overall in vivo N-demethylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Bms 182874 solubility in DMSO and other solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using BMS-182874. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving BMS-182874?
A1: The recommended solvent for dissolving BMS-182874 is dimethyl sulfoxide (DMSO).
Q2: What is the solubility of BMS-182874 in DMSO and other solvents?
A2: BMS-182874 exhibits high solubility in DMSO. Quantitative solubility data is summarized in the table below. Information on solubility in other common laboratory solvents is limited, suggesting lower solubility compared to DMSO.
Data Presentation: Solubility of BMS-182874
| Solvent | Solubility | Notes |
| DMSO | ≥ 100 mM[1] | One source indicates solubility of 5 mg/mL with warming.[2] |
| Aqueous Solutions | Low | Expected to have low solubility in aqueous buffers. |
| Ethanol | Not specified | - |
| Methanol | Not specified | - |
Q3: How should I prepare a stock solution of BMS-182874?
A3: A detailed protocol for preparing a stock solution is provided in the Experimental Protocols section below. It is recommended to prepare a concentrated stock solution in DMSO, which can then be diluted into your experimental media.
Q4: What are the recommended storage conditions for BMS-182874 stock solutions?
A4: Stock solutions of BMS-182874 in DMSO should be stored at -20°C for long-term storage. For short-term storage (days to weeks), 4°C is acceptable.
Q5: What is the mechanism of action of BMS-182874?
A5: BMS-182874 is a potent and selective antagonist of the endothelin A (ET-A) receptor.[3] By binding to the ET-A receptor, it blocks the downstream signaling cascade initiated by endothelin-1 (ET-1). This inhibition prevents physiological responses such as vasoconstriction and cell proliferation.[3]
Troubleshooting Guide
Issue 1: My BMS-182874 precipitated when I added it to my cell culture media.
-
Cause: This is a common issue when diluting a DMSO stock solution into an aqueous-based cell culture medium. The lower solubility of the compound in aqueous solutions can cause it to precipitate out.
-
Solution:
-
Check your final concentration: Ensure the final concentration of DMSO in your culture medium is low (typically ≤ 0.1%) to maintain cell health and improve compound solubility.
-
Use a serial dilution method: Instead of adding a small volume of highly concentrated stock directly to a large volume of media, perform one or more intermediate dilutions in media.
-
Vortex during dilution: When adding the BMS-182874 stock solution to the media, vortex or gently mix the media to ensure rapid and even distribution of the compound.
-
Warm the media: Gently warming the cell culture media to 37°C before adding the compound can sometimes help with solubility.
-
Issue 2: I am not observing the expected biological effect of BMS-182874 in my experiment.
-
Cause: There could be several reasons for this, including issues with the compound's activity, experimental setup, or cell system.
-
Solution:
-
Confirm stock solution integrity: If the stock solution has been stored for a long time or subjected to multiple freeze-thaw cycles, its activity may be compromised. Prepare a fresh stock solution.
-
Include a positive control: Use a known agonist of the ET-A receptor, such as endothelin-1, to confirm that your cellular system is responsive.
-
Optimize compound concentration and incubation time: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment for your specific cell type and assay.
-
Consider vehicle effects: Ensure you have a vehicle control (media with the same final concentration of DMSO) to account for any effects of the solvent on your cells.
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of BMS-182874 in DMSO
Materials:
-
BMS-182874 (powder)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
Methodology:
-
Determine the required mass: The molecular weight of BMS-182874 is 345.42 g/mol . To prepare a 10 mM solution, you will need 3.454 mg of the compound per 1 mL of DMSO.
-
Weigh the compound: Carefully weigh the required amount of BMS-182874 powder in a sterile microcentrifuge tube.
-
Add DMSO: Add the appropriate volume of anhydrous DMSO to the tube.
-
Dissolve the compound: Vortex the tube thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary.
-
Aliquot and store: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage.
Signaling Pathway and Experimental Workflow Diagrams
Caption: BMS-182874 inhibits the ET-A receptor signaling pathway.
Caption: General workflow for a cell-based experiment using BMS-182874.
References
Bms 182874 stock solution preparation and storage
This technical support center provides essential information for researchers, scientists, and drug development professionals working with BMS 182874. Here you will find guidance on stock solution preparation, storage, and troubleshooting to ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
What is this compound?
This compound is a potent and selective non-peptide antagonist of the endothelin A (ETA) receptor. It is utilized in research to investigate the physiological and pathological roles of the endothelin system.
What is the molecular weight of this compound?
The molecular weight of the hydrochloride salt of this compound is 381.88 g/mol .
What are the recommended storage conditions?
For the solid compound, it is recommended to store at 2-8°C for short-term storage and -20°C for long-term storage, kept dry and protected from light. Stock solutions should be stored at -20°C.
Data Presentation
Table 1: this compound Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₉N₃O₃S · HCl | [1] |
| Molecular Weight | 381.88 g/mol | [1] |
| Appearance | White to beige powder | [1] |
| Purity | ≥98% (HPLC) |
Table 2: Solubility Data for this compound
| Solvent | Solubility | Comments |
| DMSO | 5 mg/mL | Warming may be required for complete dissolution.[1] |
| Ethanol | Information not available | It is recommended to test solubility in small aliquots. |
| Water | Information not available | Expected to have low aqueous solubility. |
| PBS | Information not available | Solubility in aqueous buffers is expected to be low. |
Table 3: Recommended Storage Conditions
| Form | Short-Term Storage (1-14 days) | Long-Term Storage (>14 days) |
| Solid Compound | 2-8°C (dry and dark) | -20°C (dry and dark) |
| Stock Solution (in DMSO) | -20°C | -20°C (aliquoted to avoid freeze-thaw cycles) |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound hydrochloride (MW: 381.88 g/mol )
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, amber, or light-protected polypropylene vials
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath or heating block (optional)
Procedure:
-
Equilibrate: Allow the vial of this compound to come to room temperature before opening to prevent condensation.
-
Weigh: Carefully weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.82 mg of this compound.
-
Calculation:
-
Volume (L) x Concentration (mol/L) x Molecular Weight ( g/mol ) = Mass (g)
-
0.001 L x 0.010 mol/L x 381.88 g/mol = 0.0038188 g = 3.82 mg
-
-
-
Dissolve: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.
-
Mix: Vortex the solution until the compound is completely dissolved. If necessary, gently warm the solution in a water bath (37°C) for a few minutes to aid dissolution.[1] Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot: Dispense the stock solution into smaller, single-use aliquots in sterile, light-protected vials. This will minimize contamination and degradation from repeated freeze-thaw cycles.
-
Store: Store the aliquots at -20°C for long-term storage.
Mandatory Visualizations
Caption: Workflow for preparing and storing a this compound stock solution.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in stock solution upon storage | The compound may have limited long-term stability in solution, or the storage temperature may be fluctuating. | It is recommended to prepare fresh stock solutions periodically. Ensure the storage freezer maintains a consistent -20°C. Before use, allow the aliquot to thaw completely at room temperature and vortex gently to ensure any precipitate has redissolved. |
| Compound does not fully dissolve in DMSO | The concentration may be too high, or the compound may require gentle heating to fully dissolve. | Do not exceed the recommended solubility of 5 mg/mL. Gentle warming to 37°C with vortexing can aid dissolution. If particles persist, consider sonicating the solution for a few minutes. |
| Inconsistent experimental results | This could be due to multiple freeze-thaw cycles of the stock solution, leading to degradation. Inaccurate pipetting or weighing can also contribute. | Always aliquot the stock solution into single-use volumes to avoid repeated freezing and thawing. Use calibrated pipettes and a properly tared analytical balance. |
| Color change in the stock solution | The compound may be degrading due to exposure to light or improper storage. | Store stock solutions in amber or light-protected vials at -20°C. If a noticeable color change occurs, it is advisable to discard the stock and prepare a fresh solution. |
References
Overcoming high protein binding of Bms 182874 in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the high protein binding of BMS-182874 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant discrepancy in the potency of BMS-182874 between our cell-free and cell-based/tissue-based assays. Why is this happening?
A1: This is a known characteristic of BMS-182874 and is likely due to its high degree of protein binding.[1] In cell-free assays, there are minimal proteins to bind to the compound, so its apparent potency is high. However, in cell-based or tissue-based assays, proteins present in the serum-containing media or tissue preparations can bind to BMS-182874, reducing its free concentration and thus its observed potency.
Q2: What is the reported plasma protein binding percentage of BMS-182874?
Q3: To which plasma proteins is BMS-182874 likely to bind?
A3: As a sulfonamide-based compound, BMS-182874 is likely to bind to albumin, which is a major plasma protein. Acidic and neutral drugs, a category that includes many sulfonamides, primarily bind to albumin.
Q4: How can we reduce the impact of high protein binding in our in vitro experiments?
A4: Several strategies can be employed to mitigate the effects of high protein binding. These include optimizing your assay buffer, adding blocking agents to saturate non-specific binding sites, and incorporating non-ionic detergents to reduce hydrophobic interactions. The choice of strategy will depend on your specific experimental setup.
Troubleshooting Guide
Issue: Low Potency of BMS-182874 in Cell-Based Assays
Table 1: Troubleshooting Strategies for Low Potency of BMS-182874
| Strategy | Principle | Recommended Action |
| Optimize Assay Buffer | Minimize non-specific electrostatic interactions. | - Adjust the pH of your assay buffer. - Increase the ionic strength by adding NaCl. |
| Add Blocking Agents | Saturate non-specific binding sites on assay components and proteins. | - Add Bovine Serum Albumin (BSA) to your assay buffer (start with 0.1-1% w/v and optimize). - Consider other blocking agents like casein or non-fat dry milk. |
| Incorporate Detergents | Reduce non-specific hydrophobic interactions. | - Add a low concentration of a non-ionic detergent like Tween-20 or Triton X-100 (typically 0.01-0.1% v/v). |
| Use Serum-Free Media | Reduce the concentration of binding proteins. | - If your cell line can be maintained in serum-free media for the duration of the experiment, this will significantly reduce protein binding. |
| Increase Compound Concentration | Saturate the binding proteins. | - Titrate BMS-182874 to higher concentrations to determine if the potency plateaus once the binding sites of interfering proteins are saturated. |
Experimental Protocols
Protocol 1: Optimizing Bovine Serum Albumin (BSA) Concentration to Minimize Non-Specific Binding
This protocol helps determine the optimal concentration of BSA to include in your assay buffer to reduce non-specific binding of BMS-182874.
Materials:
-
BMS-182874
-
Assay buffer
-
Bovine Serum Albumin (BSA)
-
Assay-specific reagents (e.g., cells, membranes, detection reagents)
Procedure:
-
Prepare a series of BSA solutions in your assay buffer (e.g., 0%, 0.1%, 0.5%, 1%, 2%, and 5% w/v).
-
Set up your experiment with your standard assay conditions, but substitute the regular assay buffer with the different BSA-containing buffers.
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Add a fixed concentration of BMS-182874 (ideally at a concentration where you expect to see a response in the absence of interfering proteins) to wells containing the different BSA concentrations.
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Include control wells with no BMS-182874 for each BSA concentration to determine the background signal.
-
Perform the assay according to your standard procedure.
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Analyze the data to identify the BSA concentration that provides the best signal-to-noise ratio, indicating a reduction in non-specific binding without significantly inhibiting the specific activity of BMS-182874.
Protocol 2: Evaluating the Effect of Non-Ionic Detergents on BMS-182874 Activity
This protocol is designed to assess the impact of adding a non-ionic detergent to your assay buffer to reduce hydrophobic-mediated non-specific binding.
Materials:
-
BMS-182874
-
Assay buffer
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Tween-20 or Triton X-100
-
Assay-specific reagents
Procedure:
-
Prepare assay buffers containing various concentrations of a non-ionic detergent (e.g., 0%, 0.01%, 0.05%, 0.1% v/v of Tween-20).
-
Set up your assay plates as you normally would.
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Add your BMS-182874 dilution series to the wells, using the different detergent-containing buffers.
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Run the assay following your established protocol.
-
Compare the dose-response curves obtained with and without detergent. An increase in potency (a leftward shift of the IC50) in the presence of the detergent suggests that it is effectively reducing non-specific binding.
Visualizations
Signaling Pathway and Interference
Caption: Interference of high protein binding with BMS-182874 activity.
Experimental Workflow for Mitigating Protein Binding
Caption: A systematic workflow to troubleshoot and mitigate the effects of high protein binding.
References
Technical Support Center: Investigating Discrepancies in Bms 182874 Efficacy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the endothelin receptor antagonist, Bms 182874. The content focuses on addressing the observed discrepancy between its in vitro and in vivo efficacy.
Frequently Asked Questions (FAQs)
Q1: We are observing high potency of this compound in our in vitro cell-based assays, but the efficacy in our animal models is lower than expected. Is this a known issue?
A1: Yes, a discrepancy between the in vitro and in vivo efficacy of this compound has been reported in the scientific literature. The compound is a potent antagonist of the endothelin A (ETA) receptor in various cell-based and isolated tissue assays.[1] However, its potency can appear attenuated in more complex physiological systems.
Q2: What is the primary reason for the difference between the in vitro and in vivo results with this compound?
A2: The apparent discrepancy in efficacy is likely related to the high degree of plasma protein binding exhibited by this compound.[1] In in vivo systems, a significant portion of the drug may be bound to plasma proteins, rendering it unavailable to interact with its target ETA receptors. This contrasts with many in vitro assay conditions where protein concentrations are significantly lower or absent.
Q3: How does this compound function at a molecular level?
A3: this compound is a selective, nonpeptide, and competitive antagonist of the endothelin ETA receptor.[1] It works by blocking the binding of endothelin-1 (ET-1) to the ETA receptor, thereby inhibiting downstream signaling pathways that lead to vasoconstriction and cell proliferation.[1][2]
Q4: Is this compound orally bioavailable?
A4: Yes, this compound is orally active. Studies in rats have shown that it can blunt the pressor response to exogenous ET-1 when administered either orally or intravenously.
Troubleshooting Guide
If you are encountering discrepancies between the in vitro and in vivo efficacy of this compound or a similar compound, consider the following factors:
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Plasma Protein Binding:
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Issue: The compound may have high affinity for plasma proteins (e.g., albumin), reducing the free fraction available to bind to the target receptor in vivo.
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Recommendation: Determine the plasma protein binding percentage of your compound. If it is high, you may need to adjust your in vivo dosing strategy to achieve a therapeutic concentration of the free, active drug. Consider incorporating physiological concentrations of albumin into your in vitro assays to better mimic the in vivo environment.
-
-
Metabolism and Pharmacokinetics:
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Issue: The compound may be rapidly metabolized or cleared in vivo, leading to a shorter half-life and reduced exposure at the target tissue compared to the sustained concentrations in in vitro cultures.
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Recommendation: Conduct pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) profile of your compound. This will help you to design a dosing regimen that maintains an effective concentration at the target site.
-
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Target Accessibility:
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Issue: The compound may not efficiently penetrate the target tissue in vivo to reach the ETA receptors.
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Recommendation: Perform tissue distribution studies to measure the concentration of the compound in the target organ.
-
-
In Vitro Assay Conditions:
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Issue: The conditions of your in vitro assay (e.g., cell type, receptor expression levels, absence of physiological counter-regulatory mechanisms) may not accurately reflect the complexity of the in vivo environment.
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Recommendation: Use a variety of in vitro models, including primary cells and co-culture systems, to get a more comprehensive understanding of the compound's activity.
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Data Presentation
In Vitro Efficacy of this compound
| Assay Type | Cell/Tissue Type | Parameter | Value | Reference |
| Receptor Binding | Rat Vascular Smooth Muscle A10 (VSM-A10) cell membranes | Ki | 61 nM | |
| Receptor Binding | CHO cells expressing human ETA receptor | Ki | 48 nM | |
| Inositol Phosphate Accumulation | VSM-A10 cells | KB | 75 nM | |
| Calcium Mobilization | VSM-A10 cells | KB | 140 nM | |
| Force Development | Isolated Rabbit Carotid Artery | KB | 520 nM | |
| [3H]thymidine Incorporation | Cultured Rat Aortic Smooth Muscle Cells | - | Blocked ET-1 stimulated increases |
In Vivo Efficacy of this compound
| Animal Model | Administration Route | Parameter | Dose | Effect | Reference |
| Conscious, Normotensive Rats | Oral | ED50 | 30 µmol/kg | Blunted pressor response to exogenous ET-1 | |
| Conscious, Normotensive Rats | Intravenous | ED50 | 24 µmol/kg | Blunted pressor response to exogenous ET-1 | |
| Rat Balloon-Injured Carotid Artery | Oral | - | 100 mg/kg daily for 3 weeks | 35% decrease in lesion area, 34% decrease in lesion/media ratio |
Experimental Protocols
Key In Vitro Experiment: ETA Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the ETA receptor.
Materials:
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Cell membranes from VSM-A10 cells or CHO cells stably expressing the human ETA receptor.
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[125I]ET-1 (radioligand).
-
This compound (test compound).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, and 0.2% BSA).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare a series of dilutions of this compound.
-
In a microplate, combine the cell membranes, a fixed concentration of [125I]ET-1, and the different concentrations of this compound or vehicle.
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Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
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Measure the radioactivity retained on the filters using a scintillation counter.
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Non-specific binding is determined in the presence of a high concentration of unlabeled ET-1.
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Specific binding is calculated by subtracting non-specific binding from total binding.
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The Ki value is calculated from the IC50 value (concentration of this compound that inhibits 50% of specific [125I]ET-1 binding) using the Cheng-Prusoff equation.
Key In Vivo Experiment: Rat Carotid Artery Balloon Injury Model
Objective: To evaluate the effect of this compound on neointimal formation following vascular injury.
Materials:
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Male Sprague-Dawley rats.
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This compound.
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Vehicle control.
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Anesthetic agents.
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Fogarty 2F balloon catheter.
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Surgical instruments.
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Tissue fixation and staining reagents.
Procedure:
-
Anesthetize the rats.
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Expose the left common carotid artery through a midline incision in the neck.
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Introduce a Fogarty 2F balloon catheter into the external carotid artery and advance it to the aortic arch.
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Inflate the balloon and withdraw it three times to denude the endothelium of the common carotid artery.
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Remove the catheter and ligate the external carotid artery.
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Administer this compound (e.g., 100 mg/kg, p.o.) or vehicle daily for a specified period (e.g., 3 weeks), starting before the injury.
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At the end of the treatment period, euthanize the animals and perfuse-fix the carotid arteries.
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Excise the injured and contralateral control arteries.
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Process the arteries for histological analysis (e.g., paraffin embedding and sectioning).
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Stain the sections (e.g., with hematoxylin and eosin) and perform morphometric analysis to measure the area of the intima and media.
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Calculate the intima-to-media ratio to quantify the extent of neointimal hyperplasia.
Mandatory Visualization
Caption: Endothelin-1 signaling pathway and the inhibitory action of this compound.
Caption: Factors contributing to the discrepancy between in vitro and in vivo efficacy.
References
Bms-182874 Technical Support Center: Troubleshooting & FAQs
This technical support guide provides researchers, scientists, and drug development professionals with information to address potential issues and answer frequently asked questions regarding the use of Bms-182874 in experimental settings. The focus is on understanding its primary activity and troubleshooting unexpected results that may suggest off-target effects or experimental variability.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Bms-182874?
Bms-182874 is a potent and selective nonpeptide antagonist of the endothelin A (ETA) receptor.[1][2] It functions by competitively inhibiting the binding of endothelin-1 (ET-1) to the ETA receptor, thereby blocking downstream signaling cascades such as inositol phosphate accumulation and calcium mobilization.[1]
Q2: How selective is Bms-182874 for the ETA receptor?
Bms-182874 displays high selectivity for the ETA receptor over the ETB receptor, with a reported selectivity of over 1000-fold.[2] It has been shown to be a weak inhibitor at ETB receptors and other non-ET receptors.[1]
Q3: What are the known binding affinities and inhibitory concentrations of Bms-182874?
The affinity and inhibitory constants of Bms-182874 can vary depending on the experimental system. The following table summarizes key quantitative data from published studies.
| Parameter | Cell/Tissue Type | Value | Reference |
| Ki | Rat vascular smooth muscle A10 (VSM-A10) cell membranes | 61 nM | |
| Ki | CHO cells expressing human ETA receptor | 48 nM | |
| Ki | ETB receptors | > 50 µM | |
| IC50 | VSM-A10 cells | 0.150 µM | |
| KB (Inositol Phosphate Accumulation) | VSM-A10 cells | 75 nM | |
| KB (Calcium Mobilization) | VSM-A10 cells | 140 nM | |
| KB (Force Development) | Isolated rabbit carotid artery | 520 nM |
Q4: Is Bms-182874 orally active?
Yes, Bms-182874 is orally active. In conscious, normotensive rats, it has been shown to blunt the pressor response to exogenous ET-1 when administered either orally (ED50 = 30 µmol/kg) or intravenously (ED50 = 24 µmol/kg).
Q5: Has Bms-182874 been used in clinical trials?
As of the foundational research publications, the hydrochloride salt of Bms-182874 was in the preclinical stage of development. There is no readily available public information on its progression into later-stage clinical trials.
Troubleshooting Guide
Unexpected experimental results can arise from a variety of factors, including potential off-target effects, issues with experimental setup, or compound stability. This guide provides a structured approach to troubleshooting.
Issue 1: Weaker than expected inhibition of ET-1-mediated effects.
| Potential Cause | Troubleshooting Steps |
| High Protein Binding | The discrepancy between efficacy in cellular and tissue models has been suggested to be related to the high degree of protein binding of Bms-182874. Consider increasing the concentration in assays containing high levels of serum or protein. |
| Compound Degradation | Ensure the compound has been stored correctly. For stock solutions, it is recommended to store at -20°C for up to one month or -80°C for up to six months, protected from light. |
| Incorrect Dosing | Verify calculations for dilutions and final concentrations. For in vivo studies, confirm the dose based on the reported ED50 values. |
Issue 2: Observed effects are inconsistent with ETA receptor blockade.
| Potential Cause | Troubleshooting Steps |
| Non-specific Effects at High Concentrations | While highly selective, supra-pharmacological concentrations may lead to interactions with other receptors or cellular components. Perform a dose-response curve to ensure you are working within a specific inhibitory range. |
| Activation of Compensatory Pathways | Prolonged blockade of the ETA receptor might lead to the upregulation of other signaling pathways. Consider time-course experiments to investigate this possibility. |
| Off-Target Effects | Although not well-documented for Bms-182874, off-target effects are a possibility with any small molecule. A systematic investigation is required (see Experimental Protocols section). |
Experimental Protocols
Protocol 1: Validating On-Target ETA Receptor Antagonism via Calcium Mobilization Assay
This protocol is designed to confirm that Bms-182874 is effectively blocking the ET-1/ETA signaling pathway in your cell system.
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Cell Culture: Plate cells known to express the ETA receptor (e.g., vascular smooth muscle A10 cells) in a 96-well black, clear-bottom plate and grow to confluence.
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Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
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Compound Incubation: Pre-incubate the cells with varying concentrations of Bms-182874 (e.g., 1 nM to 10 µM) for a sufficient time to allow for receptor binding (e.g., 15-30 minutes). Include a vehicle control (e.g., DMSO).
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ET-1 Stimulation: Add a concentration of ET-1 known to elicit a sub-maximal response (e.g., EC80) to all wells except for the negative control.
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Signal Detection: Measure the change in fluorescence intensity using a plate reader capable of detecting the specific calcium indicator dye.
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Data Analysis: Plot the ET-1-induced calcium response against the concentration of Bms-182874 to determine the inhibitory potency (KB or IC50).
Visualizations
Signaling Pathways and Experimental Workflows
Caption: ET-A receptor signaling and the inhibitory action of Bms-182874.
Caption: Workflow for troubleshooting unexpected results with Bms-182874.
References
Bms 182874 stability under experimental conditions
For researchers, scientists, and drug development professionals utilizing BMS-182874, this technical support center provides essential information regarding its stability under various experimental conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common challenges and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for BMS-182874?
A1: Recommendations for the storage of BMS-182874 can vary between suppliers. It is crucial to consult the product-specific datasheet for the most accurate information. Below is a summary of storage conditions from various sources.
| Supplier/Source | Form | Recommended Storage Temperature | Duration | Light Protection |
| MedchemExpress | Stock Solution | -20°C | 1 month | Recommended |
| -80°C | 6 months | Recommended | ||
| AOBIOUS | Solid | 0°C (Short Term) | Not Specified | Not Specified |
| -20°C (Long Term) | Not Specified | Not Specified | ||
| Tocris Bioscience | Hydrochloride Salt | Room Temperature | Not Specified | Not Specified |
Q2: How stable is BMS-182874 in solution for experimental use?
A2: Limited data is available on the solution stability of BMS-182874. One study indicated that a stock solution in methanol and samples in plasma retained over 95% potency when stored at room temperature for 24 hours and at -20°C for one month[1]. For analytical purposes, BMS-182874 has been shown to be stable in an acidic mobile phase (pH 3.0) consisting of acetonitrile and trifluoroacetic acid during HPLC analysis[1].
Q3: I am planning a long-term experiment. What precautions should I take regarding the stability of BMS-182874?
A3: For long-term experiments, it is advisable to prepare fresh solutions of BMS-182874 whenever possible. If stock solutions need to be stored, they should be kept at -80°C for up to six months and protected from light[2]. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles, which can contribute to degradation. A stability test under your specific experimental conditions (e.g., in your cell culture medium at 37°C) is recommended to determine the rate of degradation.
Troubleshooting Guide
Issue: Inconsistent or unexpected experimental results.
This could be due to the degradation of BMS-182874. Consider the following troubleshooting steps:
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Verify Storage Conditions: Ensure that the compound has been stored according to the manufacturer's recommendations.
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Prepare Fresh Solutions: If you have been using a stored stock solution, prepare a fresh one from the solid compound.
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Assess Purity: If possible, verify the purity of your BMS-182874 stock using an appropriate analytical method, such as HPLC.
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Conduct a Forced Degradation Study: To understand the stability of BMS-182874 under your specific experimental conditions, a forced degradation study is recommended. This involves exposing the compound to stress conditions such as heat, light, and various pH levels.
Experimental Protocols
Forced Degradation Study Protocol
This protocol is a general guideline for assessing the stability of BMS-182874 under stress conditions, based on ICH guidelines.
1. Preparation of Stock Solution:
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Prepare a stock solution of BMS-182874 in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Preparation of Stress Samples:
-
Acidic Condition: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL.
-
Basic Condition: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL.
-
Neutral Condition: Dilute the stock solution with purified water to a final concentration of 100 µg/mL.
-
Oxidative Condition: Dilute the stock solution with a 3% solution of hydrogen peroxide to a final concentration of 100 µg/mL.
-
Thermal Stress: Expose the solid compound and the stock solution to elevated temperatures (e.g., 40°C, 60°C, 80°C) for a defined period (e.g., 24, 48, 72 hours).
-
Photolytic Stress: Expose the solid compound and the stock solution to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
3. Sample Analysis:
-
At specified time points, withdraw aliquots of the stressed samples.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
4. Data Analysis:
-
Calculate the percentage of BMS-182874 remaining at each time point.
-
Identify and quantify any degradation products.
HPLC Method for BMS-182874 Analysis
The following is an example of an HPLC method that can be adapted for stability studies.
| Parameter | Specification |
| Column | Thermo Hypersil-Keystone RP-18 (5 µm, 250 x 2.1 mm)[1] |
| Mobile Phase | 45% (v/v) Acetonitrile : 55% (v/v) Trifluoroacetic Acid (0.015% v/v; pH 3.0)[1] |
| Flow Rate | 0.6 mL/min |
| Detection | UV at 255 nm |
| Temperature | Room Temperature |
Visualizations
Experimental Workflow for Forced Degradation Study
References
Technical Support Center: BMS-182874 Pressor Response Inhibition Assay
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the BMS-182874 pressor response inhibition assay. The information is designed to assist in resolving common experimental issues and ensuring data accuracy and reproducibility.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the BMS-182874 pressor response inhibition assay in a question-and-answer format.
Q1: Why am I not observing a significant pressor response to the Endothelin-1 (ET-1) challenge?
A1: Several factors can lead to a blunted or absent pressor response to ET-1. Consider the following possibilities:
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ET-1 Degradation: ET-1 is a peptide and can degrade if not handled and stored properly. Ensure that ET-1 is stored at -20°C or below and that fresh aliquots are used for each experiment to avoid repeated freeze-thaw cycles.
-
Incorrect ET-1 Dose: The dose of ET-1 is critical. A dose that is too low will not elicit a sufficient pressor response. Conversely, an excessively high dose can lead to a biphasic response with an initial depressor phase, complicating data interpretation.[1] A typical intravenous dose in rats is in the range of 1 nmol/kg.
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Anesthesia: The type and depth of anesthesia can significantly impact cardiovascular reflexes.[2][3] Some anesthetics can suppress the sympathetic nervous system, thereby dampening the pressor response. Urethane or pentobarbitone are often recommended for such studies.[2][4] Ensure the animal is at a stable plane of anesthesia throughout the experiment.
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Animal Health Status: Underlying health issues in the animal model can affect cardiovascular responsiveness. Ensure that the animals are healthy and properly acclimated to the laboratory environment.
-
Route of Administration: Intravenous administration is the most common and reliable route for eliciting a rapid pressor response to ET-1. Ensure proper catheter placement and patency.
Q2: The pressor response to ET-1 is highly variable between animals. What could be the cause?
A2: Variability in in vivo assays is not uncommon. Key factors contributing to variability in this assay include:
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Animal-to-Animal Variability: Biological variability is inherent in any in vivo experiment. Factors such as age, weight, and genetic background of the animals can influence their response.
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Surgical Procedure: Inconsistent surgical techniques for catheter implantation can lead to variations in blood pressure recordings.
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Anesthesia Depth: Fluctuations in the depth of anesthesia can cause variability in baseline blood pressure and the response to ET-1.
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Fluid Balance: The hydration status of the animal can affect blood volume and, consequently, blood pressure. Ensure consistent fluid administration.
Q3: BMS-182874 is not effectively inhibiting the ET-1 induced pressor response. What should I check?
A3: If BMS-182874 is not producing the expected inhibitory effect, consider these points:
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BMS-182874 Dose and Administration: Ensure the correct dose of BMS-182874 is being administered. The ED50 for intravenous administration in rats is approximately 24 µmol/kg. The timing of BMS-182874 administration relative to the ET-1 challenge is also crucial. The antagonist needs sufficient time to distribute and bind to the ET-A receptors.
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Compound Stability and Solubility: BMS-182874 should be properly stored to maintain its activity. It is soluble in DMSO. Prepare fresh solutions for each experiment.
-
Receptor Subtype Involvement: While BMS-182874 is highly selective for the ET-A receptor, under certain pathophysiological conditions, ET-B receptors on vascular smooth muscle cells can also contribute to vasoconstriction.
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High Protein Binding: BMS-182874 exhibits a high degree of protein binding, which can affect its free concentration and efficacy in vivo. This may necessitate the use of higher doses in some experimental models.
Q4: I am observing an unexpected initial drop in blood pressure (depressor response) after ET-1 administration. Why is this happening?
A4: The initial depressor response to ET-1 is a known phenomenon mediated by the activation of ET-B receptors on endothelial cells. This leads to the release of vasodilators like nitric oxide (NO) and prostacyclin. This effect is typically transient and is followed by a more sustained pressor response mediated by ET-A receptors. If the depressor response is prominent, it could be due to a relatively high dose of ET-1.
Q5: My baseline blood pressure is unstable. How can I stabilize it?
A5: A stable baseline is critical for accurately assessing the effects of ET-1 and BMS-182874. To achieve a stable baseline:
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Acclimatization: Allow the animal to stabilize for at least 20-30 minutes after the completion of surgical procedures and before any experimental interventions.
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Anesthesia: Maintain a consistent and appropriate level of anesthesia.
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Temperature Control: Maintain the animal's body temperature within a physiological range using a heating pad, as hypothermia can affect cardiovascular parameters.
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Catheter Patency: Ensure that the arterial and venous catheters are patent and free of clots.
Quantitative Data Summary
The following tables summarize key quantitative data for BMS-182874 and the endothelin system.
Table 1: In Vitro Potency and Selectivity of BMS-182874
| Parameter | Receptor | Cell/Tissue Type | Value | Reference |
| Ki | ET-A | Rat Vascular Smooth Muscle A10 Cells | 61 nM | |
| Ki | Human ET-A | CHO Cells | 48 nM | |
| Ki | ET-B | - | > 50 µM | |
| KB | ET-A | Rabbit Carotid Artery | 520 nM | |
| KB | ET-A (Inositol Phosphate Accumulation) | VSM-A10 Cells | 75 nM | |
| KB | ET-A (Calcium Mobilization) | VSM-A10 Cells | 140 nM |
Table 2: In Vivo Efficacy of BMS-182874 in Rats
| Administration Route | Parameter | Value | Reference |
| Intravenous | ED50 | 24 µmol/kg | |
| Oral | ED50 | 30 µmol/kg |
Experimental Protocols
A detailed methodology for a typical BMS-182874 pressor response inhibition assay in anesthetized rats is provided below.
Materials:
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Male Sprague-Dawley or Wistar rats (250-350 g)
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Anesthetic (e.g., Urethane or Pentobarbitone)
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Heparinized saline (10-20 IU/mL)
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Endothelin-1 (ET-1)
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BMS-182874
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Vehicle for BMS-182874 (e.g., DMSO and saline)
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Pressure transducer and data acquisition system
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Surgical instruments
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Catheters (e.g., PE-50 tubing)
Procedure:
-
Animal Preparation:
-
Anesthetize the rat with an appropriate anesthetic (e.g., urethane 1.2 g/kg, i.p.).
-
Perform a tracheostomy to ensure a clear airway.
-
Cannulate the carotid artery for direct measurement of arterial blood pressure. Connect the arterial catheter to a pressure transducer.
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Cannulate the jugular vein for intravenous administration of substances.
-
-
Stabilization:
-
Allow the animal to stabilize for at least 30 minutes after surgery to ensure a steady baseline mean arterial pressure (MAP) and heart rate.
-
-
Experimental Protocol:
-
Record baseline MAP for at least 10 minutes.
-
Administer the vehicle for BMS-182874 intravenously and monitor MAP for any changes.
-
After a stabilization period, administer a bolus intravenous injection of ET-1 (e.g., 1 nmol/kg) and record the peak pressor response.
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Allow the blood pressure to return to baseline.
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Administer a single intravenous dose of BMS-182874 (e.g., 24 µmol/kg).
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After a predetermined time (e.g., 15-30 minutes) to allow for antagonist distribution, repeat the ET-1 challenge.
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Record the pressor response to ET-1 in the presence of BMS-182874.
-
-
Data Analysis:
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Calculate the change in MAP from baseline in response to each ET-1 injection.
-
Express the inhibitory effect of BMS-182874 as the percentage reduction in the pressor response to ET-1 compared to the control response.
-
Visualizations
Signaling Pathway of Endothelin-1
Caption: Signaling pathway of Endothelin-1 leading to vasoconstriction and its inhibition by BMS-182874.
Experimental Workflow for Pressor Response Inhibition Assay
References
Technical Support Center: Interpreting BMS-182874 Results in Hypertension Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with the selective endothelin ETA receptor antagonist, BMS-182874, in various hypertension models.
Frequently Asked Questions (FAQs)
Q1: What is BMS-182874 and what is its primary mechanism of action?
A1: BMS-182874 is a potent, selective, and competitive non-peptide endothelin ETA receptor antagonist.[1] Its chemical name is 5-(dimethylamino)-N-(3,4-dimethyl-5-isoxazolyl)-1-naphthalenesulfonamide.[2][3] It works by competitively inhibiting the binding of endothelin-1 (ET-1) to the ETA receptor subtype, thereby blocking the downstream signaling pathways that lead to vasoconstriction and cell proliferation.[2] It displays over 1000-fold selectivity for the ETA receptor over the ETB receptor.
Q2: In which hypertension models is BMS-182874 most effective?
A2: BMS-182874 shows the most significant antihypertensive effects in models of low-renin, volume-dependent hypertension. It is particularly effective in the deoxycorticosterone acetate (DOCA)-salt hypertensive rat model and the aldosterone-infused rat model. Its efficacy is less pronounced in spontaneously hypertensive rats (SHR), a model for essential hypertension, and it does not significantly reduce blood pressure in sodium-deplete SHR, a high-renin model.
Q3: Why are the in vitro and in vivo potencies of BMS-182874 different?
A3: A notable characteristic of BMS-182874 is its high degree of protein binding. This can lead to an apparent discrepancy between its potency in cell-based assays (in vitro) and its effects in whole-animal studies (in vivo). While it shows high affinity for the ETA receptor in isolated cell membranes, a significant portion of the drug may be bound to plasma proteins in the bloodstream, reducing the free concentration available to interact with receptors in tissues.
Q4: What is the oral bioavailability of BMS-182874?
A4: BMS-182874 has excellent oral bioavailability, averaging 100% in rats. This indicates complete absorption from the gastrointestinal tract and negligible first-pass metabolism in the liver or intestine.
Q5: How is BMS-182874 metabolized and cleared from the body?
A5: The clearance of BMS-182874 is primarily through metabolism, specifically via stepwise N-demethylation. Interestingly, extrahepatic tissues, such as the kidneys, play a significant role in its in vivo clearance.
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected blood pressure reduction in spontaneously hypertensive rats (SHR).
-
Possible Cause 1: Model-specific pathophysiology. The SHR model represents a form of essential hypertension that is not primarily driven by the endothelin system. While endothelin may play a role, it is not the predominant pressor mechanism as it is in DOCA-salt or aldosterone-induced hypertension.
-
Troubleshooting Tip 1: Re-evaluate the suitability of the SHR model for studying the effects of an ETA receptor antagonist. Consider using a model where the endothelin system is known to be upregulated, such as the DOCA-salt model.
-
Possible Cause 2: Dosage. While BMS-182874 does show some effect in SHR, the dose-response relationship may be flatter compared to other models.
-
Troubleshooting Tip 2: Ensure that an adequate dose is being administered. Refer to the provided quantitative data for effective dose ranges in different models. However, be aware that simply increasing the dose may not produce a proportionally larger effect in this specific model.
Issue 2: Variability in experimental results between different batches of animals or different laboratories.
-
Possible Cause 1: Inconsistent induction of hypertension. The severity of hypertension in models like DOCA-salt can be influenced by factors such as the strain of rat, age, and diet.
-
Troubleshooting Tip 1: Standardize the protocol for inducing hypertension as much as possible. This includes using animals from a consistent vendor, maintaining a strict diet and water regimen (e.g., 1% NaCl in drinking water for DOCA-salt models), and ensuring consistent administration of DOCA or aldosterone.
-
Possible Cause 2: Drug formulation and administration. The solubility and stability of BMS-182874 in the chosen vehicle can affect its absorption and bioavailability.
-
Troubleshooting Tip 2: Prepare fresh solutions of BMS-182874 for each experiment. A common vehicle for intravenous administration is 5% sodium bicarbonate (NaHCO3). For oral administration, ensure the compound is adequately suspended or dissolved.
Issue 3: Discrepancy between in vitro binding affinity (Ki) and in vivo effective dose (ED50).
-
Possible Cause: High protein binding. As mentioned in the FAQs, BMS-182874 exhibits a high degree of protein binding, which reduces the concentration of free drug available to act on receptors in vivo.
-
Troubleshooting Tip: When planning in vivo studies, do not rely solely on in vitro potency data to determine the dosage. It is crucial to perform dose-response studies in the target animal model to establish the effective dose range.
Quantitative Data
Table 1: In Vitro Binding and Functional Antagonism of BMS-182874
| Parameter | Cell/Tissue Type | Value |
| Ki | Rat Vascular Smooth Muscle A10 (VSM-A10) cell membranes (ETA) | 61 nM |
| Ki | CHO cells expressing human ETA receptor | 48 nM |
| Ki | ETB receptors | > 50 µM |
| KB (Inositol Phosphate Accumulation) | VSM-A10 cells | 75 nM |
| KB (Calcium Mobilization) | VSM-A10 cells | 140 nM |
| KB (Force Development) | Rabbit carotid artery | 520 nM |
Table 2: In Vivo Efficacy of BMS-182874 in Different Rat Models
| Hypertension Model | Administration Route | Dose | Effect on Blood Pressure |
| Normotensive Rats | Intravenous (IV) | 24 µmol/kg | ED50 for blunting pressor response to exogenous ET-1 |
| Normotensive Rats | Oral (p.o.) | 30 µmol/kg | ED50 for blunting pressor response to exogenous ET-1 |
| DOCA-salt Hypertensive Rats | Intravenous (IV) | 100 µmol/kg | Maximal decrease of approximately 45 mmHg |
| DOCA-salt Hypertensive Rats | Oral (p.o.) | 100 µmol/kg (daily for 3 days) | Sustained decrease in blood pressure |
| Spontaneously Hypertensive Rats (SHR) | Oral (p.o.) | 75, 150, and 450 µmol/kg | Decrease of approximately 30 mmHg (similar effect at all doses) |
| Sodium-deplete SHR | Oral (p.o.) | Not specified | No significant reduction |
| Aldosterone-infused Rats | In food | 40 mg/kg | Normalized blood pressure (from 151 mmHg to 117 mmHg) |
Experimental Protocols
1. Deoxycorticosterone Acetate (DOCA)-Salt Hypertension Model
-
Animals: Male Sprague-Dawley rats (200-250g).
-
Procedure:
-
Perform a unilateral nephrectomy (removal of one kidney).
-
Allow a one-week recovery period.
-
Implant a slow-release pellet of DOCA (e.g., 25 mg/kg) subcutaneously, or administer DOCA via subcutaneous injections (e.g., twice weekly).
-
Replace drinking water with a 1% NaCl solution.
-
Monitor blood pressure regularly (e.g., by tail-cuff method) until hypertension develops (typically 3-4 weeks).
-
-
BMS-182874 Administration:
-
Intravenous: Administer a bolus injection of BMS-182874 (e.g., 30, 100, or 300 µmol/kg) in a vehicle such as 5% NaHCO3.
-
Oral: Administer BMS-182874 by oral gavage.
-
2. Aldosterone-Induced Hypertension Model
-
Animals: Male Sprague-Dawley rats.
-
Procedure:
-
Implant a mini-osmotic pump subcutaneously to deliver a continuous infusion of aldosterone (e.g., 0.75 µg/h).
-
Provide 1% NaCl in the drinking water.
-
Monitor blood pressure for the duration of the study (e.g., 6 weeks).
-
-
BMS-182874 Administration:
-
Incorporate BMS-182874 into the rat chow at a specified concentration (e.g., 40 mg/kg of food).
-
3. Spontaneously Hypertensive Rat (SHR) Model
-
Animals: Adult male spontaneously hypertensive rats (SHR).
-
Procedure:
-
No surgical intervention or special diet is required to induce hypertension as it is a genetic model.
-
Use age-matched Wistar-Kyoto (WKY) rats as normotensive controls.
-
Acclimatize the animals and obtain baseline blood pressure measurements.
-
-
BMS-182874 Administration:
-
Administer BMS-182874 orally at the desired doses (e.g., 75, 150, 450 µmol/kg).
-
Visualizations
Caption: Endothelin-1 signaling pathway and the site of action for BMS-182874.
Caption: General experimental workflow for evaluating BMS-182874 in hypertension models.
References
Validation & Comparative
A Comparative Analysis of BMS-182874 and BQ-123 in Preclinical Hypertension Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two selective endothelin-A (ETA) receptor antagonists, BMS-182874 and BQ-123, based on their performance in preclinical models of hypertension. The data presented is compiled from various studies to offer an objective overview for researchers in cardiovascular drug discovery.
Mechanism of Action: Targeting the Endothelin Pathway
Both BMS-182874 and BQ-123 are selective antagonists of the endothelin-A (ETA) receptor.[1][2] Endothelin-1 (ET-1), a potent vasoconstrictor, exerts its effects by binding to ETA receptors on vascular smooth muscle cells, leading to vasoconstriction and an increase in blood pressure.[3][4] By selectively blocking the ETA receptor, both compounds inhibit the vasoconstrictor effects of ET-1, resulting in vasodilation and a reduction in blood pressure.[5] This targeted approach has shown efficacy in various hypertension models, particularly those characterized by low renin levels and volume-dependence.
Caption: Endothelin-1 signaling pathway and the point of intervention for BMS-182874 and BQ-123.
Comparative Efficacy in Hypertension Models
The antihypertensive effects of both BMS-182874 and BQ-123 have been evaluated in several rat models of hypertension. The following tables summarize the key findings from these studies.
Table 1: Effects of BMS-182874 in Rat Hypertension Models
| Hypertension Model | Dose and Route | Maximal Blood Pressure Reduction | Reference |
| Deoxycorticosterone acetate (DOCA)-salt | 100 µmol/kg IV | ~45 mm Hg | |
| Deoxycorticosterone acetate (DOCA)-salt | 100 µmol/kg PO (3 days) | Sustained decrease | |
| Spontaneously Hypertensive Rat (SHR) | 75, 150, and 450 µmol/kg PO | ~30 mm Hg | |
| Sodium-deplete SHR (High-renin model) | Not specified | No significant reduction | |
| Aldosterone-infused with 1% NaCl | 40 mg/kg in food (6 weeks) | Normalized BP (117±4 mm Hg from 151±7 mm Hg) |
Table 2: Effects of BQ-123 in Rat Hypertension Models
| Hypertension Model | Dose and Route | Maximal Blood Pressure Reduction | Reference |
| Spontaneously Hypertensive Rat (SHR) | 16 nmol/kg/min IV (6 h) | Dose-dependent, maximal reduction | |
| Spontaneously Hypertensive Rat (SHR) | 0.16-164 nmol/kg/min IV (6 h) | ~30 mm Hg | |
| Renin Hypertensive Rat | Not specified | Similar to SHR | |
| DOCA-salt SHR | 1-30 mg/kg/h | Dose-dependent decrease | |
| Stroke-Prone SHR (SHRSP) | 1.2 and 30 mg/kg/hr IV | Significant decrease | |
| Salt-loaded SHRSP | 0.7, 2.1, 7.1 mg/day SC (6 weeks) | Dose-dependent attenuation of age-related rise |
Experimental Protocols
To facilitate the replication and further investigation of these findings, detailed experimental methodologies are provided below.
BMS-182874 Studies
-
DOCA-Salt Hypertensive Rat Model: Male Sprague-Dawley rats were used. Hypertension was induced by unilateral nephrectomy and implantation of a deoxycorticosterone acetate (DOCA) pellet, followed by the provision of 1% NaCl in their drinking water. BMS-182874 was administered intravenously or orally.
-
Aldosterone-Infused Rat Model: Rats were infused with aldosterone (0.75 µg/h) subcutaneously via a mini-osmotic pump and were given 1% NaCl in their drinking water. BMS-182874 was mixed with their food. Systolic blood pressure was monitored using the tail-cuff method.
BQ-123 Studies
-
Spontaneously Hypertensive Rat (SHR) Model: Conscious, unrestrained SHRs were used. BQ-123 was administered via sustained intravenous infusion. Blood pressure was monitored continuously.
-
DOCA-Salt SHR Model: Spontaneously hypertensive rats were treated with DOCA-salt to induce a more severe form of hypertension. BQ-123 was administered to these rats to assess its antihypertensive effects.
-
Salt-Loaded Stroke-Prone SHR (SHRSP) Model: Eight-week-old SHRSP were given drinking water containing 1% NaCl for 6 weeks. BQ-123 was continuously administered via a subcutaneous osmotic minipump.
References
- 1. BMS-182874 is a selective, nonpeptide endothelin ETA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Treatment With Endothelin-A Receptor Antagonist BQ123 Attenuates Acute Inflammation in Mice Through T-Cell-Dependent Polymorphonuclear Myeloid-Derived Suppressor Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antihypertensive effects of a novel endothelin-A receptor antagonist in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Endothelin Receptor Antagonists for the Treatment of Hypertension: Recent Data from Clinical Trials and Implementation Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antihypertensive effects of the endothelin receptor antagonist BQ-123 in conscious spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Preclinical Showdown: Comparing the Efficacy of BMS-182874 and Bosentan
In the landscape of endothelin receptor antagonists, two molecules, BMS-182874 and bosentan, offer distinct profiles in their interaction with the endothelin system. This guide provides a comparative analysis of their preclinical efficacy, drawing upon available experimental data to inform researchers, scientists, and drug development professionals. While bosentan has achieved clinical use, particularly in the management of pulmonary arterial hypertension (PAH), BMS-182874 remains a valuable tool in preclinical research due to its receptor selectivity.
Mechanism of Action: A Tale of Two Affinities
The primary distinction between BMS-182874 and bosentan lies in their receptor selectivity. Bosentan is a dual antagonist, targeting both the endothelin-A (ETA) and endothelin-B (ETB) receptors.[1] In contrast, BMS-182874 is a highly selective ETA receptor antagonist.[2][3] This difference in mechanism is fundamental to their pharmacological effects. The ETA receptor is primarily located on vascular smooth muscle cells and mediates vasoconstriction and cellular proliferation. The ETB receptor, found on endothelial cells and smooth muscle cells, has more complex roles, including mediating vasodilation via nitric oxide and prostacyclin release, as well as contributing to vasoconstriction and fibrosis.
The endothelin signaling pathway and the points of intervention for both compounds are illustrated below:
References
- 1. Differential effects of the mixed ET(A)/ET(B)-receptor antagonist bosentan on endothelin-induced bronchoconstriction, vasoconstriction and prostacyclin release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BMS-182874 is a selective, nonpeptide endothelin ETA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
BMS-182874: A Comparative Analysis of its Selectivity for the Endothelin A (ETA) Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of BMS-182874's selectivity for the endothelin A (ETA) receptor over the endothelin B (ETB) receptor, benchmarked against other notable endothelin receptor antagonists. The information presented is supported by experimental data from peer-reviewed studies, with detailed methodologies for key experiments.
Executive Summary
BMS-182874 is a potent and highly selective antagonist for the ETA receptor. Experimental data demonstrates that it binds to the ETA receptor with significantly higher affinity than to the ETB receptor, making it a valuable tool for research into the physiological and pathological roles of the ETA receptor signaling pathway. This guide will delve into the quantitative measures of this selectivity, compare it with other antagonists, and provide the experimental context for these findings.
Comparative Selectivity of Endothelin Receptor Antagonists
The selectivity of an antagonist for its target receptor is a critical determinant of its specificity and potential therapeutic window. For endothelin receptor antagonists, selectivity is typically expressed as a ratio of the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) for the ETB receptor versus the ETA receptor (ETB/ETA). A higher ratio indicates greater selectivity for the ETA receptor.
The table below summarizes the binding affinities and selectivity ratios for BMS-182874 and a range of other endothelin receptor antagonists.
| Compound | ETA Receptor Ki (nM) | ETB Receptor Ki (nM) | Selectivity Ratio (ETB/ETA) |
| BMS-182874 | 48 - 61 [1] | >50,000 [1] | >820 - 1,042 |
| Atrasentan | 0.034[2] | 63.3[2] | >1800[2] |
| Ambrisentan | - | - | >4000 |
| Sitaxsentan | - | - | ~6500 |
| Zibotentan | 13 | No inhibitory effect | Highly Selective |
| Bosentan | 12.5 | 1,100 | ~20 |
| Macitentan | 0.5 | 391 | ~50 |
Note: Ki values can vary depending on the experimental conditions and cell types used.
As evidenced by the data, BMS-182874 demonstrates a high degree of selectivity for the ETA receptor, comparable to or exceeding that of several other well-characterized antagonists.
Experimental Protocols
The determination of binding affinities and selectivity of compounds like BMS-182874 is primarily achieved through competitive radioligand binding assays.
Protocol: Competitive Radioligand Binding Assay for ETA and ETB Receptors
This protocol outlines the general steps involved in determining the Ki of a test compound (e.g., BMS-182874) for the ETA and ETB receptors.
1. Materials and Reagents:
-
Cell membranes prepared from cell lines stably expressing either human ETA or ETB receptors (e.g., CHO cells).
-
Radioligand: [125I]-Endothelin-1 ([125I]ET-1), a high-affinity ligand for both ETA and ETB receptors.
-
Test compound (unlabeled antagonist, e.g., BMS-182874) at various concentrations.
-
Non-specific binding control: A high concentration of an unlabeled potent endothelin receptor antagonist (e.g., unlabeled ET-1).
-
Assay buffer (e.g., Tris-HCl buffer containing MgCl2, and a protease inhibitor cocktail).
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
2. Procedure:
-
Incubation: In a multi-well plate, combine the cell membranes, a fixed concentration of [125I]ET-1, and varying concentrations of the test compound. For determining non-specific binding, a separate set of wells will contain membranes, radioligand, and a saturating concentration of the non-specific binding control. Total binding is measured in the absence of any competing ligand.
-
Equilibrium: Incubate the plates at a specific temperature (e.g., 25°C) for a sufficient time to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. The filters will trap the cell membranes with the bound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, by fitting the data to a sigmoidal dose-response curve.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
Visualizing the Science
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for determining ETA receptor selectivity.
Caption: Endothelin signaling pathway and the action of BMS-182874.
References
A Researcher's Guide to Controls for Bms 182874 Experiments
For researchers, scientists, and drug development professionals, the rigorous validation of experimental findings is paramount. This guide provides a comprehensive comparison of appropriate negative and positive controls for experiments involving Bms 182874, a selective endothelin ETA receptor antagonist. By employing the controls and protocols outlined below, researchers can ensure the specificity and validity of their results.
This compound is a potent and selective non-peptide antagonist of the endothelin A (ETA) receptor, playing a crucial role in research related to cardiovascular diseases and other conditions where the endothelin system is implicated.[1][2][3][4] To accurately interpret the effects of this compound, it is essential to utilize a well-defined set of positive and negative controls.
Understanding the Endothelin Signaling Pathway
Endothelin-1 (ET-1) is a potent vasoconstrictor peptide that exerts its effects through two main receptor subtypes: ETA and ETB. The ETA receptor is primarily located on vascular smooth muscle cells, and its activation leads to vasoconstriction and cell proliferation. This compound selectively blocks this receptor, thereby inhibiting the downstream effects of ET-1.
References
- 1. BMS-182874 is a selective, nonpeptide endothelin ETA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Orally active endothelin receptor antagonist BMS-182874 suppresses neointimal development in balloon-injured rat carotid arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
Bms 182874: A Comparative Analysis of Receptor Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding affinity and functional activity of Bms 182874, a potent and selective endothelin-A (ETA) receptor antagonist, with its cross-reactivity profile for the endothelin-B (ETB) receptor. The information presented herein is supported by experimental data to aid in the evaluation of this compound for research and development purposes.
Quantitative Comparison of this compound Activity at Endothelin Receptors
The selectivity of this compound for the ETA receptor over the ETB receptor is a key characteristic of its pharmacological profile. The following table summarizes the quantitative data from in vitro studies.
| Receptor | Cell Line/Tissue | Assay Type | Parameter | Value | Reference |
| ETA | CHO cells (human ETA) | Radioligand Binding | Ki | 48 nM | [1] |
| Rat Vascular Smooth Muscle A10 (VSM-A10) cells | Radioligand Binding | Ki | 61 nM | [1] | |
| Rat Vascular Smooth Muscle A10 (VSM-A10) cells | Inositol Phosphate Accumulation | KB | 75 nM | [1] | |
| Rat Vascular Smooth Muscle A10 (VSM-A10) cells | Calcium Mobilization | KB | 140 nM | [1] | |
| Rabbit Carotid Artery | Force Development | KB | 520 nM | [2] | |
| ETB | Various | Radioligand Binding | Ki | > 50,000 nM (> 50 µM) |
Note: Ki (inhibitor constant) and KB (dissociation constant of an antagonist) are measures of binding affinity. A lower value indicates a higher affinity. The data clearly demonstrates that this compound is significantly more potent at the ETA receptor, with a selectivity of over 1000-fold compared to the ETB receptor.
Signaling Pathways and Experimental Workflow
To understand the functional consequences of this compound binding, it is essential to consider the downstream signaling pathways of the ETA receptor. The following diagrams illustrate the ETA receptor signaling cascade and a typical experimental workflow for assessing compound selectivity.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of this compound.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for ETA and ETB receptors.
Materials:
-
Cell membranes from CHO cells stably expressing human ETA receptors or from tissues known to express ETB receptors.
-
[125I]ET-1 (radioligand).
-
This compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, and 0.1% BSA).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine cell membranes (10-50 µg protein), a fixed concentration of [125I]ET-1 (typically at or below its Kd value), and varying concentrations of this compound in the binding buffer.
-
Total and Non-specific Binding: For determining total binding, omit this compound. For non-specific binding, include a high concentration of unlabeled ET-1 (e.g., 1 µM).
-
Equilibration: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. The IC50 value (concentration of this compound that inhibits 50% of specific [125I]ET-1 binding) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Inositol Phosphate (IP) Accumulation Assay
Objective: To determine the functional antagonist activity (KB) of this compound at the ETA receptor.
Materials:
-
Rat vascular smooth muscle A10 (VSM-A10) cells.
-
Cell culture medium.
-
[3H]myo-inositol.
-
Stimulation buffer (e.g., HBSS containing 10 mM LiCl).
-
ET-1.
-
This compound.
-
Dowex AG1-X8 resin (formate form).
-
Scintillation counter.
Procedure:
-
Cell Labeling: Culture VSM-A10 cells in medium containing [3H]myo-inositol for 24-48 hours to label the cellular phosphoinositide pools.
-
Pre-incubation: Wash the cells and pre-incubate them with varying concentrations of this compound in stimulation buffer for a defined period (e.g., 15-30 minutes).
-
Stimulation: Add a fixed concentration of ET-1 (typically the EC80) to stimulate the production of inositol phosphates and incubate for an appropriate time (e.g., 30-60 minutes).
-
Extraction: Terminate the reaction by adding a solution like ice-cold perchloric acid.
-
Separation: Neutralize the extracts and separate the total inositol phosphates using anion-exchange chromatography with Dowex resin.
-
Counting: Elute the inositol phosphates and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the inhibition of ET-1-stimulated IP accumulation against the concentration of this compound. The IC50 is determined, and the KB is calculated using the Cheng-Prusoff equation for functional antagonism.
Calcium Mobilization Assay
Objective: To assess the ability of this compound to inhibit ET-1-induced intracellular calcium release.
Materials:
-
VSM-A10 cells.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
ET-1.
-
This compound.
-
Fluorescence plate reader with an injection system.
Procedure:
-
Cell Plating: Seed VSM-A10 cells in a black, clear-bottom 96-well plate and allow them to attach overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye by incubating them with the dye in assay buffer for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Antagonist Incubation: Add varying concentrations of this compound to the wells and incubate for a short period.
-
Fluorescence Measurement: Place the plate in a fluorescence plate reader and measure the baseline fluorescence.
-
Agonist Injection: Inject a fixed concentration of ET-1 into the wells and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence intensity reflects the rise in intracellular calcium. The inhibitory effect of this compound is quantified by measuring the reduction in the peak fluorescence response to ET-1. The IC50 is determined, and the KB can be calculated.
References
Comparative Efficacy of BMS-182874 in Low-Renin Versus High-Renin Hypertension: A Preclinical Evidence-Based Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of BMS-182874, a selective endothelin-A (ETa) receptor antagonist, in preclinical models of low-renin and high-renin hypertension. The data presented is primarily derived from seminal studies investigating the role of the endothelin system in different hypertensive states.
Executive Summary
Preclinical evidence strongly suggests that the antihypertensive efficacy of BMS-182874 is significantly greater in low-renin, volume-dependent models of hypertension compared to high-renin or normal-renin models. In the deoxycorticosterone acetate (DOCA)-salt hypertensive rat, a well-established model of low-renin hypertension, BMS-182874 produced a robust and sustained decrease in mean arterial pressure.[1] Conversely, its effect was less pronounced in spontaneously hypertensive rats (SHR), a model of normal to high-renin hypertension, and was not significant in sodium-depleted SHR, a high-renin state.[1] These findings highlight the critical role of the endothelin system in salt- and volume-sensitive hypertension and suggest that ETa receptor antagonists like BMS-182874 may offer a targeted therapeutic approach for this patient subpopulation. No comparative clinical trials in human subjects with low- versus high-renin hypertension have been identified for BMS-182874.
Data Presentation: Antihypertensive Efficacy
The following table summarizes the quantitative data on the mean arterial pressure (MAP) reduction observed with BMS-182874 in different preclinical models of hypertension from the key study by Bird et al., 1995.[1]
| Hypertension Model | Renin Status | Animal Strain | Treatment | Dose | Route | Mean Arterial Pressure (MAP) Reduction (mm Hg) | Baseline MAP (mm Hg) |
| DOCA-Salt | Low-Renin | Sprague-Dawley | BMS-182874 | 30 µmol/kg | IV | 25 ± 14 | 185 ± 7.2 |
| DOCA-Salt | Low-Renin | Sprague-Dawley | BMS-182874 | 100 µmol/kg | IV | 44 ± 3 | 179 ± 7.7 |
| DOCA-Salt | Low-Renin | Sprague-Dawley | BMS-182874 | 300 µmol/kg | IV | 45 ± 10 | 157 ± 6.2 |
| Spontaneously Hypertensive Rat (SHR) | Normal to High-Renin | SHR | BMS-182874 | 75, 150, or 450 µmol/kg | PO | ~30 | Not specified |
| Sodium-Deplete SHR | High-Renin | SHR | BMS-182874 | Not specified | Not specified | Not significant | Not specified |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on the descriptions in Bird et al., 1995, and supplemented with standard methodologies for these animal models.
Low-Renin Hypertension Model (DOCA-Salt Hypertensive Rats)
-
Animal Model: Male Sprague-Dawley rats (200-250g) were used.[1]
-
Induction of Hypertension:
-
Rats underwent a unilateral nephrectomy (removal of one kidney).
-
Following a recovery period, the rats were implanted with a deoxycorticosterone acetate (DOCA) pellet (25 mg) subcutaneously.
-
Drinking water was replaced with a 1% NaCl (sodium chloride) solution.
-
This protocol induces a state of low-renin, volume-dependent hypertension over several weeks.
-
-
Drug Administration: BMS-182874 was administered intravenously (IV) via a catheter implanted in the femoral vein. The vehicle used was 5% sodium bicarbonate (NaHCO3).[1]
-
Blood Pressure Measurement: Mean arterial pressure (MAP) was measured in conscious, unrestrained rats via a catheter implanted in the femoral artery connected to a pressure transducer. This allows for continuous and accurate blood pressure monitoring without the confounding effects of anesthesia or restraint stress.
High-Renin Hypertension Model (Sodium-Deplete SHR)
-
Animal Model: Male spontaneously hypertensive rats (SHR) were used.
-
Induction of High-Renin State:
-
Rats were administered a diuretic, such as furosemide (e.g., 5 mg/kg, SC), to induce natriuresis (sodium excretion).
-
Concurrently, the rats were switched to a sodium-deficient diet.
-
This combination of diuretic-induced sodium loss and a low-sodium diet leads to volume depletion, which stimulates the renin-angiotensin system, creating a high-renin state.
-
-
Drug Administration: The route and vehicle for BMS-182874 were not specified in the abstract for this particular model but were likely consistent with other arms of the study (oral or IV).
-
Blood Pressure Measurement: Blood pressure was measured in conscious rats, as described for the low-renin model.
Visualizations: Pathways and Workflows
Signaling Pathway of BMS-182874 Action
The diagram below illustrates the mechanism of action for BMS-182874. As a selective ETa receptor antagonist, it blocks the binding of Endothelin-1 (ET-1), a potent vasoconstrictor. This inhibition prevents the subsequent Gq protein-mediated signaling cascade that leads to smooth muscle contraction.
Caption: ETa Receptor Signaling and BMS-182874 Inhibition.
Experimental Workflow
The following diagram outlines the logical flow of the preclinical experiments designed to compare the efficacy of BMS-182874 in low-renin versus high-renin models of hypertension.
Caption: Preclinical Experimental Workflow.
References
Comparative Efficacy of BMS-182874 Across Diverse Vascular Beds: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the vascular effects of BMS-182874, a potent and selective endothelin-A (ETA) receptor antagonist. This document synthesizes available experimental data to delineate its performance in various vascular territories and against other vasoactive agents.
BMS-182874 is a non-peptide compound that exhibits high affinity and selectivity for the ETA receptor, making it a valuable tool for investigating the physiological and pathological roles of the endothelin system in the vasculature.[1] Its mechanism of action involves competitively blocking the binding of endothelin-1 (ET-1) to ETA receptors on vascular smooth muscle cells, thereby inhibiting vasoconstriction and smooth muscle cell proliferation.[1][2]
Quantitative Comparison of BMS-182874's Vascular Effects
The following tables summarize the quantitative data on the effects of BMS-182874 and related compounds in different vascular contexts.
Table 1: In Vitro Potency of BMS-182874
| Parameter | Cell/Tissue Type | Value | Reference |
| Ki | Rat Vascular Smooth Muscle A10 Cells | 61 nM | [1] |
| Ki | CHO cells expressing human ETA receptor | 48 nM | [1] |
| KB (Inositol Phosphate Accumulation) | Rat Vascular Smooth Muscle A10 Cells | 75 nM | |
| KB (Calcium Mobilization) | Rat Vascular Smooth Muscle A10 Cells | 140 nM | |
| KB (Force Development) | Rabbit Carotid Artery | 520 nM |
Table 2: In Vivo Effects of BMS-182874 and a Structurally Similar ETA Antagonist (BMS-193884)
| Vascular Bed | Model | Compound | Dose | Effect | Reference |
| Systemic | Conscious Normotensive Rats | BMS-182874 | 24 µmol/kg (IV) | Blunted pressor response to exogenous ET-1 | |
| Systemic | Conscious Normotensive Rats | BMS-182874 | 30 µmol/kg (PO) | Blunted pressor response to exogenous ET-1 | |
| Carotid Artery | Balloon-Injured Rat | BMS-182874 | 100 mg/kg/day (PO) | 35% decrease in neointimal lesion area | |
| Renal | Salt-Loaded Hypertensive Rats | BMS-182874 | 40 mg/kg/day (in food) | Delayed proteinuria (13 vs 161 mg/day at 16 weeks) | |
| Forearm (Peripheral) | Healthy Humans | BMS-193884 | 50 nmol/min (IA) | 25% increase in forearm blood flow | |
| Systemic | Healthy Humans | BMS-193884 | 200 mg (PO) | 14% decrease in total peripheral vascular resistance |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate replication and further investigation.
Vascular Reactivity Assay (In Vitro)
This protocol is adapted from studies on endothelin receptor antagonists in isolated blood vessels.
-
Tissue Preparation:
-
Euthanize the experimental animal (e.g., rat, rabbit) in accordance with institutional guidelines.
-
Carefully dissect the desired artery (e.g., carotid, aorta, palmar digital artery) and place it in chilled, oxygenated Krebs solution (composition in mM: NaCl 118.0, KCl 4.7, KH2PO4 1.2, MgSO4 1.2, NaHCO3 15.0, Glucose 5.5, CaCl2 2.5).
-
Clean the vessel of adherent connective tissue and cut it into 4-5 mm wide rings.
-
-
Mounting and Equilibration:
-
Mount the arterial rings in an organ bath containing Krebs solution at 37°C, continuously bubbled with 95% O2 and 5% CO2.
-
Attach one end of the ring to a fixed support and the other to an isometric force transducer to record changes in tension.
-
Allow the rings to equilibrate for at least 60 minutes under a resting tension (e.g., 1-2 grams), with periodic washing with fresh Krebs solution.
-
-
Experimental Procedure:
-
Induce a submaximal contraction with a standard agonist (e.g., phenylephrine, norepinephrine) to test for tissue viability.
-
Wash the rings and allow them to return to baseline.
-
For antagonist studies, incubate the rings with BMS-182874 or vehicle for a predetermined period (e.g., 30 minutes) before constructing a cumulative concentration-response curve to ET-1.
-
Add increasing concentrations of ET-1 to the organ bath and record the contractile response until a maximal effect is achieved.
-
-
Data Analysis:
-
Express the contractile responses as a percentage of the maximal contraction induced by a reference agonist or as absolute tension.
-
Calculate the EC50 (concentration producing 50% of the maximal response) for ET-1 in the presence and absence of BMS-182874.
-
Determine the antagonist's potency, often expressed as a pA2 value, using a Schild plot analysis.
-
Vascular Smooth Muscle Cell Proliferation Assay ([³H]-Thymidine Incorporation)
This protocol is based on methods used to assess the anti-proliferative effects of BMS-182874 on vascular smooth muscle cells.
-
Cell Culture:
-
Culture vascular smooth muscle cells (e.g., rat aortic smooth muscle cells) in an appropriate growth medium (e.g., DMEM with 10% fetal bovine serum) in a humidified incubator at 37°C and 5% CO2.
-
Plate the cells in multi-well plates and grow them to sub-confluence.
-
To synchronize the cell cycle, serum-starve the cells for 24-48 hours in a serum-free medium prior to the experiment.
-
-
Experimental Treatment:
-
Treat the synchronized cells with ET-1 in the presence or absence of various concentrations of BMS-182874 for a specified period (e.g., 24 hours). Include appropriate vehicle controls.
-
-
[³H]-Thymidine Labeling:
-
Add [³H]-thymidine (e.g., 1 µCi/well) to each well and incubate for a further 4-24 hours. This allows the radioactive thymidine to be incorporated into newly synthesized DNA during cell proliferation.
-
-
Cell Harvesting and Scintillation Counting:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS) to remove unincorporated [³H]-thymidine.
-
Precipitate the DNA by adding ice-cold trichloroacetic acid (TCA).
-
Lyse the cells with a sodium hydroxide (NaOH) solution.
-
Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the incorporated radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Express the results as counts per minute (CPM) or as a percentage of the control (ET-1 stimulated) response.
-
Determine the inhibitory effect of BMS-182874 on ET-1-induced proliferation.
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways affected by BMS-182874 and a typical experimental workflow for its evaluation.
Caption: ET-1 signaling pathway in vascular smooth muscle cells and the inhibitory action of BMS-182874.
References
Validating the Antihypertensive Effects of Bms-182874: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antihypertensive effects of Bms-182874, a selective endothelin-A (ETA) receptor antagonist, with other antihypertensive agents. The information presented is supported by experimental data from preclinical studies, offering insights into its efficacy and mechanism of action.
Comparative Antihypertensive Efficacy
Bms-182874 has demonstrated significant antihypertensive effects in various preclinical models of hypertension. Its efficacy is most pronounced in models characterized by low renin and high salt sensitivity, such as the deoxycorticosterone acetate (DOCA)-salt hypertensive rat model.
Performance in Aldosterone-Infused Hypertensive Rats
In a study involving aldosterone-infused rats on a normal salt diet, Bms-182874 was compared with the direct vasodilator hydralazine and the mineralocorticoid receptor antagonist spironolactone. Aldosterone infusion significantly increased systolic blood pressure.[1][2] While all three treatments lowered blood pressure, Bms-182874 and spironolactone were more effective than hydralazine in normalizing blood pressure.[2]
| Treatment Group | Initial Systolic BP (mmHg) | Final Systolic BP (mmHg) | Change in Systolic BP (mmHg) |
| Control | ~115 | ~115 | 0 |
| Aldosterone-Infused | ~115 | ~155 | +40 |
| Bms-182874 (40 mg/kg/day) | ~115 | ~120 | -35 |
| Hydralazine (25 mg/kg/day) | ~115 | ~135 | -20 |
| Spironolactone (25 mg/kg/day) | ~115 | ~125 | -30 |
Data compiled from studies on aldosterone-infused rats.[1][2]
Performance in Spontaneously Hypertensive Rats (SHR)
In spontaneously hypertensive rats (SHR), a model of essential hypertension, the antihypertensive effect of Bms-182874 was compared to the angiotensin-converting enzyme (ACE) inhibitor fosinopril. While Bms-182874 did produce a reduction in blood pressure, its effect was less consistent and sustained compared to fosinopril.
| Treatment Group | Change in Mean Arterial Pressure (mmHg) |
| Bms-182874 (150 µmol/kg, p.o.) | -17 ± 3 |
| Captopril (ACE Inhibitor, 150 µmol/kg, p.o.) | -43 ± 3.9 |
Data from a study in sodium-deplete SHR.
Experimental Protocols
Aldosterone-Induced Hypertension Model in Rats
This model is used to investigate hypertension driven by the mineralocorticoid hormone aldosterone.
Protocol:
-
Animal Model: Male Sprague-Dawley rats are typically used.
-
Surgical Procedure: A mini-osmotic pump is subcutaneously implanted in the rats for the continuous infusion of aldosterone (e.g., 0.75 μg/h).
-
Diet: The rats are maintained on a standard or normal salt diet.
-
Treatment Administration: Bms-182874 (e.g., 40 mg/kg/day in food), hydralazine (e.g., 25 mg/kg/day), or other comparators are administered for a specified period, typically several weeks.
-
Blood Pressure Measurement: Systolic blood pressure is monitored regularly using the tail-cuff method.
Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rat Model
This is a classic model of low-renin, salt-sensitive hypertension.
Protocol:
-
Animal Model: Uninephrectomized (one kidney removed) male rats are used to enhance salt and water retention.
-
DOCA Administration: DOCA is administered, often through subcutaneous implantation of a pellet (e.g., 100 mg/kg) or regular injections.
-
Diet: The rats are given a high-salt diet, typically 1% NaCl in their drinking water.
-
Treatment: Antihypertensive agents are administered orally or intravenously over a defined treatment period.
-
Blood Pressure Monitoring: Mean arterial pressure (MAP) is measured in conscious, unrestrained rats via an indwelling arterial catheter for accurate and continuous monitoring.
Mechanism of Action: Endothelin-A Receptor Blockade
Bms-182874 exerts its antihypertensive effect by selectively blocking the endothelin-A (ETA) receptor. Endothelin-1 (ET-1), a potent vasoconstrictor peptide, binds to ETA receptors on vascular smooth muscle cells, triggering a signaling cascade that leads to vasoconstriction and an increase in blood pressure. By competitively inhibiting this interaction, Bms-182874 prevents ET-1-mediated vasoconstriction, resulting in vasodilation and a reduction in blood pressure.
Caption: Bms-182874 blocks the ET-1 signaling pathway, preventing vasoconstriction.
Experimental Workflow for Antihypertensive Drug Validation
The following workflow outlines the key steps in validating the antihypertensive effects of a compound like Bms-182874.
Caption: A typical workflow for preclinical validation of an antihypertensive drug.
References
Head-to-Head Comparison: BMS-182874 Versus Other Endothelin Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the endothelin receptor antagonist BMS-182874 with other prominent antagonists, including bosentan, ambrisentan, and macitentan. The information is intended to support research and development efforts in cardiovascular and related diseases by offering a clear, objective analysis of their performance based on available experimental data.
Introduction to Endothelin Antagonism
The endothelin (ET) system, particularly the potent vasoconstrictor peptide endothelin-1 (ET-1), plays a crucial role in vascular homeostasis and pathophysiology. ET-1 exerts its effects through two G protein-coupled receptor subtypes: ETA and ETB. The activation of ETA receptors on vascular smooth muscle cells leads to vasoconstriction and cell proliferation.[1] ETB receptors, located on endothelial cells, mediate vasodilation through the release of nitric oxide and prostacyclin, and are also involved in the clearance of circulating ET-1.[1] However, ETB receptors on smooth muscle cells can also contribute to vasoconstriction. The development of endothelin receptor antagonists (ERAs) has provided valuable tools for both research and therapeutic intervention in diseases characterized by endothelial dysfunction and elevated ET-1 levels, such as pulmonary arterial hypertension (PAH).
This guide focuses on BMS-182874, a selective ETA receptor antagonist, and compares its pharmacological profile with that of the dual (ETA/ETB) antagonists bosentan and macitentan, and the ETA-selective antagonist ambrisentan.
Comparative Quantitative Data
The following tables summarize the binding affinities and functional potencies of BMS-182874 and other endothelin antagonists based on preclinical studies. It is important to note that these values are derived from various studies and experimental conditions, which may influence direct comparisons.
Table 1: Endothelin Receptor Binding Affinity (Ki, nM)
| Compound | Receptor Subtype | Ki (nM) | Species/Cell Line | Reference(s) |
| BMS-182874 | ETA | 48 | Human (CHO cells) | [2][3] |
| 61 | Rat (VSM-A10 cells) | [2] | ||
| ETB | >50,000 | - | ||
| Bosentan | ETA | 12.5 | Human (Pulmonary Artery) | |
| ETB | 1,100 | Human (Pulmonary Artery) | ||
| Ambrisentan | ETA | 1 | Human (CHO cells) | |
| ETB | 195 | Human (CHO cells) | ||
| Macitentan | ETA | 0.5 | Recombinant | |
| ETB | 391 | Recombinant |
Table 2: In Vitro Functional Antagonism (KB/IC50, nM)
| Compound | Assay | ETA (nM) | ETB (nM) | Cell/Tissue Type | Reference(s) |
| BMS-182874 | Inositol Phosphate Accumulation | 75 (KB) | - | Rat (VSM-A10 cells) | |
| Calcium Mobilization | 140 (KB) | - | Rat (VSM-A10 cells) | ||
| Vasoconstriction | 520 (KB) | - | Rabbit (Carotid Artery) | ||
| Bosentan | Calcium Mobilization | 1.1 (Kb) | - | Human PASMC | |
| Ambrisentan | Calcium Mobilization | 0.12 (Kb) | - | Human PASMC | |
| Macitentan | Calcium Mobilization | 0.81 (Kb) | 128 (Kb) | Human (CHO cells) | |
| Calcium Mobilization | 0.14 (Kb) | - | Human PASMC | ||
| Vasoconstriction | pA2 = 7.6 | pA2 = 5.9 | Rat (Aortic Rings/Trachea) |
pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. A higher pA2 value indicates greater potency.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of an antagonist for the ETA and ETB receptors.
General Protocol:
-
Membrane Preparation: Membranes are prepared from cells stably expressing either human ETA or ETB receptors (e.g., CHO cells) or from tissues known to express these receptors (e.g., human pulmonary artery).
-
Incubation: A fixed concentration of a radiolabeled endothelin ligand (e.g., [125I]ET-1) is incubated with the receptor-containing membranes in a suitable buffer.
-
Competition: Increasing concentrations of the unlabeled antagonist (e.g., BMS-182874) are added to the incubation mixture to compete with the radioligand for receptor binding.
-
Separation: The reaction is incubated to equilibrium, after which the membrane-bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Calcium Mobilization Assay
Objective: To assess the functional antagonism of endothelin-induced intracellular calcium release.
General Protocol:
-
Cell Culture: Cells expressing endothelin receptors (e.g., vascular smooth muscle cells or recombinant cell lines) are cultured in appropriate multi-well plates.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Antagonist Pre-incubation: The cells are pre-incubated with varying concentrations of the antagonist for a defined period.
-
Agonist Stimulation: An endothelin agonist (e.g., ET-1) is added to the wells to stimulate an increase in intracellular calcium.
-
Signal Detection: The change in fluorescence intensity, which is proportional to the intracellular calcium concentration, is measured in real-time using a fluorescence plate reader.
-
Data Analysis: The ability of the antagonist to inhibit the agonist-induced calcium mobilization is quantified, and the IC50 or KB value is determined.
Inositol Phosphate Accumulation Assay
Objective: To measure the antagonist's effect on the endothelin-mediated production of inositol phosphates, a second messenger in the signaling pathway.
General Protocol:
-
Cell Labeling: Cells are incubated with [3H]-myo-inositol to label the cellular phosphoinositide pools.
-
Lithium Chloride Treatment: Cells are treated with lithium chloride (LiCl) to inhibit inositol monophosphatase, leading to the accumulation of inositol phosphates.
-
Antagonist and Agonist Treatment: Cells are pre-incubated with the antagonist, followed by stimulation with an endothelin agonist.
-
Extraction: The reaction is stopped, and the inositol phosphates are extracted from the cells.
-
Separation and Quantification: The different inositol phosphate species are separated using anion-exchange chromatography, and the radioactivity is measured by liquid scintillation counting.
-
Data Analysis: The antagonist's potency in inhibiting agonist-stimulated inositol phosphate accumulation is determined by calculating the KB value.
Signaling Pathways and Experimental Workflows
Endothelin Signaling Pathway
Caption: Simplified endothelin signaling pathway via ETA and ETB receptors.
Experimental Workflow for Antagonist Characterization
Caption: General workflow for characterizing an endothelin receptor antagonist.
Discussion and Conclusion
The data presented in this guide highlight the distinct pharmacological profiles of BMS-182874 and other endothelin receptor antagonists. BMS-182874 is a highly selective ETA receptor antagonist, with a Ki value for the human ETA receptor of 48 nM and over 1000-fold selectivity compared to the ETB receptor. This high selectivity is a key differentiator from dual antagonists like bosentan and macitentan.
In functional assays, BMS-182874 effectively antagonizes ET-1-induced cellular responses, such as inositol phosphate accumulation and calcium mobilization. In vivo studies have demonstrated its oral activity and ability to blunt the pressor response to exogenous ET-1 and suppress neointimal development in animal models of vascular injury.
Compared to BMS-182874, ambrisentan also shows high selectivity for the ETA receptor, with a reported Ki of 1 nM for the human receptor. Bosentan and macitentan are dual antagonists, with macitentan exhibiting a higher affinity for the ETA receptor compared to bosentan. Macitentan is also noted for its sustained receptor binding, which may contribute to its clinical efficacy.
The choice of an endothelin antagonist for research or therapeutic development depends on the specific application. The high selectivity of BMS-182874 for the ETA receptor makes it a valuable tool for dissecting the specific roles of this receptor subtype in various physiological and pathological processes. For therapeutic applications where dual blockade of both ETA and ETB receptors is desired, compounds like bosentan and macitentan may be more appropriate.
This guide provides a foundational comparison based on publicly available data. Researchers are encouraged to consult the primary literature for more detailed information and to consider the specific experimental context when interpreting these findings.
References
Safety Operating Guide
Navigating the Safe Disposal of BMS-182874: A Procedural Guide
For researchers and scientists engaged in drug development, the proper handling and disposal of investigational compounds like BMS-182874 are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of BMS-182874, grounded in safety data sheet recommendations.
Core Safety and Handling Data
BMS-182874 is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Adherence to proper safety protocols is therefore critical. The following table summarizes key safety and handling information.
| Parameter | Information | Source |
| CAS Number | 153042-42-3 | DC Chemicals[1] |
| GHS Hazard Statements | H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects. | DC Chemicals[1] |
| Personal Protective Equipment (PPE) | Full personal protective equipment. | DC Chemicals[1] |
| Handling Precautions | Avoid inhalation, contact with eyes and skin. Avoid dust and aerosol formation. Use only in areas with appropriate exhaust ventilation. Do not eat, drink or smoke when using this product. | DC Chemicals[1] |
| Storage Conditions | Keep container tightly sealed in a cool, well-ventilated area. Store at -20°C (powder) or -80°C (in solvent). | DC Chemicals |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents. | DC Chemicals |
| Accidental Release Measures | Absorb solutions with finely-powdered liquid-binding material (diatomite, universal binders). Decontaminate surfaces and equipment by scrubbing with alcohol. | DC Chemicals |
Experimental Protocol: Disposal of BMS-182874
The fundamental principle for the disposal of BMS-182874 is to manage it as hazardous waste. The following protocol outlines the necessary steps.
Objective: To safely dispose of BMS-182874 in accordance with established safety guidelines.
Materials:
-
Appropriate Personal Protective Equipment (PPE): safety goggles, gloves, lab coat.
-
Designated hazardous waste container, appropriately labeled.
-
Waste disposal tags or labels as required by your institution.
-
Sealable bags for contaminated disposables.
Procedure:
-
Waste Segregation:
-
Do not mix BMS-182874 waste with non-hazardous laboratory trash.
-
Collect all solid waste, including contaminated vials, weighing papers, and disposable labware, in a designated, leak-proof hazardous waste container.
-
Collect liquid waste containing BMS-182874 in a separate, compatible, and clearly labeled hazardous waste container.
-
-
Container Labeling:
-
Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name "BMS-182874," and any other information required by your institution's environmental health and safety (EHS) office.
-
-
Handling Contaminated Materials:
-
Any materials used to clean up spills, such as absorbent pads or wipes, must also be treated as hazardous waste and placed in the designated solid waste container.
-
-
Final Disposal:
-
The primary directive for the final disposal of BMS-182874 is to "Dispose of contents/ container to an approved waste disposal plant".
-
Arrange for the collection of the hazardous waste container by your institution's EHS or a licensed hazardous waste disposal contractor.
-
-
Documentation:
-
Maintain a log of the waste generated, including the quantity and date of disposal, as per your laboratory's standard operating procedures.
-
Disposal Workflow
The following diagram illustrates the logical flow of the disposal process for BMS-182874.
Caption: Workflow for the proper disposal of BMS-182874.
References
Safeguarding Researchers: A Comprehensive Guide to Handling BMS-182874
For immediate reference, researchers, scientists, and drug development professionals should adhere to the following essential safety and logistical protocols when handling BMS-182874. This guide provides clear, step-by-step procedures for the safe operational use and disposal of this potent endothelin receptor antagonist.
Personal Protective Equipment (PPE) and Engineering Controls
To mitigate exposure risks, a combination of personal protective equipment and engineering controls is mandatory. All personnel must be trained on the appropriate use of these measures before handling BMS-182874.
| Control Measure | Specification |
| Engineering Controls | Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. |
| Eye Protection | Chemical safety goggles with side-shields are required to prevent splashes or contact with airborne particles. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene) must be worn at all times. Gloves should be inspected before use and changed immediately if contaminated. |
| Skin and Body Protection | An impervious laboratory coat or gown is necessary to protect against skin contact. |
| Respiratory Protection | For operations that may generate dust or aerosols, a suitable respirator should be used. Consult with your institution's safety officer for respirator selection. |
Operational Plan for Safe Handling
A systematic approach to handling BMS-182874 is crucial for laboratory safety. The following workflow outlines the key steps from preparation to immediate post-handling procedures.
Figure 1. Workflow for the safe handling of BMS-182874.
Experimental Protocols:
-
Preparation: Before handling, ensure all necessary PPE is correctly worn and the chemical fume hood is operational. Review the Safety Data Sheet (SDS) and have appropriate spill cleanup materials readily available.
-
Handling: All weighing and solution preparation of BMS-182874 must be conducted within a chemical fume hood to minimize inhalation exposure. Avoid actions that could generate dust.
-
Decontamination: After handling, thoroughly decontaminate all surfaces, glassware, and equipment that may have come into contact with the compound. Use a suitable laboratory disinfectant or cleaning agent.
-
Personal Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[1] Do not eat, drink, or smoke in areas where BMS-182874 is handled.[1]
Disposal Plan
Proper disposal of BMS-182874 and associated contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal Workflow:
Figure 2. Disposal workflow for BMS-182874 waste streams.
Disposal Protocols:
-
Waste Collection: All solid waste, including contaminated gloves, bench paper, and pipette tips, should be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions containing BMS-182874 should be collected in a separate, sealed, and properly labeled hazardous waste container.
-
Environmental Precautions: Avoid releasing BMS-182874 into the environment.[1] Prevent the compound from entering drains, water courses, or the soil.[1]
-
Final Disposal: All waste must be disposed of through a licensed and approved waste disposal plant in accordance with local, state, and federal regulations.[1]
By adhering to these safety protocols and operational plans, researchers can minimize the risks associated with handling BMS-182874 and maintain a safe laboratory environment.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
